molecular formula C39H77N3O18 B8024977 Azido-PEG16-Boc

Azido-PEG16-Boc

Numéro de catalogue: B8024977
Poids moléculaire: 876.0 g/mol
Clé InChI: XFMACWJWKFDASQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azido-PEG16-t-butyl ester is a high-purity, heterobifunctional linker specifically designed for advanced bioconjugation applications in scientific research. This compound features an azide (N3) group at one terminus and a tert-butyl protected carboxyl group at the other, interconnected by a long, hydrophilic 16-unit polyethylene glycol (PEG) spacer . The primary research value of this reagent lies in its dual functionality. The azide group readily undergoes copper-free click chemistry with strained alkynes such as DBCO and BCN, enabling efficient and bio-orthogonal conjugation to target molecules . The tert-butyl ester on the opposite terminus serves as a protected carboxylic acid, which can be easily deprotected under mild acidic conditions to yield a free carboxyl group . This newly exposed carboxylic acid can then be activated and coupled with primary amine groups in a second conjugation step, facilitating the creation of complex molecular constructs . The integrated PEG16 spacer significantly enhances the aqueous solubility of conjugate complexes and reduces potential aggregation, while also providing an extended length that can help minimize steric hindrance between linked entities, which is crucial for maintaining the bioactivity of conjugated biomolecules . With a molecular formula of C39H77N3O18 and a molecular weight of approximately 876.05 g/mol, this non-cleavable linker is characterized by a purity of ≥95% and should be stored at -20°C to maintain stability . Azido-PEG16-t-butyl ester is an essential tool for research applications including the synthesis of antibody-drug conjugates (ADCs), surface functionalization of nanoparticles, and the development of various bioprobes and diagnostic reagents . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77N3O18/c1-39(2,3)60-38(43)4-6-44-8-10-46-12-14-48-16-18-50-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-41-42-40/h4-37H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMACWJWKFDASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H77N3O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG16-Boc is a heterobifunctional linker molecule playing a crucial role in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its chemical properties, a representative experimental workflow for its application, and key data for its use in a laboratory setting.

Core Properties and Specifications

This compound is characterized by a polyethylene glycol (PEG) spacer of 16 ethylene glycol units, flanked by an azide (-N₃) group on one end and a tert-butyloxycarbonyl (Boc) protected amine on the other. This structure imparts desirable characteristics for bioconjugation: the PEG spacer enhances solubility and reduces non-specific interactions, the azide group allows for specific ligation via "click chemistry," and the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₃₉H₇₇N₃O₁₈[1][2]
Molecular Weight 876.04 g/mol [1][2]
Purity >96%[1]

Applications in Bioconjugation and Drug Development

The primary utility of this compound lies in its ability to covalently link two different molecular entities in a controlled, stepwise manner.

  • PROTAC Synthesis : It serves as a PEG-based linker for the synthesis of PROTACs, which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[2]

  • Click Chemistry : The azide group is a key functional group for click chemistry reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like DBCO or BCN to form a stable triazole linkage.[2][3][4][5]

  • Sequential Conjugation : The Boc-protected amine allows for a second conjugation step after the azide has been reacted. The Boc group is stable under click chemistry conditions and can be selectively removed later to expose the primary amine for reaction with an activated ester (e.g., NHS ester) or other amine-reactive functional groups.

Experimental Protocols

Below is a representative two-step protocol for the use of this compound in conjugating an alkyne-modified molecule and an NHS-ester-modified molecule.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

  • Dissolve this compound and a slight molar excess (1.1 equivalents) of the alkyne-modified molecule in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄ (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.

  • Add the CuSO₄ solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, purify the product using column chromatography or HPLC to isolate the Boc-PEG16-conjugate.

Step 2: Boc Deprotection and Amide Bond Formation

Objective: To deprotect the Boc group and conjugate the resulting amine with an NHS-ester-modified molecule.

Materials:

  • Boc-PEG16-conjugate from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • NHS-ester-modified molecule of interest

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-PEG16-conjugate in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-PEG16-conjugate is often used directly in the next step.

  • Amide Bond Formation:

    • Dissolve the deprotected amine-PEG16-conjugate in an anhydrous aprotic solvent like DMF or DMSO.

    • Add the NHS-ester-modified molecule (1.1 equivalents).

    • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to neutralize the trifluoroacetate salt and facilitate the reaction.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, purify the final bioconjugate product by HPLC.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis of a hypothetical PROTAC using this compound as the linker, connecting a target protein ligand and an E3 ligase ligand.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A This compound C Boc-PEG16-Target Ligand Conjugate A->C CuAAC Click Chemistry B Alkyne-modified Target Protein Ligand B->C E Amine-PEG16-Target Ligand Conjugate C->E D TFA (Deprotection) D->E G Final PROTAC Molecule E->G Amide Bond Formation F NHS-Ester-modified E3 Ligase Ligand F->G

References

Introduction: The Role of Azido-PEG16-Boc in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azido-PEG16-Boc for Researchers and Drug Development Professionals

Heterobifunctional linkers are critical tools in drug development, diagnostics, and materials science, enabling the precise covalent linkage of two different molecular entities. Among these, this compound has emerged as a versatile and highly valuable reagent. This linker incorporates three key chemical features:

  • An Azide (N₃) group , which serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high efficiency, specificity, and biocompatibility.[1]

  • A polyethylene glycol (PEG) spacer with 16 ethylene glycol units. The PEG chain is hydrophilic, which enhances the aqueous solubility and stability of the conjugated molecules. In therapeutic applications, PEGylation can improve pharmacokinetic properties by reducing renal clearance and minimizing immunogenicity.

  • A tert-butyloxycarbonyl (Boc) protected amine , which provides an orthogonal reactive site. The Boc group is a stable protecting group that can be selectively removed under specific acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation, typically through amide bond formation.[2]

This combination of features makes this compound an ideal linker for constructing complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where controlled, sequential conjugation is paramount.

Chemical Structure and Physicochemical Properties

The generalized structure of an this compound linker features an azide terminus and a Boc-protected amine terminus separated by a 16-unit PEG chain. The exact molecular formula and weight can vary slightly depending on the specific linkage chemistry used to attach the end groups (e.g., an ether vs. an amido linkage).

Structure of a representative t-Boc-N-amido-PEG16-azide:

Quantitative Data Summary

While data for the exact "this compound" molecule is not consolidated under a single entry, the properties of closely related and commercially available analogues provide a reliable reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PurityReference
t-Boc-N-amido-PEG16-AcidC₄₀H₇₉NO₂₀894.06>96%[3]
Azido-PEG16-AlcoholC₃₂H₆₅N₃O₁₆747.998%[4]
Azido-PEG16-NHS EsterC₃₉H₇₂N₄O₂₀917.0>90%[5]

Note: The properties listed are for reference and may vary between suppliers. Researchers should always consult the certificate of analysis for their specific product.

Key Applications in Drug Development

The unique trifecta of an azide, a PEG spacer, and a protected amine makes this linker exceptionally useful for the modular synthesis of complex therapeutics.

PROTAC Development

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component, as its length and composition dictate the formation of a stable and productive ternary complex. This compound allows for a modular assembly: one ligand (e.g., an alkyne-modified target binder) can be attached via click chemistry, followed by Boc deprotection and coupling of the second ligand (e.g., an E3 ligase binder with a carboxylic acid).

Antibody-Drug Conjugate (ADC) Construction

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets tumor-specific antigens. The linker's stability and properties are crucial for the ADC's efficacy and safety. The CuAAC reaction is an efficient method for attaching azide-modified drugs to alkyne-modified antibodies.[6] The PEG component helps to improve the overall solubility and stability of the final ADC construct.

Experimental Protocols

Successful use of this compound hinges on the correct execution of two key reactions: the CuAAC click reaction and the deprotection of the Boc group.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating the azide terminus of the PEG linker to an alkyne-containing molecule.[7][8]

Materials:

  • This compound linker

  • Alkyne-functionalized molecule (substrate)

  • Copper(II) Sulfate (CuSO₄), 100 mM stock in H₂O

  • Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 10-100 mM stock in DMSO or H₂O

  • Reducing Agent: Sodium Ascorbate, 1 M stock in H₂O (must be prepared fresh)

  • Solvent: Degassed, biocompatible buffer (e.g., PBS pH 7.4) or a mixture with a co-solvent like DMSO or t-BuOH for less soluble substrates.

Procedure:

  • Preparation: In a reaction vessel, dissolve the alkyne-functionalized substrate (1 equivalent) and the this compound linker (1.1-1.5 equivalents) in the chosen reaction solvent.

  • Degassing: To prevent oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[7]

  • Catalyst Premix (Optional but Recommended): In a separate tube, mix the CuSO₄ stock solution (0.01-0.1 equivalents) with the ligand stock solution (0.01-0.1 equivalents). This helps stabilize the catalyst.[8]

  • Initiation: Add the CuSO₄/ligand premix to the main reaction vessel. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).[7]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. Protect the reaction from light if using fluorescent molecules.[6]

  • Monitoring and Purification: Monitor the reaction progress using LC-MS or HPLC. Once complete, the resulting triazole-linked product can be purified using standard techniques such as size-exclusion chromatography or reverse-phase HPLC.

Protocol 2: Boc Group Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group to yield a free primary amine.[9][10]

Materials:

  • Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (optional, for sensitive substrates): Triisopropylsilane (TIS)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive groups, add a scavenger like TIS (2.5-5% v/v) to trap the carbocations generated during deprotection.[9]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction for the complete consumption of starting material, typically within 1-2 hours, using TLC or LC-MS.[10]

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (x3).[9]

    • The resulting product is the TFA salt of the amine, which can often be used directly in the next step (e.g., an amide coupling).

    • For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[10]

Visualization of Workflows and Pathways

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the modular synthesis of a PROTAC using an this compound linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reactions Reaction Steps cluster_intermediates Intermediates cluster_end Final Product L1 Target Ligand (with Alkyne) R1 Step 1: CuAAC Click Chemistry L1->R1 Linker This compound Linker->R1 L2 E3 Ligase Ligand (with COOH) R3 Step 3: Amide Coupling (EDC/HATU) L2->R3 I1 Ligand-Linker Intermediate R1->I1 Formation of Triazole Linkage R2 Step 2: Boc Deprotection (TFA) I2 Deprotected Intermediate (Amine) R2->I2 Exposure of Amine Group P1 Final PROTAC Molecule R3->P1 Formation of Amide Bond I1->R2 I2->R3

Caption: A logical workflow for the sequential synthesis of a PROTAC molecule.

Signaling Pathway for PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of protein degradation induced by a PROTAC molecule.

PROTAC_MoA cluster_binding Binding & Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation & Recycling PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination of Target Protein Ternary->PolyUb E2 Ligase brings Ub Recycle PROTAC & E3 Ligase Recycled Ternary->Recycle Catalytic Cycle Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation->Recycle Amino Acid Recycling

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

References

Unlocking Precision in Bioconjugation: A Technical Guide to the Azide Group in Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the function and application of Azido-PEG16-Boc, this technical guide is an essential resource for researchers, scientists, and professionals in the field of drug development. The paper elucidates the critical role of the azide moiety in this heterobifunctional linker, providing a roadmap for its strategic use in creating advanced bioconjugates and targeted therapeutic systems.

At the heart of modern biopharmaceutical research lies the challenge of precisely linking molecules to create stable, effective, and targeted therapies. This compound has emerged as a powerful tool in this endeavor. This in-depth guide dissects the molecule's core components, focusing on the pivotal function of the azide group, the strategic advantage of the polyethylene glycol (PEG) spacer, and the controlled reactivity offered by the tert-Butyloxycarbonyl (Boc) protecting group.

Core Components and their Synergistic Function

This compound is a heterobifunctional linker designed for sequential, controlled bioconjugation. Its structure comprises three key functional units:

  • The Azide Group (-N₃): This is the reactive "warhead" of the molecule, enabling highly specific and efficient covalent bond formation through "click chemistry."[1][2] The azide group is exceptionally stable under typical biological conditions, making it an ideal bioorthogonal handle for conjugation reactions.[3] Its primary role is to react with alkyne- or cyclooctyne-containing molecules to form a stable triazole linkage.[2][4] This reaction is highly selective and can be performed in aqueous environments, making it suitable for modifying sensitive biological molecules.[3]

  • The Polyethylene Glycol (PEG) Spacer (-PEG16-): The 16-unit PEG chain serves as a hydrophilic spacer, imparting several beneficial properties to the final conjugate.[5][6] PEGylation is a well-established technique to enhance the solubility and stability of proteins and small molecule drugs.[6] The PEG linker can also reduce non-specific binding and immunogenicity of the conjugated molecule, potentially prolonging its circulation half-life in vivo.[5]

  • The Boc-Protected Amine Group (-NHBoc): The tert-Butyloxycarbonyl (Boc) group acts as a temporary shield for a primary amine.[6] This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the reactive amine.[6][7] This feature allows for a stepwise conjugation strategy, where the azide group can be reacted first, followed by deprotection and subsequent reaction of the amine group, enabling the synthesis of complex, well-defined bioconjugates.[8]

The Azide Group in Action: Click Chemistry

The paramount function of the azide group in this compound is its participation in click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted triazole ring.[1] While highly effective, the copper catalyst can be toxic to living cells, making this method more suitable for in vitro applications.

SPAAC , on the other hand, is a copper-free click reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN).[4] The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it ideal for in vivo applications and the labeling of live cells.[4]

Quantitative Insights into Click Chemistry Reactions
Reaction TypeReactantsTypical Reaction ConditionsReported YieldsKey Advantages
CuAAC Azide + Terminal AlkyneCuSO₄, Sodium Ascorbate, Ligand (e.g., TBTA, THPTA), Aqueous buffer (pH 7-8), Room TemperatureOften >90%High reaction rate, regiospecificity.[1][9]
SPAAC Azide + Strained Alkyne (e.g., DBCO)Aqueous buffer (pH 7-8), Room TemperatureGenerally high, can approach quantitativeCopper-free, biocompatible for in vivo applications.[4]

Table 1: General Parameters of Azide-Alkyne Click Chemistry Reactions. Note: Specific yields and reaction times will vary depending on the specific reactants, concentrations, and reaction conditions.

Experimental Protocols

The following provides a generalized workflow for the two-step conjugation of a protein and a small molecule using this compound.

Step 1: Azide-Modification of a Protein via Amine Coupling

This step involves the initial reaction of an amine-reactive derivative of this compound (e.g., Azido-PEG16-NHS ester) with a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-NHS ester (dissolved in DMSO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add a 10- to 50-fold molar excess of the Azido-PEG-NHS ester to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purify the azide-modified protein using size-exclusion chromatography to remove excess reagents.

  • Characterize the degree of labeling using techniques such as MALDI-TOF mass spectrometry.

Step 2: Click Chemistry Conjugation to an Alkyne-Modified Molecule

Materials:

  • Azide-modified protein

  • Alkyne-modified small molecule

  • For CuAAC: CuSO₄, Sodium Ascorbate, and a copper-chelating ligand (e.g., THPTA).

  • For SPAAC: DBCO-modified small molecule.

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol (SPAAC):

  • Dissolve the azide-modified protein and the DBCO-modified small molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the DBCO-modified molecule is typically used.

  • Incubate the reaction for 1-4 hours at room temperature. The reaction can also be performed at 4°C overnight.

  • Purify the final conjugate using a suitable chromatography method to remove unreacted small molecules.

  • Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the components.

experimental_workflow cluster_step1 Step 1: Protein Azidation cluster_step2 Step 2: Click Chemistry Protein Protein (-NH2) Reaction1 Amine Coupling Protein->Reaction1 Azido_PEG_NHS Azido-PEG-NHS Azido_PEG_NHS->Reaction1 Azido_Protein Azido-Protein (-PEG-N3) Reaction1->Azido_Protein Purification1 Purification Azido_Protein->Purification1 Reaction2 SPAAC Reaction Purification1->Reaction2 Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate Purification2 Purification Final_Conjugate->Purification2

Caption: A generalized workflow for a two-step bioconjugation using an Azido-PEG linker.

logical_relationship cluster_components This compound Components cluster_functions Core Functions cluster_application Primary Application Azide Azide (-N3) Click_Chemistry Bioorthogonal Conjugation (Click Chemistry) Azide->Click_Chemistry PEG PEG16 Spacer Properties Enhanced Solubility & Pharmacokinetics PEG->Properties Boc_Amine Boc-Amine (-NHBoc) Control Controlled Sequential Reactions Boc_Amine->Control Bioconjugation Advanced Bioconjugation Click_Chemistry->Bioconjugation Properties->Bioconjugation Control->Bioconjugation

Caption: The relationship between the components of this compound and their functions.

Conclusion

The azide group is the cornerstone of this compound's functionality, providing a highly specific and efficient means of bioconjugation through click chemistry. Complemented by the beneficial properties of the PEG spacer and the controlled reactivity afforded by the Boc-protected amine, this linker is a versatile and powerful tool for the development of next-generation protein-drug conjugates, targeted delivery systems, and other advanced biomaterials. Understanding the distinct role of each component is crucial for its effective application in cutting-edge research and development.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the fields of bioconjugation and drug delivery, serving as a crucial protecting group for amines in polyethylene glycol (PEG) linkers. Its acid-labile nature allows for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[2] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][3]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1][4][] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[1] The PEG spacer itself enhances the solubility and biocompatibility of the conjugate, potentially improving its pharmacokinetic profile.[3][6]

Chemical Mechanism of Boc Deprotection

The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA).[7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which leads to the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine.[2][8] The tert-butyl cation is a reactive intermediate that can potentially alkylate nucleophilic residues like methionine or tryptophan.[9] To prevent these side reactions, scavengers are often added to the reaction mixture.

Boc_Deprotection BocPEG Boc-NH-PEG-R FreeAmine H₂N-PEG-R (Free Amine) BocPEG->FreeAmine Deprotection Isobutene Isobutene BocPEG->Isobutene CO2 CO₂ BocPEG->CO2 Acid H+ (e.g., TFA)

Boc deprotection mechanism.

Quantitative Data Presentation

The efficiency of Boc deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Time Temperature Reference
Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 0.5 - 2 hours 0°C to RT [10]

| Hydrochloric Acid (HCl) | 4 M | Dioxane | 1 - 4 hours | RT |[11] |

Table 2: Common Scavengers for Boc Deprotection

Scavenger Typical Concentration (v/v) Purpose Reference
Triisopropylsilane (TIS) 2.5 - 5% Carbocation Scavenger [10]
Water 2.5 - 5% Carbocation Scavenger [10]
Thioanisole 5% Carbocation Scavenger, Protects Methionine [10]

| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |[10] |

Experimental Protocols

Protocol 1: Boc Deprotection of a PEG Linker

This protocol outlines the standard procedure for the removal of the Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[1]

  • Triisopropylsilane (TIS) (optional scavenger)[10]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene (optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[10]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[10] If the substrate contains sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).[10]

  • Stir the reaction mixture at 0°C to room temperature for 0.5 to 2 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC).[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[1][10]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization to the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG linker with a free amine.[1]

Protocol 2: Two-Step Conjugation Using a Heterobifunctional Boc-PEG Linker

This protocol describes a general workflow for conjugating two different molecules (Molecule A and Molecule B) using a Boc-NH-PEG-COOH linker.

Materials:

  • Boc-NH-PEG-COOH

  • Molecule A (containing a primary amine)

  • Molecule B (containing a primary amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF or DMSO

  • TFA/DCM solution (from Protocol 1)

  • DIPEA (N,N-Diisopropylethylamine)

Equipment:

  • Reaction vials

  • Magnetic stirrer

  • HPLC for purification

Procedure:

  • Step 1: Conjugation of Molecule A.

    • Dissolve Boc-NH-PEG-COOH, EDC, and NHS in anhydrous DMF.

    • Add Molecule A to the activated linker solution.

    • Stir the reaction for several hours to overnight at room temperature to form the Boc-NH-PEG-CON-Molecule A conjugate.

    • Purify the product by HPLC.

  • Step 2: Boc Deprotection.

    • Dissolve the purified conjugate from Step 1 in DCM.

    • Perform the Boc deprotection as described in Protocol 1 to yield H₂N-PEG-CON-Molecule A.

  • Step 3: Conjugation of Molecule B.

    • Activate the carboxyl group of Molecule B using EDC/NHS in a separate reaction.

    • Add the deprotected PEG conjugate from Step 2 and a non-nucleophilic base like DIPEA to the activated Molecule B.

    • Stir the reaction to form the final conjugate: Molecule B-CON-NH-PEG-CON-Molecule A.

    • Purify the final product using HPLC.

Workflow for heterobifunctional conjugation.

Orthogonal Protection Strategies

The Boc group's acid lability makes it orthogonal to other common amine protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, and Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis.[2] This orthogonality is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively without affecting others.

Orthogonal_Strategy StartMol Protected Linker Boc-NH-Linker-NH-Fmoc Path1_Cond Base (e.g., Piperidine) StartMol->Path1_Cond Path2_Cond Acid (e.g., TFA) StartMol->Path2_Cond Path1_Prod Fmoc Removed Boc-NH-Linker-NH₂ Path1_Cond->Path1_Prod Selective Deprotection Path2_Prod Boc Removed H₂N-Linker-NH-Fmoc Path2_Cond->Path2_Prod Selective Deprotection

Orthogonal deprotection of Boc and Fmoc groups.

Conclusion

The Boc protecting group is an indispensable tool in the design and synthesis of advanced PEG linkers for bioconjugation and drug delivery. Its stability under various conditions and its specific, high-yield removal under mild acidic conditions provide the control necessary for constructing complex, well-defined molecular architectures. Understanding the principles, quantitative aspects, and experimental protocols associated with Boc-protected PEG linkers is crucial for researchers aiming to develop next-generation therapeutics.

References

An In-depth Technical Guide to Azido-PEG16-Boc for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG16-Boc

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation. It is designed to covalently connect two different molecular entities, such as a protein and a small molecule drug, with precision and control. Its structure is composed of three key functional components:

  • Azide Group (-N₃): This moiety serves as a highly selective and stable chemical handle for "click chemistry."[1] It is a bioorthogonal group, meaning it does not react with naturally occurring functional groups in biological systems, thus ensuring specific conjugation.[2] The azide group can participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[3][4] It can also undergo the Staudinger ligation with phosphine reagents.[5][6]

  • Polyethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₁₆-): The PEG chain is a flexible, hydrophilic spacer consisting of 16 repeating ethylene glycol units.[7] This spacer enhances the solubility of the resulting bioconjugate in aqueous solutions, reduces aggregation, and can minimize non-specific interactions.[8][9] Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius, which can extend circulation half-life and reduce immunogenicity.[10][11]

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary or secondary amines.[12][13] It is stable under basic and nucleophilic conditions but can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a reactive primary amine (-NH₂).[10][12] This allows for a two-step conjugation strategy, where the amine can be selectively deprotected and then coupled to a second molecule, often via its carboxylic acid group to form a stable amide bond.[7]

This combination of a bioorthogonal azide, a solubilizing PEG spacer, and a selectively cleavable protected amine makes this compound a versatile and powerful tool for constructing complex molecular architectures like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic imaging agents.[4][8]

Core Compound Specifications

Quantitative data for heterobifunctional PEG linkers are critical for accurate experimental design. The table below summarizes typical specifications for a representative Boc-protected Azido-PEG16 linker, t-Boc-N-amido-PEG16-azide.

PropertyValueSource(s)
Molecular Formula C₃₉H₇₆N₄O₁₈[14]
Molecular Weight (MW) 897.05 g/mol [14]
Purity >95% (typically determined by HPLC)[10][14]
Appearance White to off-white solid or oil[1]
Solubility Soluble in DMF, DMSO, DCM[8][13]
Storage Conditions -20°C, protect from light and moisture[4][15]

Key Bioconjugation Reactions & Protocols

The utility of this compound lies in the sequential and specific reactions of its terminal functional groups. A typical workflow involves (1) deprotection of the Boc-amine, (2) conjugation of the newly freed amine, and (3) "clicking" the azide to a final molecule. The order of these steps can be altered depending on the overall synthetic strategy.

Logical Workflow for Dual Conjugation

The following diagram illustrates the logical steps for using a heterobifunctional linker like this compound to create a bioconjugate, for instance, an Antibody-Drug Conjugate (ADC).

G General Bioconjugation Workflow cluster_0 Step 1: Amine Deprotection & Conjugation cluster_1 Step 2: Azide 'Click' Chemistry cluster_2 Step 3: Purification A This compound B Boc Deprotection (e.g., TFA in DCM) A->B C Azido-PEG16-Amine (TFA Salt) B->C D Neutralization (e.g., DIPEA) C->D E Free Azido-PEG16-Amine D->E G Amide Bond Formation (e.g., EDC/NHS Chemistry) E->G F Molecule 1 (e.g., Drug) with activated Carboxyl Group F->G H Azido-PEG16-Molecule 1 Conjugate G->H J Click Reaction (CuAAC or SPAAC) H->J I Molecule 2 (e.g., Antibody) with Alkyne or DBCO Group I->J K Final Bioconjugate (Antibody-PEG-Drug) J->K L Purification (e.g., SEC, HPLC) K->L M Characterized Final Product L->M

References

The Art of Stealth: A Technical Guide to Polyethylene Glycol in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Polymer

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer renowned for its widespread use in biomedical and pharmaceutical applications.[1][2] Its structure, consisting of repeating ethylene oxide units, imparts unique physicochemical properties, including high solubility in both aqueous and organic media, low toxicity, and minimal immunogenicity.[1][3] The process of covalently attaching PEG chains to a molecule, such as a protein, peptide, or nanoparticle, is known as PEGylation.[4][5]

This modification has become a cornerstone of modern drug delivery, transforming the therapeutic potential of numerous molecules.[6] By physically "masking" the drug, PEGylation can profoundly alter its pharmacokinetic and pharmacodynamic profile. The key benefits include extending the drug's circulation half-life, improving its stability, increasing solubility, and reducing its immunogenicity and antigenicity.[5][6][7] The first PEGylated drug, Adagen™, was approved by the FDA in 1990, and since then, the technology has led to a multi-billion dollar market with numerous approved products for treating a wide range of diseases.[8]

Core Physicochemical Properties of PEG

The utility of PEG in drug delivery stems from a set of highly advantageous properties. Its versatility is further enhanced by the ability to synthesize it in various sizes and architectures.

Key Properties:

  • Biocompatibility and Low Toxicity: PEG is considered non-toxic and is FDA-approved for use in food, cosmetics, and pharmaceuticals.[9] Allergic reactions are rare but can occur, particularly with high molecular weight PEGs in injectable formulations.[9]

  • Solubility: PEG is highly soluble in water and many organic solvents, making it an excellent carrier for hydrophobic (poorly soluble) drugs.[3][9]

  • Low Immunogenicity: PEG is generally considered non-immunogenic, meaning it does not typically provoke an immune response. This property is crucial for the "stealth" effect.[2]

  • Versatile Architectures: PEG can be synthesized in various forms, including linear, branched, Y-shaped, and multi-arm geometries.[2] Multi-arm PEGs are often used to create crosslinked hydrogel networks for controlled drug release, while branched structures may enhance in vivo stability.[2][10]

The physical state of PEG is dependent on its molecular weight (MW), ranging from a viscous liquid for low MW PEGs to a waxy solid for higher MW grades.

PEG GradeAverage Molecular Weight (Da)Common Physical FormTypical Application Area in Drug Delivery
PEG 400~400Viscous LiquidSolvent for oral liquids, topical formulations
PEG 1000~1000Waxy Semi-SolidOintment and suppository bases
PEG 3350~3350Solid Flakes/PowderOsmotic laxatives
PEG 6000~6000Solid FlakesTablet binder, sustained-release matrices
PEG 20000~20000Solid PowderProtein/nanoparticle PEGylation for half-life extension
PEG 40000~40000Solid PowderProtein/nanoparticle PEGylation for half-life extension
Table 1: Common PEG grades and their primary applications in pharmaceuticals.[9]

The PEGylation Process: Covalent Modification

PEGylation is the process of covalently linking PEG chains to a therapeutic agent. This is most commonly achieved by reacting a functionally activated PEG derivative with specific amino acid residues on the surface of a protein or peptide, such as the primary amines of lysine residues.[5] One of the most common methods involves N-hydroxysuccinimide (NHS) esters, which react with primary amines at a neutral to slightly basic pH (7-9) to form a stable amide bond.[11]

The general workflow involves several key stages: activation of the PEG polymer, conjugation to the target molecule, and subsequent purification and characterization of the final product.

PEGylation_Workflow cluster_0 1. Preparation cluster_1 2. Reaction cluster_2 3. Purification cluster_3 4. Characterization Drug Therapeutic Molecule (Protein, Peptide, etc.) Reaction Conjugation Reaction (pH 7-9, RT or 4°C) Drug->Reaction PEG Activated PEG (e.g., mPEG-NHS) PEG->Reaction Purification Chromatography (SEC, IEX) Reaction->Purification Crude Mixture Characterization Analysis (SDS-PAGE, MS, HPLC) Purification->Characterization Purified Fractions Product Final PEGylated Conjugate Characterization->Product

Caption: A generalized workflow for the PEGylation of a therapeutic molecule.

Pharmacokinetic and Pharmacodynamic Advantages

The covalent attachment of PEG chains dramatically alters the interaction of a drug with the biological environment, leading to significant therapeutic advantages.

Extended Circulation Half-Life

One of the most significant benefits of PEGylation is the extension of a drug's circulation time.[7] By increasing the hydrodynamic size of the molecule, PEGylation reduces its rate of renal clearance.[4][5] Molecules larger than the glomerular filtration threshold (typically >40-50 kDa) are cleared much more slowly by the kidneys.[12] This effect is directly correlated with the molecular weight of the attached PEG chain.

MoleculePEG Molecular Weight (Da)Elimination Half-Life (t½)Fold-Increase in t½Reference
PEG Polymer (in mice)6,00018 minutes-[13]
PEG Polymer (in mice)50,00016.5 hours~55x[13]
rhTIMP-1 (in mice)Unmodified1.1 hours-[14][]
rhTIMP-1 (in mice)20,00028 hours~25x[14][]
Poly-L-lysine Dendrimer (in rats)< 20,000 (Total MW)1-10 hours-[12]
Poly-L-lysine Dendrimer (in rats)> 30,000 (Total MW)1-3 days>7x[12]
Table 2: Impact of PEG Molecular Weight on the Circulation Half-Life of various molecules.

This extended half-life allows for less frequent dosing, which can improve patient compliance and quality of life.[6][7]

The "Stealth" Effect and Reduced Immunogenicity

When administered, foreign substances are typically marked for destruction by the immune system. Opsonin proteins in the blood plasma bind to the surface of nanoparticles or foreign proteins, flagging them for uptake by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen.[16]

PEGylation creates a hydrophilic, flexible, and neutral shield around the drug carrier.[16][17] This PEG layer sterically hinders the adsorption of opsonin proteins, allowing the drug to evade recognition by the RES.[16] This phenomenon is widely known as the "stealth" effect.[1]

Stealth_Effect Mechanism of the PEG 'Stealth' Effect cluster_unpegylated Unmodified Nanoparticle cluster_pegylated PEGylated 'Stealth' Nanoparticle NP_Unmod Nanoparticle Macrophage Macrophage (RES) NP_Unmod->Macrophage Phagocytosis (Rapid Clearance) Opsonin Opsonin Proteins Opsonin->NP_Unmod Binding NP_Mod Nanoparticle PEG_Layer PEG Layer Evade Evades RES (Prolonged Circulation) PEG_Layer->Evade Opsonin2 Opsonin Proteins Opsonin2->PEG_Layer Steric Hindrance

Caption: PEG layer prevents opsonin binding, enabling nanoparticles to evade the RES.

The effectiveness of this stealth shield is highly dependent on the conformation of the PEG chains on the nanoparticle surface, which is dictated by the grafting density.[18] At low densities, PEG chains adopt a "mushroom" conformation. As density increases, steric repulsion forces the chains to extend away from the surface into a "brush" conformation, which provides a more effective barrier against protein adsorption and is crucial for achieving the stealth effect.[18][19]

Caption: High grafting density leads to a 'brush' conformation, vital for stealth.

Key Experimental Protocols for Characterization

Rigorous characterization is essential to ensure the quality, consistency, and efficacy of a PEGylated therapeutic. This involves confirming the success of the conjugation reaction, determining the degree of PEGylation, and purifying the final product.

Protocol: Amine-Reactive PEGylation via NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS-activated PEG to a protein.

Materials:

  • Protein to be PEGylated (1-10 mg)

  • Amine-reactive PEG NHS Ester (e.g., mPEG-NHS)

  • Amine-free buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~7.5

  • Purification equipment (dialysis cassettes or size-exclusion chromatography column)

Procedure:

  • Preparation: Allow the vial of PEG NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[20] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS via dialysis or desalting.

  • Protein Solution: Dissolve 1-10 mg of the protein in 0.5-2 mL of PBS.

  • PEG Solution: Immediately before use, prepare a 10 mM solution of the PEG NHS Ester by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for storage, as the NHS-ester moiety readily hydrolyzes.

  • Conjugation Reaction: Add a calculated volume of the PEG NHS Ester solution to the protein solution. A 5- to 20-fold molar excess of PEG to protein is a common starting point.[20] The final volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a small volume of Quenching Buffer. The primary amines in Tris or glycine will react with any excess PEG NHS Ester.

  • Purification: Remove unreacted PEG and hydrolysis byproducts from the PEGylated protein using dialysis or size-exclusion chromatography (SEC).

Protocol: Characterization by SDS-PAGE

SDS-PAGE is a simple method to visually confirm successful PEGylation by observing the increase in molecular weight.

Procedure:

  • Prepare a polyacrylamide gel of an appropriate percentage (e.g., 7.5% or 4-12% gradient) to resolve the expected molecular weights.[4][9]

  • Load samples onto the gel:

    • Unmodified (native) protein as a control.

    • The crude PEGylation reaction mixture.

    • Purified PEGylated protein.

    • A molecular weight protein ladder.

  • Run the gel at a constant current (e.g., 25 mA) until the dye front reaches the bottom.[9]

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain.[9]

  • Analysis: A successful PEGylation will result in one or more new bands at a higher apparent molecular weight compared to the band for the native protein. The presence of multiple bands can indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).[4]

Protocol: Purification and Analysis by Chromatography

Chromatography is essential for both purifying the PEGylated conjugate and for detailed analytical characterization.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. The attachment of PEG chains can shield the surface charges of a protein, altering its interaction with the IEX resin. This allows for the separation of the native protein, mono-PEGylated species, multi-PEGylated species, and even positional isomers. Both cation exchange (CEX) and anion exchange (AEX) can be used, depending on the protein's properties.[5]

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): SEC separates molecules based on their hydrodynamic volume. While standard SEC can separate the larger PEGylated conjugate from the smaller native protein, coupling it with a MALS detector provides an absolute measurement of the molar mass without relying on column calibration standards.[10] By also using UV and differential refractive index (dRI) detectors, one can determine the exact mass contribution from both the protein and the PEG moiety in the conjugate.[10]

General SEC-MALS Protocol:

  • Equilibrate the SEC column and detectors with a filtered and degassed mobile phase (e.g., PBS).

  • Inject a known concentration of the purified PEGylated protein sample (e.g., 100 µL at 2 mg/mL).

  • Run the sample through the system at a constant flow rate (e.g., 0.5 mL/min).

  • Collect data from the UV, MALS, and dRI detectors.

  • Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. This requires the known dn/dc (refractive index increment) and UV extinction coefficient values for both the protein and the PEG. The analysis will yield the absolute molar mass of the entire conjugate and the mass of the protein and PEG components separately, confirming the degree of PEGylation.[10]

Protocol: Mass Determination by MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides a precise measurement of the mass of the PEGylated product.

Materials:

  • PEGylated peptide/protein sample (approx. 1 mg/mL).

  • Matrix solution: α-Cyano-4-hydroxycinnamic acid (HCCA) at 10 mg/mL in 50% acetonitrile / 0.1% TFA.[13]

  • Cationizing agent (optional but recommended for PEG): Sodium trifluoroacetate (NaTFA) at 2 mg/mL in 50% acetonitrile / 0.1% TFA.[13]

  • MALDI target plate.

Procedure:

  • Sample Preparation: Mix the matrix solution, NaTFA solution, and PEGylated sample in a 10:1:1 ratio.[13]

  • Spotting: Pipette 0.5-1 µL of the mixture onto a spot on the MALDI target plate and allow it to air dry completely (dried-droplet method).[6][13]

  • Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (e.g., reflector positive ion mode).[13]

  • Analysis: The resulting spectrum will show a distribution of peaks, with each peak separated by ~44 Da, corresponding to a single ethylene oxide monomer unit. The center of this distribution represents the average molecular weight of the PEGylated species. This analysis can confirm the mass of the conjugate and assess the polydispersity of the attached PEG.

Protocol: Quantification of PEGylation via TNBS Assay

The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method used to quantify the number of free primary amino groups remaining on a protein after the PEGylation reaction. By comparing this to the number of amino groups on the native protein, the degree of PEGylation can be calculated.

Materials:

  • Native and PEGylated protein samples (20-200 µg/mL).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[1]

  • TNBS Reagent: 0.01% (w/v) TNBS in Reaction Buffer (prepare fresh).[1]

  • 10% SDS solution.

  • 1 N HCl.

Procedure:

  • Prepare samples of both the native and PEGylated protein at the same concentration (e.g., 100 µg/mL) in the Reaction Buffer.

  • To 0.5 mL of each sample solution, add 0.25 mL of the 0.01% TNBS solution and mix well.[1]

  • Incubate the reactions at 37°C for 2 hours.[1]

  • Stop the reaction by adding 0.25 mL of 10% SDS, followed by 0.125 mL of 1 N HCl to each sample.[1]

  • Measure the absorbance of each solution at 335 nm or 420 nm using a spectrophotometer.[1]

  • Analysis: A decrease in absorbance for the PEGylated protein sample compared to the native protein sample indicates that primary amines have been successfully modified by PEG chains. The degree of PEGylation can be quantified by comparing the results to a standard curve.[1]

Conclusion

Polyethylene glycol has proven to be an indispensable tool in drug delivery and development. Through the process of PEGylation, the pharmacokinetic properties of therapeutic molecules can be rationally and dramatically improved. The ability to extend circulation half-life, reduce immunogenicity, and improve stability has translated directly into more effective medicines with improved patient compliance. As described, the success of this technology is underpinned by robust chemical modification strategies and a suite of sophisticated analytical techniques required to purify and characterize the final conjugate. Future innovations will likely focus on novel PEG architectures, biodegradable alternatives, and strategies to overcome challenges such as anti-PEG immunogenicity, further cementing the role of polymer conjugation in the future of medicine.

References

The "Click" Revolution: A Technical Guide to Click Chemistry in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry, a concept introduced by K. Barry Sharpless in 2001, has transformed the landscape of chemical synthesis, offering a powerful toolkit for the rapid and reliable construction of complex molecules.[1][2] This guide provides an in-depth exploration of the core principles of click chemistry, with a focus on its practical applications in scientific research and drug development. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key workflows to empower researchers in leveraging this versatile chemical methodology.

Core Principles of Click Chemistry

The philosophy of click chemistry centers on a set of criteria that define a reaction as "click." These reactions are characterized by their modularity, high yields, stereospecificity, and the generation of inoffensive byproducts that are easily removed.[3][4] Key features include:

  • High Efficiency and Yield: Click reactions proceed to completion or near completion, minimizing the need for complex purification.[5]

  • Bioorthogonality: These reactions are bioorthogonal, meaning they occur selectively within a complex biological system without interfering with native biochemical processes.[6][7]

  • Mild Reaction Conditions: Click reactions are often performed under mild, biocompatible conditions, such as at room temperature and in aqueous solutions.[2][4]

  • Thermodynamic Driving Force: The reactions are typically characterized by a high thermodynamic driving force, making them rapid and irreversible.[3]

The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[2][8] This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate.[10][11] The addition of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives, can stabilize the copper(I) catalyst and accelerate the reaction.[12]

Quantitative Data for CuAAC Reactions

The efficiency of CuAAC reactions can be influenced by the choice of copper source, ligand, and solvent. The following table summarizes yields and reaction times for the synthesis of 1,4-disubstituted 1,2,3-triazoles under various conditions.

AlkyneAzideCatalyst SystemSolventTimeYield (%)Reference
PhenylacetyleneBenzyl azideCuI (0.5 mol%), BetaineWater10 min98[13]
Propargyl alcoholAnthracenyl azideCuSO4 (75 µM), Ligand, NaAscPBS20 min~95[14]
PhenylacetyleneBenzyl azide[Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5 mol%)Neat5 min>99[15]
Various alkynesVarious azidesCu/C (heterogeneous)DCM (flow)~2 min96[16]
Propargyl benzyl etherBenzyl azideImmobilized Copper ComplexH2O/tBuOH/ACN12 h73.5[17]
Experimental Protocol: Synthesis of a 1,2,3-Triazole via CuAAC

This protocol describes the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.[18]

Materials:

  • Benzyl azide (1 M solution in a suitable solvent)

  • Phenylacetylene (1 M solution in a suitable solvent)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a reaction vial, combine benzyl azide (1 mmol, 1 eq) and phenylacetylene (1 mmol, 1 eq).

  • Add a 1:1 mixture of tert-butanol and water to dissolve the reactants.

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq) in water.

  • Prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 eq) in water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. The crude product is often of high purity.[18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[9] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[9] The high ring strain of the cyclooctyne provides the driving force for the reaction.[9]

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. The following table compares the second-order rate constants for various cyclooctynes with benzyl azide.

CyclooctyneSecond-Order Rate Constant (k2, M⁻¹s⁻¹)Reference
Bicyclo[6.1.0]nonyne (BCN)~0.06 - 0.1[19]
Dibenzocyclooctyne (DBCO)~0.6 - 1.0[19]
Dibenzoannulated cyclooctyne (DIBO)~0.3 - 0.7[19]
Biarylazacyclooctynone (BARAC)>1.0[14]
Experimental Protocol: Protein Labeling via SPAAC

This protocol outlines the general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized fluorescent dye.[7]

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-dye conjugate (e.g., DBCO-Cy5) stock solution in DMSO

  • Phosphate buffer (10 mM Na2HPO4, 100 mM NaCl, pH 7.0)

Procedure:

  • Prepare a solution of the azide-modified protein to a final concentration of 10 µM in the phosphate buffer.

  • Add the cyclooctyne-dye conjugate to the protein solution to a final concentration of 200 µM. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

  • Incubate the reaction mixture for 6 hours at 37°C. For light-sensitive probes, protect the reaction from light.

  • The labeled protein can be purified from excess dye using methods such as size-exclusion chromatography or dialysis.

Applications in Scientific Research and Drug Development

Click chemistry has found widespread applications across various scientific disciplines, from materials science to in vivo imaging.[20][21] In drug discovery and development, its impact has been particularly profound.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to assess the activity of entire enzyme families directly in native biological systems. Click chemistry is integral to this workflow, enabling the attachment of a reporter tag (e.g., biotin or a fluorophore) to the probe after it has covalently labeled its target enzyme.

ABPP_Workflow cluster_incubation In Vitro/In Vivo Incubation cluster_click Click Reaction cluster_analysis Downstream Analysis Probe Probe Proteome Proteome Probe->Proteome Target Engagement Labeled_Proteome Covalently Labeled Proteome Proteome->Labeled_Proteome Clicked_Proteome Tagged Proteome Labeled_Proteome->Clicked_Proteome CuAAC or SPAAC Reporter_Tag Reporter Tag (e.g., Biotin-Azide) Reporter_Tag->Clicked_Proteome Enrichment Affinity Purification (e.g., Streptavidin beads) Clicked_Proteome->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Target Identification and Quantification LC_MS->Identification

Activity-Based Protein Profiling Workflow.
Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments that bind to a biological target are identified and then optimized into more potent lead compounds. Click chemistry provides an efficient means of linking these fragments together to explore the target's binding site.

FBDD_Workflow Screening Fragment Screening (e.g., NMR, X-ray) Hits Identified Fragments (Hits) Screening->Hits Linking Fragment Linking via Click Chemistry Hits->Linking Lead Potent Lead Compound Linking->Lead Optimization Lead Optimization Lead->Optimization

Fragment-Based Drug Discovery Workflow.
In Situ Click Chemistry for Enzyme Inhibition

This elegant approach uses the enzyme's active site as a template to assemble its own inhibitor.[16] Small azide- and alkyne-containing fragments that bind to adjacent subsites within the active site are "clicked" together, forming a high-affinity inhibitor.[16]

InSitu_Click_Chemistry Enzyme Enzyme Active Site Ternary_Complex Enzyme-Fragment Complex Enzyme->Ternary_Complex Binding Azide_Fragment Azide Fragment Azide_Fragment->Ternary_Complex Alkyne_Fragment Alkyne Fragment Alkyne_Fragment->Ternary_Complex Inhibitor High-Affinity Triazole Inhibitor Ternary_Complex->Inhibitor Template-Synthesized

In Situ Click Chemistry for Inhibitor Synthesis.
Nanoparticle Functionalization for Drug Delivery

Click chemistry is extensively used to modify the surface of nanoparticles for targeted drug delivery.[19][20][21] Targeting ligands, such as antibodies or peptides, can be attached to the nanoparticle surface to enhance its accumulation at the site of disease.[21]

Nanoparticle_Functionalization Nanoparticle Nanoparticle Core (e.g., with Alkyne groups) Click_Reaction Click Reaction (CuAAC or SPAAC) Nanoparticle->Click_Reaction Targeting_Ligand Targeting Ligand (e.g., Antibody-Azide) Targeting_Ligand->Click_Reaction Functionalized_NP Functionalized Nanoparticle Click_Reaction->Functionalized_NP Targeted_Delivery Targeted Drug Delivery Functionalized_NP->Targeted_Delivery

Nanoparticle Functionalization Workflow.

Visualizing Cellular Processes

Click chemistry, coupled with bioorthogonal reporters, enables the visualization of various cellular processes, including the synthesis of biomolecules and signaling pathways.[4][22] For instance, metabolic labeling with an azide- or alkyne-modified precursor allows for the subsequent fluorescent tagging and imaging of newly synthesized proteins, glycans, or nucleic acids.[22]

Cellular_Visualization Metabolic_Labeling Metabolic Labeling (e.g., Azide-modified sugar) Incorporation Incorporation into Biomolecules (e.g., Glycans) Metabolic_Labeling->Incorporation Click_Tagging Click Reaction with Fluorescent Probe (e.g., Alkyne-Fluorophore) Incorporation->Click_Tagging Visualization Fluorescence Imaging (Microscopy) Click_Tagging->Visualization

Visualizing Cellular Processes with Click Chemistry.

Conclusion

Click chemistry has established itself as an indispensable tool in the arsenal of chemists and biologists. Its simplicity, efficiency, and orthogonality have accelerated progress in numerous areas of scientific research, from fundamental studies of biological processes to the development of novel therapeutics and diagnostics. As new click reactions are discovered and existing methods are refined, the impact of this chemical revolution is set to expand even further, enabling researchers to address increasingly complex scientific challenges.

References

Azido-PEG16-Boc: An In-Depth Technical Guide for PROTAC Linker Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azido-PEG16-Boc, a heterobifunctional linker building block instrumental in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of the key ternary complex (comprising the target protein, the PROTAC, and an E3 ubiquitin ligase) and dictating the molecule's overall physicochemical properties.[3][4]

This compound offers a desirable balance of functionality, flexibility, and hydrophilicity for PROTAC design. It features a 16-unit polyethylene glycol (PEG) chain that enhances solubility and allows for an extended reach between the two ends of the PROTAC.[2][4] The molecule is capped with an azide group at one terminus and a Boc-protected amine at the other, providing orthogonal handles for the sequential conjugation of a target protein ligand and an E3 ligase ligand.[5]

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis. The following table summarizes key quantitative data for this linker building block, compiled from various chemical suppliers.

PropertyValueSource(s)
Molecular Formula C39H77N3O18[6]
Molecular Weight 876.05 g/mol [6]
Purity Typically >95%[][8][9]
Solubility Soluble in Water, DMSO, DCM, DMF[10]
Storage Conditions -20°C[9][10]
Appearance Solid or oilN/A
Functional Groups Azide (-N3), Boc-protected Amine (-NHBoc)[5]

Core Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein of interest (POI). This is achieved by bringing the POI into close proximity with an E3 ubiquitin ligase. The this compound linker is central to this process, covalently connecting the POI-binding ligand to the E3 ligase-binding ligand.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI E3->Ub_POI Transfers Ubiquitin Ternary_Complex->Ub_POI Induces Ubiquitination PROTAC_release Ternary_Complex->PROTAC_release PROTAC is Recycled Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into PROTAC_release->PROTAC

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.

Experimental Protocols and Synthetic Workflow

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential attachment of the E3 ligase ligand and the target protein ligand. The workflow typically begins with the deprotection of the Boc-protected amine, followed by an amide coupling reaction. The azide terminus is then utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow start Start with this compound deprotection Step 1: Boc Deprotection start->deprotection amide_coupling Step 2: Amide Coupling deprotection->amide_coupling Amine-PEG16-Azide Intermediate click_chemistry Step 3: Click Chemistry amide_coupling->click_chemistry E3 Ligand-Linker Intermediate purification Step 4: Purification click_chemistry->purification Crude PROTAC final_protac Final PROTAC Molecule purification->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation with an E3 ligase ligand.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Amide Coupling with an E3 Ligase Ligand

This protocol details the conjugation of the deprotected amino-PEG16-azide with a carboxylic acid-functionalized E3 ligase ligand.

  • Materials:

    • Amine-PEG16-Azide (from Protocol 1)

    • E3 ligase ligand with a carboxylic acid group

    • Coupling reagents (e.g., HATU, HBTU, or EDC with HOBt)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Reaction vessel

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

    • Add a solution of the Amine-PEG16-Azide (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess reagents and byproducts.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography or preparative HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the final conjugation step between the azide-functionalized intermediate and an alkyne-functionalized target protein ligand.

  • Materials:

    • E3 Ligand-PEG16-Azide (from Protocol 2)

    • Alkyne-functionalized target protein ligand

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • A suitable solvent system (e.g., t-BuOH/H2O, DMF, or DMSO)

  • Procedure:

    • Dissolve the E3 Ligand-PEG16-Azide (1.0 eq) and the alkyne-functionalized target protein ligand (1.1 eq) in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 - 1.0 M in water).

    • Add CuSO4 (0.1 - 0.2 eq) to the reaction mixture, followed by the addition of the sodium ascorbate solution (0.2 - 0.4 eq).

    • Stir the reaction at room temperature for 4-24 hours. The reaction is often complete within a few hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the crude PROTAC is purified by preparative HPLC to yield the final product.

Evaluation of PROTAC Efficacy

Once synthesized, the efficacy of the PROTAC is evaluated by its ability to induce the degradation of the target protein. A common method for this is Western blotting.

PROTAC Evaluation Workflow

PROTAC_Evaluation_Workflow cell_culture 1. Cell Culture and Treatment cell_lysis 2. Cell Lysis and Protein Quantification cell_culture->cell_lysis western_blot 3. SDS-PAGE and Western Blotting cell_lysis->western_blot data_analysis 4. Data Analysis western_blot->data_analysis results Determine DC50 and Dmax data_analysis->results

References

Azido-PEG16-Boc: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-PEG16-Boc is a heterobifunctional linker molecule integral to bioconjugation and drug delivery research. Its unique structure, featuring a terminal azide group for "click" chemistry, a 16-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce immunogenicity, and a tert-butyloxycarbonyl (Boc)-protected amine, makes it a versatile tool for scientists. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data and experimental protocols to aid in its effective handling, storage, and application.

Core Properties of this compound

PropertyValue
Chemical Formula C₃₇H₇₂N₄O₁₈
Molecular Weight 881.0 g/mol
Appearance White to off-white solid or viscous liquid

Solubility Profile

The solubility of this compound is largely dictated by its polyethylene glycol (PEG) backbone, which imparts significant hydrophilicity. The presence of the azide and Boc-protected amine groups can also influence its solubility in various solvents.

Quantitative Solubility Data

SolventSolubilityTemperature (°C)
Water58 mg/L25
Dichloromethane (DCM)Soluble (Qualitative)Room Temperature
Dimethylformamide (DMF)Soluble (Qualitative)Room Temperature
Dimethyl sulfoxide (DMSO)Soluble (Qualitative)Room Temperature
EthanolLess Soluble (Qualitative)Room Temperature
TolueneLess Soluble (Qualitative)Room Temperature
Diethyl EtherInsoluble (Qualitative)Room Temperature

General Solubility Behavior

The PEG chain of this compound allows for good solubility in water and a range of polar organic solvents.[1][2][4] The molecule's amphiphilic nature, with its hydrophilic PEG chain and more hydrophobic Boc group, facilitates its use in a variety of reaction conditions.

Stability Characteristics

The stability of this compound is influenced by its three key functional components: the azide group, the PEG chain, and the Boc-protecting group.

Azide Group Stability

Organic azides are energetic molecules and should be handled with care.[] Their stability is generally assessed by two main principles:

  • Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. For this compound, the C/N ratio is favorable, suggesting a relatively stable compound under normal laboratory conditions.

  • "Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) contributes to the compound's stability. The long PEG chain in this compound acts as a diluent for the energetic azide group.

General Handling Precautions for Organic Azides:

  • Avoid exposure to heat, light, shock, and friction.

  • Store in a cool, dark place.

  • Do not use metal spatulas, as this can lead to the formation of highly sensitive metal azides.

  • Avoid contact with strong acids, which can form explosive hydrazoic acid.

PEG Chain Stability

The polyethylene glycol backbone is generally very stable. It is resistant to degradation by heat, as well as acidic and basic conditions. However, prolonged exposure to high temperatures can lead to thermal degradation. Studies on PEGs show that weight loss for lower molecular weight PEGs can begin around 200°C, while higher molecular weight PEGs start to degrade above 350°C.[6]

Boc Protecting Group Stability

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its specific stability profile:

  • Stable in Basic and Nucleophilic Conditions: The Boc group is robust and withstands basic conditions and attacks by most nucleophiles.[7]

  • Labile in Acidic Conditions: The Boc group is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This cleavage proceeds via the formation of a stable tert-butyl cation. The kinetics of this deprotection can be influenced by the acid concentration.

Storage Recommendations

For long-term storage, this compound should be kept at -20°C, protected from light and moisture.[2] For short-term storage, refrigeration at 2-8°C is recommended.

Experimental Protocols

Protocol 1: General Procedure for Determining the Aqueous Solubility of this compound

This protocol describes a general method for determining the equilibrium solubility of a PEGylated compound in an aqueous buffer.

G prep Prepare saturated solution equilibrate Equilibrate at constant temperature prep->equilibrate Shake/stir for 24-48h separate Separate solid and liquid phases equilibrate->separate Centrifugation or filtration quantify Quantify concentration in supernatant separate->quantify HPLC or other analytical method

Workflow for determining aqueous solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a syringe filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector (CAD) or a refractive index detector (RID).[][8] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Protocol 2: General Procedure for Assessing the Stability of this compound (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.

G cluster_stress Stress Conditions start Prepare solutions of this compound stress Expose to stress conditions start->stress sample Collect samples at time points stress->sample analyze Analyze by stability-indicating HPLC sample->analyze acid Acidic (e.g., 0.1 M HCl) base Basic (e.g., 0.1 M NaOH) oxidative Oxidative (e.g., 3% H2O2) thermal Thermal (e.g., 60°C) photolytic Photolytic (e.g., UV/Vis light)

Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to various stress conditions as outlined in the diagram above.[9][10] Control samples should be kept under normal conditions.

  • Time Points: Withdraw aliquots of the stressed and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.[] This method should be able to separate the intact this compound from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control samples to identify and quantify any degradation products.

Signaling Pathways and Logical Relationships

Boc Deprotection Signaling Pathway

The cleavage of the Boc protecting group is a critical step in many applications of this compound. This process is initiated by an acid catalyst.

G Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H+ Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Carbamic_Acid Formation of Carbamic Acid Protonation->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene -H+ Deprotected_Amine Deprotected Amine Carbamic_Acid->Deprotected_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2

Acid-catalyzed deprotection of the Boc group.

Click Chemistry Reaction Pathway

The azide group of this compound is designed for "click" chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G Azide This compound Triazole Stable Triazole Linkage Azide->Triazole Alkyne Alkyne-containing Molecule Alkyne->Triazole Cu_I Copper (I) Catalyst Cu_I->Triazole Catalyzes

Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This compound is a valuable reagent for researchers in drug development and bioconjugation. A thorough understanding of its solubility and stability is paramount for its successful application. This guide provides a foundational understanding of these properties, supplemented with general experimental protocols. While specific quantitative data for this molecule is limited, the provided information, based on the well-understood chemistry of its constituent parts, offers a reliable framework for its use in the laboratory. Researchers are encouraged to perform specific solubility and stability tests under their experimental conditions for the most accurate results.

References

Methodological & Application

Application Notes and Protocols for Click Chemistry with Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG16-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science. This polyethylene glycol (PEG) linker possesses two distinct functional groups: an azide group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The 16-unit PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule.

The azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules via "click chemistry." This set of reactions is characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1] The two most common forms of azide-alkyne click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Boc-protected amine provides a latent primary amine group. Following the click chemistry reaction, the Boc protecting group can be readily removed under acidic conditions to expose the amine for subsequent conjugation to other molecules, such as proteins, peptides, or drug compounds. This dual functionality makes this compound a versatile tool for the construction of complex bioconjugates and drug delivery systems.

Chemical Structure

Systematic Name: 1-Azido-51-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxanonatetracontan-50-one, N-(tert-butoxycarbonyl)

Molecular Formula (of a representative structure): C₃₉H₇₈N₄O₁₈

Structure:

H₂N-(CH₂CH₂O)₁₆-CH₂CH₂-NH-Boc

|

N₃

(Note: The exact position of the azide group can vary depending on the synthesis, but it is typically at the opposite end of the PEG chain from the Boc-protected amine.)

Click Chemistry Methodologies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[2] The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[3] A ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) is often used to stabilize the copper(I) catalyst and improve reaction efficiency.[4]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System AzidoPEG This compound Reaction CuAAC Reaction (Click Chemistry) AzidoPEG->Reaction Alkyne Alkyne-Molecule Alkyne->Reaction CuSO4 CuSO4 (Cu(II)) CuSO4->Reaction NaAsc Sodium Ascorbate NaAsc->Reaction Ligand Ligand (e.g., TBTA) Ligand->Reaction Product Triazole-Linked PEG-Molecule Reaction->Product Purification Purification Product->Purification FinalProduct Purified Conjugate Purification->FinalProduct

CuAAC Reaction Workflow

Experimental Protocol: CuAAC

This protocol describes a general procedure for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent: e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture of water and a miscible organic solvent (e.g., t-butanol/water).

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • If using, prepare a stock solution of TBTA in a compatible organic solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

    • Add the this compound stock solution (1.1-1.5 equivalents).

    • Add the reaction solvent to achieve the desired final concentration.

    • If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Reaction Initiation:

    • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[3]

  • Incubation:

    • Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to 24 hours, depending on the substrates. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS, or TLC).

  • Purification:

    • Upon completion, the product can be purified using techniques such as size exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or ion-exchange chromatography (IEX) to remove unreacted starting materials, copper catalyst, and byproducts.[][6]

Quantitative Data for CuAAC

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess of the azide can drive the reaction to completion.
Copper(II) Sulfate0.01 - 0.1 equivalentsCatalytic amount.
Sodium Ascorbate0.1 - 1.0 equivalentsReducing agent to maintain copper in the +1 oxidation state.[3]
Ligand (e.g., TBTA)0.01 - 0.1 equivalentsOptional, but stabilizes the Cu(I) catalyst and enhances the reaction rate.[4]
Reaction TemperatureRoom TemperatureMild conditions are generally sufficient.
Reaction Time30 min - 24 hoursSubstrate dependent; monitor for completion.
Typical Yield>90%CuAAC reactions are known for their high efficiency.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[7] This method is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[8]

SPAAC_Workflow cluster_reactants Reactants AzidoPEG This compound Reaction SPAAC Reaction (Copper-Free Click) AzidoPEG->Reaction DBCO_Alkyne DBCO-Molecule DBCO_Alkyne->Reaction Product Triazole-Linked PEG-Molecule Reaction->Product Purification Purification Product->Purification FinalProduct Purified Conjugate Purification->FinalProduct

SPAAC Reaction Workflow

Experimental Protocol: SPAAC

This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule with this compound.

Materials:

  • This compound

  • DBCO-containing molecule

  • Solvent: e.g., Phosphate-buffered saline (PBS), DMSO, DMF, or aqueous buffers.

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-containing molecule in a suitable solvent.

    • Dissolve this compound in the same or a miscible solvent.

  • Reaction Setup:

    • Combine the solutions of the DBCO-containing molecule and this compound in a reaction vessel.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours.[9] The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 310 nm.[10]

  • Purification:

    • The purification of the conjugate can be achieved using methods similar to those for CuAAC products, such as SEC, RP-HPLC, or IEX.[]

Quantitative Data for SPAAC

ParameterRecommended RangeNotes
DBCO-Molecule1 equivalentThe limiting reagent.
This compound1.5 - 10 equivalentsA molar excess can enhance conjugation efficiency.[9]
Reaction TemperatureRoom Temperature to 37°CMild heating can increase the reaction rate.
Reaction Time1 - 12 hoursGenerally slower than CuAAC, but highly specific.[11]
Typical YieldHighOften proceeds to near completion.[7]

Post-Conjugation Boc Deprotection

After the click chemistry reaction, the Boc protecting group on the amine can be removed to allow for further functionalization.

Boc_Deprotection_Workflow Boc_Product Boc-Protected PEG-Conjugate Deprotection Boc Deprotection Boc_Product->Deprotection Acid Acid (e.g., TFA) Acid->Deprotection Amine_Product Amine-Functionalized PEG-Conjugate Deprotection->Amine_Product Neutralization Neutralization/ Purification Amine_Product->Neutralization Final_Product Final Product Neutralization->Final_Product

Boc Deprotection Workflow

Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (for neutralization)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG conjugate in DCM.

  • Acid Treatment: Add TFA to the solution (e.g., 25-50% v/v TFA in DCM).[3][12]

  • Incubation: Stir the reaction at room temperature for 1-2 hours.[3] Monitor the deprotection by HPLC or LC-MS.

  • Removal of Volatiles: Remove the TFA and DCM under vacuum.

  • Neutralization (Optional but Recommended): To obtain the free amine from its TFA salt, the residue can be dissolved in a suitable solvent and neutralized with a base like DIPEA.

  • Purification: The final deprotected product can be purified by precipitation, dialysis, or chromatography to remove any remaining reagents.

Quantitative Data for Boc Deprotection

ParameterRecommended ValueNotes
TFA Concentration25-50% (v/v) in DCMA common and effective range for Boc deprotection.[3][12]
Reaction TemperatureRoom TemperatureSufficient for the reaction to proceed.
Reaction Time1 - 2 hoursTypically complete within this timeframe.[3]

Characterization of Conjugates

The successful synthesis and purity of the this compound conjugates can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Techniques such as SEC-HPLC and RP-HPLC can be used to separate the conjugate from starting materials and byproducts, as well as to assess purity.[13]

  • Mass Spectrometry (MS): LC-MS and MALDI-TOF MS are powerful tools for confirming the molecular weight of the final conjugate, thereby verifying the success of the conjugation reaction.[14][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low CuAAC Yield Oxidation of Cu(I) to Cu(II)Ensure the reaction is properly degassed. Use a fresh solution of sodium ascorbate. Increase the amount of ligand (TBTA).
Poor solubility of reactantsTry different solvent systems (e.g., add co-solvents like DMSO or DMF).
Low SPAAC Yield Steric hindranceIncrease the reaction time and/or temperature (e.g., to 37°C). Use a larger excess of one reactant.
Incomplete Boc Deprotection Insufficient acid or reaction timeIncrease the concentration of TFA or extend the reaction time. Monitor by LC-MS.
Product Degradation Harsh reaction conditionsFor sensitive molecules, use SPAAC instead of CuAAC. For deprotection, consider milder acidic conditions if possible.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation with wide-ranging applications in drug discovery, bioconjugation, and materials science.[2][3][4] These application notes provide a comprehensive overview and a detailed protocol for performing the CuAAC reaction, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The CuAAC reaction, a key example of click chemistry, provides a powerful tool for molecular assembly.[5] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which often requires harsh conditions and results in a mixture of regioisomers, the copper(I)-catalyzed version proceeds with remarkable rate acceleration (107 to 108 times faster) and exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[1][6] The reaction is highly tolerant of a wide array of functional groups and can be performed in various solvents, including aqueous media, over a broad pH range (4-12), making it exceptionally suitable for biological applications.[6][7]

The resulting triazole ring is not merely a linker; it is a stable aromatic unit that can act as a bioisostere for amide bonds and participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the molecule.[8] These characteristics have made CuAAC an indispensable tool in medicinal chemistry for lead discovery and optimization, the synthesis of antibody-drug conjugates (ADCs), and the development of diagnostic probes.[4][9][10]

Reaction Mechanism and Workflow

The widely accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the coordination of the copper(I) catalyst to the terminal alkyne to form a copper-acetylide intermediate.[8] This intermediate then reacts with the azide, proceeding through a six-membered metallacycle which then rearranges to form a stable copper-triazolide.[1][6] Protonolysis subsequently releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[1] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as being kinetically favored.[1][7]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI Cu(I) Catalyst CopperAcetylide Copper-Acetylide Intermediate CuI->CopperAcetylide + Alkyne Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->CopperAcetylide Metallacycle Six-membered Copper Metallacycle CopperAcetylide->Metallacycle + Azide Azide Azide (R2-N3) Azide->Metallacycle CopperTriazolide Dinuclear Copper Triazolide Metallacycle->CopperTriazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole CopperTriazolide->Product + H+ Product->CuI Regenerates Catalyst StartAlkyne Alkyne StartAzide Azide

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The general experimental workflow for a CuAAC reaction is straightforward, involving the preparation of reactant solutions, mixing of the azide and alkyne, and subsequent addition of the copper catalyst and reducing agent.

CuAAC_Workflow prep_reagents 1. Prepare Stock Solutions - Azide - Alkyne - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate mix_reactants 2. Mix Reactants - Combine Azide and Alkyne in appropriate solvent prep_reagents->mix_reactants add_catalyst 3. Add Catalyst System - Add CuSO4 and Ligand mixture mix_reactants->add_catalyst initiate_reaction 4. Initiate Reaction - Add Sodium Ascorbate solution add_catalyst->initiate_reaction monitor_reaction 5. Monitor Progress - TLC, LC-MS, or HPLC initiate_reaction->monitor_reaction workup 6. Work-up & Purification - Quench reaction - Remove copper catalyst - Purify product monitor_reaction->workup

Caption: A generalized experimental workflow for the CuAAC reaction.

Materials and Reagents

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) : Or other Cu(II) salts.

  • Sodium Ascorbate : To be prepared fresh as a reducing agent to generate Cu(I) in situ.

  • Copper-stabilizing Ligand :

    • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) : For aqueous reactions.[11]

    • TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) : For reactions in organic solvents.[11]

  • Solvents : Degassed deionized water, phosphate-buffered saline (PBS), DMSO, DMF, t-butanol, or mixtures thereof.

  • Reaction tubes

  • Inert gas (Nitrogen or Argon)

Experimental Protocol

This protocol describes a general procedure for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, ligand choice, solvent, and temperature may be necessary for specific substrates.

1. Preparation of Stock Solutions:

  • Azide and Alkyne: Prepare stock solutions of the azide and alkyne substrates at a concentration of 1-10 mM in a suitable solvent (e.g., DMSO, DMF, or water).

  • Copper(II) Sulfate: Prepare a 20-100 mM stock solution of CuSO₄ in deionized water.[10]

  • Ligand: Prepare a 50-200 mM stock solution of the appropriate ligand (THPTA in water or TBTA in DMSO/DMF).[10][12]

  • Sodium Ascorbate: Prepare a 100-300 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh immediately before use. [10][11]

2. Reaction Setup:

  • In a suitable reaction vessel, add the azide and alkyne stock solutions to achieve the desired final concentrations (typically in a 1:1 to 1:1.2 molar ratio).

  • Add the appropriate solvent to reach the final reaction volume. If using aqueous media, it is recommended to degas the solution by bubbling with an inert gas for 15-20 minutes to minimize oxidation of the Cu(I) catalyst.[12]

3. Addition of Catalyst System:

  • Add the ligand solution to the reaction mixture. A 1:5 to 1:2 molar ratio of Cu(II) to ligand is commonly used.[10][11]

  • Add the CuSO₄ solution. The final concentration of CuSO₄ can range from 0.01 to 5 mol% relative to the limiting reactant.[13][14]

  • Mix the solution thoroughly.

4. Initiation and Monitoring:

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 2.5 mM or higher is often used to maintain a reducing environment.[11][12]

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 30-50 °C).[15]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 30-60 minutes, but can range from minutes to several hours.[11][16]

5. Work-up and Purification:

  • Upon completion, the reaction can be quenched by exposure to air.

  • To remove the copper catalyst, the reaction mixture can be diluted and washed with an aqueous solution of a chelating agent like EDTA, or passed through a short column of silica gel or a copper-chelating resin.[12][15]

  • The desired triazole product can then be purified using standard techniques such as column chromatography, preparative HPLC, or crystallization.

Data Presentation: Reaction Parameters and Conditions

The efficiency of the CuAAC reaction is influenced by several factors. The following tables summarize typical ranges for key reaction parameters.

Table 1: General Reaction Conditions

ParameterTypical RangeNotes
Temperature Room Temperature to 50 °CHigher temperatures can increase the rate but may affect sensitive substrates.[15]
pH 4 - 12The reaction is tolerant of a wide pH range.[6]
Reaction Time 30 minutes - 48 hoursHighly dependent on substrates, catalyst loading, and temperature.[5][11]
Atmosphere Air or Inert (N₂, Ar)An inert atmosphere is recommended to prevent oxidation of Cu(I), especially for sensitive applications.[15]

Table 2: Reagent Concentrations and Ratios

ReagentMolar Ratio (relative to limiting reactant)Typical Concentration
Alkyne:Azide 1:1 to 1.2:1Varies based on experimental design
CuSO₄ 0.01 - 5 mol%50 µM - 1 mM
Ligand:CuSO₄ 1:1 to 5:1Higher ratios can protect sensitive biomolecules.[17][18]
Sodium Ascorbate 1 - 50 equivalents1 - 5 mM

Table 3: Common Solvents and Ligands

Solvent SystemRecommended LigandApplications
Aqueous (Water, PBS)THPTABioconjugation, labeling of live cells.[11]
Organic (DMSO, DMF, tBuOH)TBTASmall molecule synthesis, materials science.[12]
Mixed Aqueous/OrganicTHPTA or TBTAReactions with poorly soluble substrates.[15]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive (oxidized) Cu(I) catalyst.Use freshly prepared sodium ascorbate solution; degas solvents and run under an inert atmosphere; increase the amount of sodium ascorbate.[15]
Poor solubility of reactants.Use a co-solvent (e.g., DMSO, DMF); gently heat the reaction.[15]
Inefficient catalyst system.Add a copper-stabilizing ligand (TBTA or THPTA); increase catalyst loading.[15]
Side Product Formation (e.g., Alkyne Homocoupling) Insufficient reducing agent.Increase the concentration of sodium ascorbate; ensure thorough degassing.[15]
Degradation of Sensitive Substrates Generation of reactive oxygen species (ROS).Use a higher ligand-to-copper ratio; ensure the pH is neutral to slightly basic (pH 7-8).[12][15]
Difficulty in Product Purification Residual copper catalyst.Wash with an aqueous solution of a chelating agent (e.g., EDTA); use a copper-chelating resin.[12][15]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and versatile tool for chemical synthesis and bioconjugation. Its high efficiency, selectivity, and mild reaction conditions have cemented its role in modern drug discovery and chemical biology. By following the detailed protocol and considering the optimization and troubleshooting guidelines presented in these application notes, researchers can effectively harness the power of CuAAC for their specific applications.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug development, and materials science.[1][][3] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[4][5][6] The reaction's driving force is the high ring strain of cyclooctyne derivatives, which readily react with azides to form a stable triazole linkage.[1][] This reaction is highly selective and bioorthogonal, meaning the reacting partners do not interfere with native biological functional groups.[1][]

Key Features of SPAAC:

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, enabling in vivo applications.[6]

  • Bioorthogonal: Azide and strained alkyne groups are abiotic and do not cross-react with biological molecules.[1]

  • Mild Conditions: Proceeds efficiently at physiological temperature and pH.[6]

  • High Efficiency: Forms a stable triazole bond with high yields.[7]

  • Versatility: Applicable for labeling and conjugating a wide range of biomolecules, including proteins, nucleic acids, and lipids.[][4]

The Role of Azido-PEG16-Boc in SPAAC

This compound is a heterobifunctional linker molecule designed for use in bioconjugation via SPAAC. Its structure consists of three key components:

  • Azido Group (N₃): This functional group serves as the reactive partner for the strained alkyne in the SPAAC reaction.

  • Polyethylene Glycol (PEG) Spacer (PEG16): The 16-unit PEG linker is a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[8] It can also reduce steric hindrance and improve the accessibility of the reactive ends.

  • Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) group is a common protecting group for an amine. This protected amine allows for orthogonal chemical strategies. After the SPAAC reaction, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to other molecules of interest.

Applications in Research and Drug Development

SPAAC, in conjunction with linkers like this compound, has numerous applications:

  • Biomolecule Labeling: For tracking and visualizing proteins, lipids, and nucleic acids in living cells and tissues.[]

  • Drug Targeting and Delivery: Enables the site-specific conjugation of drugs to targeting moieties like antibodies, creating antibody-drug conjugates (ADCs).[4][8]

  • Development of Radiopharmaceuticals: Facilitates the preparation of highly active radiolabeled molecules for imaging and therapy.[9]

  • Surface Modification: Used to functionalize surfaces of nanoparticles and other materials for biomedical applications.[]

  • Macromolecule Derivatization: To alter the physicochemical properties of molecules, enhance stability, and confer new biological functions.[4]

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC reactions are a critical consideration for experimental design. The reaction rates are typically second-order and are influenced by the structure of the cyclooctyne, the azide, and the reaction solvent.[1]

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideReference
Cyclooctyne~0.002[10]
DIBO (Dibenzocyclooctynol)0.0567 ± 0.0027[10]
DIBO-ketone0.2590 ± 0.0067[10]
DIFO (Difluorinated cyclooctyne)~0.3[3]
BCN (Bicyclo[6.1.0]nonyne)Varies with substitution[11]

Note: The presence of a PEG linker can influence reaction kinetics. One study indicated that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated version.[12]

Experimental Protocols

General Protocol for SPAAC Conjugation of a DBCO-Modified Protein with this compound

This protocol provides a general guideline for conjugating a protein functionalized with a dibenzocyclooctyne (DBCO) group to this compound.

Materials:

  • DBCO-functionalized protein (e.g., antibody)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free buffer

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column or dialysis tubing for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.[12]

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the azide linker is typically used to drive the reaction to completion.[12]

    • Ensure the final concentration of DMSO is below 10% to prevent protein denaturation.[12]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[12] Reaction progress can be monitored by techniques like LC-MS if necessary.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.[12] For separating unbound small azide molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) can also be effective.[13]

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy if one of the components has a distinct chromophore.[12]

Deprotection of the Boc Group (Optional)

Materials:

  • Purified conjugate from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Neutralizing buffer (e.g., saturated sodium bicarbonate)

Procedure:

  • Dissolve the purified conjugate in a suitable solvent like DCM.

  • Add an excess of TFA to the solution.

  • Stir the reaction at room temperature and monitor the deprotection by LC-MS.

  • Once the reaction is complete, carefully neutralize the acid with a suitable base.

  • Purify the deprotected conjugate using an appropriate method like dialysis or SEC to remove salts and any byproducts.

Diagrams

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Azide This compound (R-N₃) Triazole Stable Triazole Linkage (Conjugate) Azide->Triazole [3+2] Cycloaddition Cyclooctyne Strained Alkyne (e.g., DBCO-Protein) Cyclooctyne->Triazole

Caption: General mechanism of the SPAAC reaction.

Experimental_Workflow A Prepare Reactants - Dissolve DBCO-Protein in Buffer - Dissolve this compound in DMSO B Initiate SPAAC Reaction - Mix reactants - Incubate (RT or 4°C) A->B 1. Mix C Purify Conjugate - Size-Exclusion Chromatography - or Dialysis B->C 2. Purify D Characterize Product - SDS-PAGE - Mass Spectrometry C->D 3. Analyze E Optional: Boc Deprotection - Treat with TFA D->E 4. Optional Step F Final Purified Conjugate D->F Final Product E->F 5. Purify

Caption: Experimental workflow for SPAAC bioconjugation.

References

Application Notes and Protocols for the Step-by-Step Boc Deprotection of Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for bioconjugation and drug delivery.[1][2] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][3] Azido-PEG16-Boc is a heterobifunctional linker that incorporates an azide group for "click" chemistry applications and a Boc-protected amine. The selective deprotection of the Boc group is a critical step to unmask the primary amine, allowing for subsequent conjugation to other molecules of interest, such as proteins, peptides, or small molecule drugs, while leaving the azide functionality intact for orthogonal ligation strategies.

This document provides a detailed protocol for the acidic removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA). The protocol covers the reaction setup, monitoring, work-up, and characterization of the resulting Azido-PEG16-Amine.

Materials and Reagents

  • Substrate: this compound

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Scavenger (optional): Triisopropylsilane (TIS) to suppress side reactions.[4]

  • Work-up Solvents: Toluene, Diethyl ether (Et2O)

  • Neutralization (optional): Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Analytical Equipment:

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Glassware and Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Nitrogen or Argon supply (optional, for maintaining an inert atmosphere)

Experimental Protocol

This protocol describes the deprotection of the Boc group from this compound using a solution of TFA in DCM.

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Under stirring, slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[4] For substrates sensitive to side reactions, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[4]

Step 2: Reaction and Monitoring

  • Continue stirring the reaction mixture at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature for an additional 1-4 hours. The reaction progress should be monitored until the starting material is consumed.[4]

  • Monitoring the reaction:

    • TLC: Withdraw a small aliquot of the reaction mixture, neutralize it with a drop of triethylamine or by passing it through a small plug of basic alumina, and spot it on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes). The product, being more polar due to the free amine, should have a lower Rf value than the starting material.

    • LC-MS: Dilute a small aliquot of the reaction mixture in a suitable solvent and inject it into the LC-MS. The disappearance of the mass peak corresponding to the starting material (this compound) and the appearance of the mass peak for the product (Azido-PEG16-Amine) confirms the progress of the reaction.

Step 3: Work-up

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step two to three more times.[4] The resulting product is the TFA salt of the deprotected amine.

Step 4: Neutralization (Optional) If the free amine is required for the subsequent reaction, the TFA salt can be neutralized.

  • Dissolve the crude TFA salt in DCM.

  • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[4]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine of Azido-PEG16-Amine.

Step 5: Purification and Characterization The crude product is often of sufficient purity for direct use in subsequent steps. If further purification is required, techniques such as column chromatography on silica gel can be employed. The final product should be characterized by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions for the Boc deprotection of PEGylated compounds.

ParameterConditionExpected OutcomeReference
TFA Concentration 20-50% (v/v) in DCMHigher concentrations lead to faster reaction times.[1][4]
Temperature 0°C to Room TemperatureStarting at 0°C minimizes potential side reactions.[1][4]
Reaction Time 1-4 hoursVaries depending on the substrate and TFA concentration.[4]
Purity (Post-Workup) >95%Typically high for this reaction.[1]
Yield QuantitativeThe reaction generally proceeds to completion.[5]

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_neutralization Optional Neutralization start Dissolve this compound in anhydrous DCM cool Cool to 0°C in an ice bath start->cool add_tfa Slowly add TFA (20-50% v/v) cool->add_tfa stir_cold Stir at 0°C for 30 min add_tfa->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt stir_rt Stir for 1-4 hours warm_rt->stir_rt monitor Monitor by TLC or LC-MS stir_rt->monitor evaporate Concentrate under reduced pressure monitor->evaporate Reaction Complete co_evaporate Co-evaporate with Toluene (3x) evaporate->co_evaporate product_salt Product: Azido-PEG16-Amine (TFA Salt) co_evaporate->product_salt dissolve Dissolve in DCM product_salt->dissolve wash_bicarb Wash with sat. NaHCO₃ solution dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry final_product Final Product: Azido-PEG16-Amine (Free Base) dry->final_product

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting

  • Incomplete Deprotection: If monitoring indicates the presence of starting material after the standard reaction time, consider increasing the reaction time or using a higher concentration of TFA.[4] Ensure that the reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Product Formation: The tert-butyl cation generated during the reaction can cause side reactions.[6] The addition of a scavenger like triisopropylsilane (TIS) can help to mitigate these unwanted reactions.[4]

  • Difficulty Removing TFA: Residual TFA can be persistent. Ensure thorough co-evaporation with toluene. For sensitive applications, neutralization followed by an aqueous work-up is recommended to completely remove the acid.[4]

References

Application Notes and Protocols for Protein Labeling Using Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of proteins is a cornerstone of modern biological research and therapeutic development. The introduction of bioorthogonal functional groups, such as azides, onto a protein of interest opens up a vast array of possibilities for downstream applications, including protein tracking, visualization, and the construction of antibody-drug conjugates (ADCs). Azido-PEG16-Boc is a heterobifunctional linker that provides a versatile platform for achieving this. This linker features a long polyethylene glycol (PEG) chain of 16 units, which enhances solubility and reduces steric hindrance. One terminus is functionalized with an azide group, ready for click chemistry, while the other end incorporates a Boc-protected amine, which, after deprotection, allows for covalent attachment to a protein. This two-step labeling strategy offers a high degree of control over the conjugation process.

The general principle involves the deprotection of the Boc group to reveal a primary amine on the PEG linker. This amine can then be conjugated to the protein via its carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using carbodiimide chemistry. Alternatively, and more commonly for targeting proteins, a derivative of this linker, such as Azido-PEG16-NHS ester, is used to directly target primary amines (lysine residues and the N-terminus) on the protein surface. Following the successful attachment of the azido-PEG linker, the terminal azide group serves as a handle for highly specific and efficient conjugation to a molecule of interest containing an alkyne or cyclooctyne moiety through click chemistry.[1][2][3][4]

This document provides detailed protocols for both the direct amine-reactive labeling approach using an Azido-PEG16-NHS ester and a more advanced two-step method involving the deprotection of a Boc-protected linker prior to protein conjugation. It also includes quantitative data to guide experimental design and diagrams to visualize the workflows.

Data Presentation

Table 1: Quantitative Parameters for Protein Labeling with Azido-PEG16-NHS Ester
ParameterTypical RangeMethod of DeterminationReference
Molar Excess of Linker 10-50 foldCalculation based on protein and linker concentrations[5]
Degree of Labeling (DoL) 2-8 linkers per antibodyMass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectroscopy[5][6]
Labeling Efficiency (%) 30-80%UV-Vis Spectroscopy (quantifying unreacted linker)[6]
Protein Recovery (%) > 85%Protein concentration assay (e.g., BCA)[6]
Reaction Time (Amine Labeling) 30-60 minutes at RT; 2 hours on iceHPLC, SDS-PAGE[5]
Reaction Time (Click Chemistry) 1-4 hours at RTHPLC, SDS-PAGE, Fluorescence imaging[3]
Table 2: Comparison of Click Chemistry Reactions
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Reaction Rate Very fastFast[3]
Biocompatibility Potentially toxic to living cells due to copper catalystExcellent, copper-free[3]
Reactants Terminal AlkyneCyclooctyne (e.g., DBCO, BCN)[3][7]
Catalyst Required Copper(I) salt (e.g., CuSO₄ with a reducing agent)None[3]
Typical Application In vitro conjugations, fixed cellsIn vitro, live cells, in vivo[3]

Experimental Protocols

Protocol 1: Protein Labeling with Azido-PEG16-NHS Ester

This protocol describes the direct labeling of a protein by targeting its primary amines with an Azido-PEG16-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG16-NHS ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate the Azido-PEG16-NHS ester vial to room temperature before opening.

    • Prepare a 10 mM stock solution of the Azido-PEG16-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[6] If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it for an appropriate amine-free buffer.[5]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM Azido-PEG16-NHS ester stock solution to achieve the desired molar excess (a 20-fold molar excess is a good starting point).[5]

    • Add the calculated volume of the linker solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[5]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching:

    • (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[3]

  • Purification:

    • Remove the excess, unreacted Azido-PEG16-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6]

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • Determine the Degree of Labeling (DoL) using mass spectrometry.

    • Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Two-Step Protein Labeling via a Boc-Protected Amine Linker

This advanced protocol involves the deprotection of a Boc-protected amine on the linker, followed by conjugation to the protein's carboxyl groups.

Part A: Boc Deprotection

Materials:

  • This compound linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Dissolution: Dissolve the this compound linker in anhydrous DCM.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 95% TFA, 2.5% water, and 2.5% TIS.[1]

    • Add the deprotection solution to the dissolved linker.

    • Stir the reaction mixture at room temperature for 30-60 minutes.[1]

  • Removal of TFA: Evaporate the TFA under a stream of nitrogen.

  • Purification: Purify the resulting Azido-PEG16-Amine linker using an appropriate method to remove residual TFA and scavengers.

Part B: Protein Conjugation via Carbodiimide Chemistry

Materials:

  • Deprotected Azido-PEG16-Amine linker

  • Protein of interest in MES buffer (pH 6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Hydroxylamine solution (for quenching)

  • Desalting columns or dialysis equipment

Procedure:

  • Activation of Protein Carboxyl Groups:

    • Dissolve the protein in MES buffer (pH 6.0).

    • Add EDC and NHS to the protein solution to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add the deprotected Azido-PEG16-Amine linker to the activated protein solution. A 10- to 20-fold molar excess of the linker over the protein is recommended as a starting point.[1]

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.[1]

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.[1]

    • Purify the azide-labeled protein as described in Protocol 1, Step 5.

Protocol 3: Click Chemistry Conjugation of an Alkyne-Containing Molecule

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorophore or biotin) to the azide-labeled protein via CuAAC.

Materials:

  • Azide-labeled protein (from Protocol 1 or 2)

  • Alkyne-functionalized molecule of interest (e.g., Alkyne-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Copper ligand (e.g., THPTA or TBTA)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.[4]

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).[4]

    • Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water.[4]

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and the copper ligand (final concentration 1 mM).[4]

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[4]

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.[4]

  • Purification:

    • Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.[4]

  • Characterization and Storage:

    • Determine the protein concentration and the degree of final conjugation by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.

    • Store the labeled protein under appropriate conditions, protected from light.

Mandatory Visualization

G cluster_labeling Protocol 1: Azido-PEG16-NHS Labeling cluster_click Protocol 3: Click Chemistry (CuAAC) Protein Protein (in amine-free buffer) Add_Linker Add Azido-PEG16-NHS Ester (10-50x molar excess) Protein->Add_Linker Incubate Incubate (RT, 30-60 min) Add_Linker->Incubate Quench Quench Reaction (Optional, with Tris) Incubate->Quench Purify_Azide Purify (Desalting/Dialysis) Quench->Purify_Azide Azide_Protein Azide-Labeled Protein Purify_Azide->Azide_Protein Azide_Protein_Input Azide-Labeled Protein Add_Reagents Add Alkyne-Molecule, CuSO4/Ascorbate, Ligand Azide_Protein_Input->Add_Reagents Incubate_Click Incubate (RT, 1-2 hours) Add_Reagents->Incubate_Click Purify_Final Purify (Desalting/Dialysis) Incubate_Click->Purify_Final Final_Conjugate Final Labeled Protein Conjugate Purify_Final->Final_Conjugate

Caption: Experimental workflow for two-step protein labeling.

G cluster_step1 Step 1: Amine-Reactive Labeling cluster_step2 Step 2: Click Chemistry Protein Protein-NH2 Azide_Protein Protein-NH-CO-PEG16-N3 Protein->Azide_Protein Stable Amide Bond Formation Linker Azido-PEG16-NHS Linker->Azide_Protein Azide_Protein2 Protein-NH-CO-PEG16-N3 Final_Product Protein-NH-CO-PEG16-Triazole-Molecule Azide_Protein2->Final_Product CuAAC or SPAAC Alkyne Alkyne-Molecule Alkyne->Final_Product

Caption: Reaction mechanism of two-step protein labeling.

G Start Start: this compound Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Intermediate Azido-PEG16-Amine Deprotection->Intermediate Conjugation Conjugation Intermediate->Conjugation Activation Activate Protein Carboxyls (EDC/NHS) Activation->Conjugation Protein Protein-COOH Protein->Activation Result Azide-Labeled Protein Conjugation->Result

Caption: Logical workflow for the two-step Boc-linker method.

References

Application Notes and Protocols for Antibody Conjugation Using Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology used to attach the drug to the antibody is critical for the stability, efficacy, and safety of the ADC. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1][][][4] This application note provides a detailed protocol for the conjugation of a payload to an antibody using a heterobifunctional Azido-PEG16-Boc linker. This linker features a Boc-protected amine for initial antibody modification and a terminal azide group for subsequent "click" chemistry-based payload attachment.[5][6] The protocol covers antibody preparation, linker activation, conjugation, purification, and characterization of the final antibody conjugate.

Experimental Workflow

The overall workflow for antibody conjugation using this compound involves a multi-step process, beginning with antibody preparation and culminating in the characterization of the final conjugate. This process is designed to ensure the site-specific and stable attachment of the payload to the antibody.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification1 Intermediate Purification cluster_click_chem Click Chemistry cluster_final_purification Final Purification & Characterization antibody_prep Antibody Preparation (Buffer Exchange) amine_coupling Amine Coupling to Antibody antibody_prep->amine_coupling linker_prep This compound Linker Preparation boc_deprotection Boc Deprotection linker_prep->boc_deprotection nhs_activation NHS Ester Activation boc_deprotection->nhs_activation nhs_activation->amine_coupling azide_ab_purification Purification of Azide-Modified Antibody amine_coupling->azide_ab_purification spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide_ab_purification->spaac final_purification Final Conjugate Purification spaac->final_purification characterization Characterization (DAR, etc.) final_purification->characterization

Overall workflow for antibody conjugation using this compound.

Signaling Pathways in ADC Therapy

Antibody-drug conjugates are designed to target specific antigens on the surface of cancer cells. Upon binding to the target, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Two common targets for ADCs are the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR). Understanding the signaling pathways associated with these receptors is crucial for the rational design of ADC therapies.

HER2 Signaling Pathway

HER2 is a member of the epidermal growth factor receptor family and is overexpressed in a variety of cancers, including breast and gastric cancer. HER2 has no known ligand and is activated through heterodimerization with other ligand-bound EGFR family members. This leads to the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.[7][][9]

HER2_pathway cluster_downstream Downstream Signaling HER2 HER2 PI3K PI3K HER2->PI3K Activation MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) HER2->MAPK_pathway Activation HER3 HER3 HER3->HER2 Dimerization Ligand Ligand (e.g., Neuregulin) Ligand->HER3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Cell Proliferation, Survival, Invasion mTOR->Cell_Effects MAPK_pathway->Cell_Effects

Simplified HER2 signaling pathway targeted by ADCs.
EGFR Signaling Pathway

EGFR is another member of the ErbB family of receptor tyrosine kinases and is frequently overexpressed in various solid tumors. Ligand binding to EGFR induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, promoting cell growth, proliferation, and survival.[10][11][][13]

EGFR_pathway cluster_downstream_egfr Downstream Signaling EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activation PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Activation Ligand Ligand (e.g., EGF, TGF-α) Ligand->EGFR Binding & Dimerization Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf-MEK-ERK (MAPK Pathway) Ras->Raf_MEK_ERK Cell_Response Cell Proliferation, Survival, Differentiation Raf_MEK_ERK->Cell_Response PI3K_Akt->Cell_Response

Simplified EGFR signaling pathway targeted by ADCs.

Experimental Protocols

Protocol 1: Antibody Preparation
  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, a buffer exchange is necessary.[7][14][15][16]

    • Use a desalting column or dialysis cassette with a molecular weight cutoff (MWCO) of 10-30 kDa.

    • Exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4.

    • Concentrate the antibody to a final concentration of 2-10 mg/mL.

  • Quantification: Determine the antibody concentration using a spectrophotometer at 280 nm.[17]

Protocol 2: this compound Linker Activation and Antibody Conjugation

This protocol involves a two-step process: 1) Boc deprotection of the linker to reveal the primary amine, and 2) activation of the linker's carboxylic acid group to an NHS ester for reaction with the antibody's lysine residues.

  • Boc Deprotection of this compound:

    • Dissolve the this compound linker in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5]

    • Incubate at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.[5]

    • Remove the TFA and DCM under reduced pressure. The resulting deprotected linker (Azido-PEG16-NH2) can be used directly in the next step.

  • NHS Ester Activation and Amine Coupling:

    • Dissolve the deprotected Azido-PEG16-NH2 linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[18]

    • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).

    • Add a 10- to 20-fold molar excess of the Azido-PEG16-NHS ester solution to the antibody solution.[][18] The final concentration of the organic solvent should not exceed 10% (v/v).[13]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[][17]

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS (pH 7.4).[14][17]

    • Collect the fractions containing the azide-modified antibody.

Protocol 3: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol utilizes a copper-free click chemistry reaction for attaching an alkyne-modified payload to the azide-modified antibody.[][19][20][21][22]

  • Payload Preparation: Dissolve the alkyne-functionalized payload (e.g., DBCO-drug) in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • SPAAC Reaction:

    • Add a 1.5- to 10-fold molar excess of the alkyne-payload solution to the purified azide-modified antibody solution.[23]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[23] The reaction can be monitored by LC-MS.

  • Final Purification:

    • Purify the final antibody-drug conjugate from excess payload and other reagents using SEC or dialysis.[14][17]

    • The final conjugate should be stored in a suitable buffer at 4°C or -20°C.

Data Presentation

The success of antibody conjugation is evaluated by several parameters, with the drug-to-antibody ratio (DAR) being a critical quality attribute. The DAR represents the average number of drug molecules conjugated to a single antibody and influences the efficacy and safety of the ADC.[11] The use of PEG linkers can impact the physicochemical properties and in vivo performance of ADCs.[11][24][25]

Linker TypeAverage DARConjugation Efficiency (%)Stability (Plasma Half-life)Reference
Non-PEGylated3.5~90%Shorter[25]
PEG8-glucuronide-MMAE8>95%Significantly Increased[25]
PEG12-glucuronide-MMAE8>95%Maximally Increased[25]
mPEG24-dipeptide-MMAE4 or 8HighProlonged[11][24]
Hydrazide-PEG-2000292-95%Not Reported[9]

Note: The data presented are representative and may vary depending on the specific antibody, payload, and conjugation conditions.

Conclusion

This application note provides a comprehensive protocol for the conjugation of a payload to an antibody using the this compound linker. The detailed experimental procedures, along with the illustrative diagrams of relevant signaling pathways and a summary of quantitative data, offer a valuable resource for researchers in the field of antibody-drug conjugate development. The use of PEGylated linkers, such as this compound, can significantly improve the properties of ADCs, leading to the development of more effective and safer targeted cancer therapies.[1][][]

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles by reducing non-specific protein adsorption and uptake by the reticuloendothelial system.[1] Azido-PEG16-Boc is a heterobifunctional linker that provides a versatile platform for nanoparticle surface functionalization. It features a Boc-protected amine for initial conjugation to the nanoparticle surface, a 16-unit PEG spacer for improved hydrophilicity and stealth properties, and a terminal azide group for subsequent "click" chemistry reactions.[2]

This document provides detailed protocols for the surface modification of nanoparticles using this compound, including the deprotection of the Boc group and the final conjugation of a targeting ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface (e.g., carboxylated polystyrene nanoparticles, quantum dots, or poly(lactic-co-glycolic acid) (PLGA) nanoparticles) via EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-5 mg/mL.

    • Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the nanoparticle suspension.

    • Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxyl groups.

  • Conjugation of this compound:

    • Dissolve this compound in MES buffer.

    • Add the dissolved this compound to the activated nanoparticle suspension. A 20 to 50-fold molar excess of the linker relative to the nanoparticles is recommended as a starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.

    • Purify the this compound functionalized nanoparticles (NP-PEG-Azide) by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.

    • Resuspend the purified NP-PEG-Azide in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol 2: Boc Deprotection of NP-PEG-Azide

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for further functionalization.

Materials:

  • NP-PEG-Azide (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS (pH 7.4)

Procedure:

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20% TFA in DCM.

    • Lyophilize or carefully dry the NP-PEG-Azide to remove any water.

    • Resuspend the dried nanoparticles in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Purification:

    • Remove the deprotection solution by centrifugation and careful decantation.

    • Wash the nanoparticles three times with DCM to remove residual TFA.

    • Wash the nanoparticles three times with PBS to re-disperse them in an aqueous buffer.

    • The resulting nanoparticles (NP-PEG-NH2) are now ready for further conjugation.

Protocol 3: Conjugation of an Alkyne-Containing Ligand via Click Chemistry

This protocol describes the attachment of an alkyne-functionalized targeting ligand (e.g., a peptide or small molecule) to the azide-terminated nanoparticles via CuAAC.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing targeting ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-buffered saline (TBS) or PBS

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in TBS or PBS.

    • Add the alkyne-containing ligand. The molar ratio of alkyne to azide will depend on the desired degree of functionalization, but a 5 to 10-fold excess of the ligand is a good starting point.

    • In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).

    • In another tube, prepare a solution of CuSO4 in water (e.g., 10 mM).

  • Click Reaction:

    • Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO4 solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO4.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS to remove the copper catalyst, excess ascorbate, and unreacted ligand.

    • Perform at least three wash cycles.

    • Resuspend the final ligand-conjugated nanoparticles (NP-PEG-Ligand) in a suitable buffer for your downstream application.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the nanoparticles at each stage of modification.

Table 1: Physicochemical Properties of Modified Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles100 ± 50.15 ± 0.02-35 ± 3
NP-PEG-Azide125 ± 70.18 ± 0.03-25 ± 4
NP-PEG-Ligand130 ± 80.20 ± 0.04-20 ± 5

Table 2: Surface Chemistry Analysis

Nanoparticle SampleFTIR Characteristic Peaks (cm⁻¹)Surface Azide Groups (groups/nm²)
Unmodified Nanoparticles~1700 (C=O stretch)Not Applicable
NP-PEG-Azide~2100 (N₃ stretch), ~1100 (C-O-C stretch of PEG)~0.5
NP-PEG-Ligand~1100 (C-O-C stretch of PEG), Ligand-specific peaksNot Applicable

Visualizations

Experimental Workflow

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Ligand Conjugation (Click Chemistry) Carboxylated_NP Carboxylated Nanoparticles EDC_NHS EDC/NHS Activation Carboxylated_NP->EDC_NHS 1. Activate NP_PEG_Azide_2 NP-PEG-Azide Azido_PEG_Boc This compound EDC_NHS->Azido_PEG_Boc 2. Conjugate NP_PEG_Azide NP-PEG-Azide Azido_PEG_Boc->NP_PEG_Azide 3. Quench & Purify TFA_DCM TFA/DCM NP_PEG_Azide_2->TFA_DCM 1. Deprotect NP_PEG_Azide_3 NP-PEG-Azide NP_PEG_NH2 NP-PEG-NH2 TFA_DCM->NP_PEG_NH2 2. Purify Alkyne_Ligand Alkyne-Ligand NP_PEG_Azide_3->Alkyne_Ligand 1. Mix CuSO4_Ascorbate CuSO4/ Sodium Ascorbate Alkyne_Ligand->CuSO4_Ascorbate 2. Add Catalyst NP_PEG_Ligand NP-PEG-Ligand CuSO4_Ascorbate->NP_PEG_Ligand 3. Purify

Caption: Experimental workflow for nanoparticle surface modification.

HER2 Signaling Pathway

This diagram illustrates a simplified HER2 signaling pathway, a common target for cancer therapies. Nanoparticles functionalized with HER2-targeting ligands (e.g., antibodies like Trastuzumab) can specifically bind to HER2-overexpressing cancer cells, leading to receptor internalization and downstream signaling inhibition.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K Ligand Ligand (e.g., NRG1) Ligand->HER3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NP_Ligand Nanoparticle-Ligand (e.g., Trastuzumab) NP_Ligand->HER2 Binds and Inhibits

Caption: Simplified HER2 signaling pathway and nanoparticle targeting.[3][4]

References

Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptide-based drugs.[1][2] PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, protect against proteolytic degradation, and decrease immunogenicity.[1][2] This results in a longer circulation half-life and sustained therapeutic effect.

This document provides detailed application notes and protocols for the bioconjugation of peptides with Azido-PEG16-Boc, a heterobifunctional PEG linker. This linker contains an azide (N3) group for conjugation to an alkyne-modified peptide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4] The other end of the PEG linker is terminated with a tert-butyloxycarbonyl (Boc) protected amine, which allows for further functionalization after deprotection.

These protocols are intended for researchers in academia and industry engaged in the development of novel peptide therapeutics, diagnostics, and research tools.

Materials and Reagents

  • Peptide with a terminal alkyne group (e.g., propargylglycine)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris-HCl buffer

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing peptide to this compound using a copper(I) catalyst generated in situ.

  • Peptide Preparation: Dissolve the alkyne-modified peptide in a suitable buffer, such as 100 mM Tris-HCl, pH 7.5. The final concentration should be in the range of 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Copper(II) sulfate (CuSO4) in water.

    • Prepare a 200 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution.

    • Add this compound to the peptide solution. A 1.5 to 5-fold molar excess of the PEG reagent over the peptide is recommended.

    • Add the CuSO4 stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified using solid-phase extraction (SPE) to remove excess reagents.

    • For higher purity, the PEGylated peptide should be purified by preparative RP-HPLC. A gradient of acetonitrile in water with 0.1% TFA is commonly used.

    • Collect the fractions containing the desired product and lyophilize to obtain the purified this compound-peptide conjugate.

Protocol 2: Boc Deprotection of the PEGylated Peptide

This protocol outlines the removal of the Boc protecting group from the terminal amine of the PEG chain after conjugation.

  • Dissolution: Dissolve the lyophilized Boc-protected PEGylated peptide in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Deprotection Reaction: Stir the solution at room temperature for 30-60 minutes.

  • TFA Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether two to three times. Dry the final product under vacuum.

  • Characterization: Confirm the complete removal of the Boc group by mass spectrometry, which should show a mass decrease of 100.12 Da.

Quantitative Data Summary

The following table summarizes typical quantitative data for the bioconjugation and deprotection reactions. Actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterValueReference / Note
CuAAC Reaction
Peptide Concentration1-10 mg/mLGeneral recommendation
This compound Molar Excess1.5 - 5 foldOptimization may be required
CuSO4 Concentration1 mMTypical catalytic amount
Sodium Ascorbate Conc.5 mMIn excess to ensure reduction of Cu(II)
Reaction Time1 - 4 hoursMonitor by HPLC for completion
Reaction TemperatureRoom Temperature (20-25 °C)
Typical Yield (crude)> 90%Based on HPLC analysis of the reaction mixture
Purity (after RP-HPLC)> 95%Dependent on purification efficiency
Boc Deprotection
TFA Concentration50% in DCMStandard condition for Boc removal[5]
Reaction Time30 - 60 minutesMonitor by MS for completion
Reaction TemperatureRoom Temperature (20-25 °C)
Expected Mass Shift-100.12 DaLoss of the Boc group
Typical Yield> 95%Generally a high-yielding reaction

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_conjugation Bioconjugation cluster_purification Purification & Characterization cluster_deprotection Boc Deprotection s1 Solid-Phase Peptide Synthesis (SPPS) s2 Incorporate Alkyne Amino Acid s1->s2 s3 Cleavage from Resin & Deprotection s2->s3 s4 Purification of Alkyne-Peptide s3->s4 c1 Dissolve Alkyne-Peptide s4->c1 Start Conjugation c2 Add this compound c1->c2 c3 Add CuSO4 & Sodium Ascorbate c2->c3 c4 Incubate (CuAAC Reaction) c3->c4 p1 RP-HPLC Purification c4->p1 Purify Conjugate p2 Lyophilization p1->p2 p3 Characterization (MS, HPLC) p2->p3 d1 Dissolve in TFA/DCM p3->d1 Proceed to Deprotection d2 Incubate d1->d2 d3 Precipitate, Wash & Dry d2->d3 d4 Final Characterization d3->d4

Caption: Experimental workflow for peptide bioconjugation.

Chemical Reaction Pathway

chemical_reaction cluster_reaction CuAAC Reaction cluster_product Conjugate cluster_deprotection_step Deprotection cluster_final_product Final Product peptide Alkyne-Peptide catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) peg This compound conjugate Peptide-Triazole-PEG16-Boc catalyst->conjugate Click Chemistry tfa TFA / DCM conjugate->tfa Boc Removal final_conjugate Peptide-Triazole-PEG16-NH2 tfa->final_conjugate

Caption: Chemical pathway of bioconjugation and deprotection.

Characterization

The successful conjugation and deprotection should be confirmed by appropriate analytical techniques:

  • RP-HPLC: A shift in the retention time of the peptide after conjugation with the hydrophilic PEG moiety is expected. The purity of the final product can also be assessed.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is a critical technique to confirm the covalent attachment of the this compound to the peptide. The observed molecular weight should correspond to the sum of the molecular weights of the peptide and the PEG linker. A subsequent mass decrease of 100.12 Da after TFA treatment will confirm the successful removal of the Boc group.

Troubleshooting

  • Low Conjugation Efficiency:

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Increase the molar excess of the this compound reagent.

    • Check the pH of the reaction mixture; it should be between 7 and 8.

    • Degas the reaction buffer to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Incomplete Boc Deprotection:

    • Increase the reaction time with the TFA/DCM solution.

    • Ensure the TFA is of high purity and not degraded.

  • Poor Recovery After Purification:

    • Optimize the RP-HPLC gradient to ensure good separation and recovery.

    • For hydrophobic peptides, solubility issues might arise. Consider adding organic co-solvents to the initial reaction mixture.

Conclusion

The bioconjugation of peptides with this compound via click chemistry is a robust and efficient method for producing well-defined PEGylated peptides. The protocols provided herein offer a comprehensive guide for researchers to successfully perform these modifications. The ability to deprotect the Boc group post-conjugation provides a valuable handle for further functionalization, enabling the development of complex and multifunctional peptide-based therapeutics and research tools. Careful optimization of reaction conditions and rigorous characterization of the final product are essential for obtaining high-quality conjugates for downstream applications.

References

Application Notes and Protocols for Azido-PEG16-Boc in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG16-Boc is a heterobifunctional polyethylene glycol (PEG) linker that serves as a critical component in the development of advanced, targeted drug delivery systems. This linker is characterized by three key functional elements: a terminal azide group (N₃), a sixteen-unit polyethylene glycol chain (PEG16), and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of features makes it an invaluable tool for conjugating therapeutic agents to targeting moieties, thereby enhancing drug solubility, stability, and pharmacokinetic profiles while enabling precise delivery to specific cells or tissues.

The azide group offers a versatile handle for "click chemistry," a set of biocompatible and highly efficient reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of the linker to drug delivery vehicles or therapeutic payloads that have been functionalized with an alkyne group. The PEG16 spacer is a hydrophilic chain that imparts several beneficial properties to the resulting conjugate, including increased aqueous solubility, reduced immunogenicity, and prolonged circulation half-life by minimizing renal clearance and recognition by the reticuloendothelial system. The Boc-protected amine provides a stable, masked primary amine that can be deprotected under acidic conditions to allow for subsequent conjugation to targeting ligands, such as antibodies, peptides, or small molecules, through amide bond formation or other amine-reactive chemistries.

These application notes provide an overview of the utility of this compound in constructing targeted drug delivery platforms, such as nanoparticles, micelles, and liposomes. Detailed protocols for key experimental procedures are also provided to guide researchers in the practical application of this versatile linker.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to monoclonal antibodies, creating ADCs that selectively deliver the therapeutic payload to cancer cells expressing the target antigen.

  • Targeted Nanoparticle Systems: The linker can be incorporated into the surface of nanoparticles (e.g., polymeric nanoparticles, liposomes, micelles) to attach targeting ligands, facilitating active targeting of the drug-loaded nanoparticles to diseased tissues.[1]

  • PROTACs (Proteolysis Targeting Chimeras): While this document focuses on drug delivery, it is worth noting that PEG linkers like this compound are also integral to the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.

Chemical Properties and Handling

PropertyValue
Chemical Name 1-Azido-51-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxapentacontan-51-one, N-tert-butyl ester (Representative Name)
Molecular Formula C₃₇H₇₄N₄O₁₈ (Representative)
Molecular Weight 883.0 g/mol (Representative)
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Conditions Store at -20°C, desiccated, and protected from light.

Note: The exact molecular formula and weight may vary slightly depending on the specific isomer and manufacturer.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound to Yield Azido-PEG16-Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for conjugation to a targeting ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.

  • To the stirred solution, add TFA (20-50% v/v in DCM). The reaction is typically carried out at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 1-3 hours.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Dissolve the residue in water and carefully neutralize the solution by adding saturated NaHCO₃ solution until the pH is approximately 8-9.

  • Extract the aqueous layer with DCM or ethyl acetate (3 times the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the deprotected Azido-PEG16-Amine.

Protocol 2: Conjugation of Azido-PEG16-Amine to a Targeting Ligand (e.g., Carboxylic Acid-Containing Molecule)

This protocol outlines the formation of an amide bond between the deprotected amine of the PEG linker and a carboxylic acid group on a targeting ligand using EDC/NHS chemistry.

Materials:

  • Azido-PEG16-Amine (from Protocol 1)

  • Targeting ligand with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4)

  • Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

  • Dissolve the targeting ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Dissolve Azido-PEG16-Amine (1.5-2 equivalents) in the reaction buffer (e.g., PBS).

  • Add the solution of Azido-PEG16-Amine to the activated targeting ligand solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Monitor the reaction by LC-MS or SDS-PAGE (if conjugating to a protein).

  • Purify the resulting conjugate (Targeting Ligand-PEG16-Azide) from excess reagents using dialysis against the appropriate buffer or by size-exclusion chromatography.

Protocol 3: Formulation of Drug-Loaded Nanoparticles and Surface Functionalization with Targeting Ligand-PEG16-Azide

This protocol provides a general method for preparing drug-loaded polymeric nanoparticles and functionalizing their surface using a "post-insertion" method with a pre-formed alkyne-functionalized nanoparticle and the Targeting Ligand-PEG16-Azide via click chemistry.

Materials:

  • Drug to be encapsulated

  • Polymer for nanoparticle formation (e.g., PLGA, PLA) functionalized with alkyne groups

  • Targeting Ligand-PEG16-Azide (from Protocol 2)

  • Solvent for polymer and drug (e.g., acetone, acetonitrile)

  • Aqueous phase (e.g., deionized water, buffer)

  • Surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F-68)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Dialysis membrane (appropriate MWCO)

  • Homogenizer or sonicator

Procedure:

Part A: Nanoparticle Formulation (Solvent Evaporation Method)

  • Dissolve the alkyne-functionalized polymer and the drug in a water-miscible organic solvent.

  • Prepare an aqueous solution containing a surfactant.

  • Add the organic phase dropwise to the aqueous phase under constant stirring or homogenization to form an oil-in-water emulsion.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove excess surfactant and unencapsulated drug.

Part B: Surface Functionalization via Click Chemistry (CuAAC)

  • Resuspend the alkyne-functionalized nanoparticles in a suitable buffer (e.g., PBS).

  • Add the Targeting Ligand-PEG16-Azide to the nanoparticle suspension.

  • In a separate tube, prepare a fresh solution of sodium ascorbate and add it to the reaction mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours with gentle agitation.

  • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer or by dialysis to remove unreacted materials and the copper catalyst.

Characterization and Quantitative Analysis

The following table presents representative data for docetaxel-loaded micelles prepared with a Boc-protected PEG-PLA copolymer, which serves as a model for a targeted drug delivery system.[2]

ParameterMethodResult
Drug Loading Capacity (DLC) HPLC4.81 ± 0.08%
Encapsulation Efficiency (EE) HPLC> 95%
Particle Size (Diameter) Dynamic Light Scattering (DLS)~20 nm
Morphology Transmission Electron Microscopy (TEM)Spherical
In Vivo Efficacy A549 Tumor-Bearing Nude Mice ModelSignificant tumor growth inhibition compared to free drug

Drug Loading Capacity (DLC) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100% Encapsulation Efficiency (EE) = (Weight of drug in nanoparticles / Initial weight of drug) x 100%

Visualizations

experimental_workflow cluster_synthesis Synthesis of Targeting Ligand-PEG-Azide cluster_formulation Nanoparticle Formulation & Functionalization A This compound B Boc Deprotection (TFA/DCM) A->B C Azido-PEG16-Amine B->C E Amide Coupling (EDC/NHS) C->E D Targeting Ligand (with -COOH) D->E F Targeting Ligand-PEG16-Azide E->F J Click Chemistry (CuAAC) F->J G Drug + Alkyne-Polymer H Solvent Evaporation G->H I Alkyne-Nanoparticles (Drug-Loaded) H->I I->J K Targeted Drug Delivery System J->K

Caption: Workflow for synthesizing a targeted drug delivery system using this compound.

targeted_delivery_pathway cluster_systemic Systemic Circulation cluster_tissue Target Tissue (e.g., Tumor) A Targeted Nanoparticle (Drug-Loaded) B Receptor Overexpression on Target Cell A->B Targeting Ligand Binding C Receptor-Mediated Endocytosis B->C D Drug Release (e.g., pH, enzymes) C->D E Therapeutic Effect (e.g., Apoptosis) D->E

Caption: Mechanism of action for a targeted drug delivery system.

logical_relationship A This compound B Azide Group A->B C PEG16 Spacer A->C D Boc-Protected Amine A->D E Click Chemistry (Payload Attachment) B->E F Solubility & Stability (Pharmacokinetics) C->F G Targeting Ligand Conjugation D->G H Targeted Drug Delivery E->H F->H G->H

Caption: Functional components of this compound and their roles in targeted drug delivery.

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-PEG click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Azido-PEG click chemistry reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with an Azido-PEG reagent is resulting in a very low yield. What are the most common causes?

Low yields in CuAAC reactions involving Azido-PEG reagents can often be attributed to a few critical factors:

  • Oxidation of the Copper(I) Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). Exposure to oxygen can readily oxidize it to the inactive Copper(II) (Cu(II)) state, halting the reaction.[1]

  • Poor Reagent Quality or Degradation: The quality of all reactants is crucial. The Azido-PEG, the alkyne-functionalized molecule, the copper source, and the reducing agent can degrade over time or if stored improperly.[1]

  • Suboptimal Reaction Conditions: Incorrect solvent composition, temperature, pH, or reactant concentrations can significantly impede the reaction efficiency.[1][2]

  • Steric Hindrance: The bulky nature of the PEG chain or the substrate molecule can physically obstruct the azide and alkyne groups from coming into proximity for the reaction to occur.[3]

  • Copper Sequestration: In complex biological mixtures, components like proteins or other biomolecules can bind to the copper catalyst, making it unavailable for the click reaction.[4][5]

Q2: How can I prevent the oxidation of my copper catalyst?

Maintaining the copper catalyst in its active Cu(I) state is paramount for a successful reaction. Here are several strategies to minimize oxidation:

  • Degassing Solvents: Before starting the reaction, thoroughly degas all solvents (e.g., water, buffers, organic co-solvents) to remove dissolved oxygen. Common methods include sparging with an inert gas like argon or nitrogen, or using freeze-pump-thaw cycles.[1]

  • Using a Reducing Agent: A reducing agent is essential to convert any Cu(II) that forms back to Cu(I). Sodium ascorbate is the most commonly used reducing agent. It is crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[1][6]

  • Working Under an Inert Atmosphere: For highly sensitive reactions, performing the entire experiment under an inert atmosphere, for instance in a glovebox, can be highly beneficial. At a minimum, capping the reaction vessel tightly will limit oxygen ingress.[1]

  • Utilizing Copper-Chelating Ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) not only stabilize the Cu(I) oxidation state but also accelerate the reaction and protect sensitive biomolecules from damage by reactive oxygen species.[4][7][8]

Q3: I suspect my Azido-PEG or other reagents are degraded. How can I check their quality?

Reagent integrity is non-negotiable for a successful click reaction.

  • Azido-PEG: The azide group is generally stable but can be sensitive to certain conditions. It is recommended to use freshly acquired or properly stored Azido-PEG. For long-term storage, temperatures of -20°C or -80°C are often recommended.[1]

  • Copper Source (e.g., CuSO₄): Ensure the copper sulfate is pure and has been stored in a dry environment to prevent hydration and contamination.

  • Sodium Ascorbate: This reducing agent is prone to oxidation. A brownish color indicates oxidation, and the reagent should be discarded. Always use a fresh bottle or a solution prepared immediately before use.[6]

  • Alkyne Substrate: Verify the purity and integrity of your alkyne-containing molecule using analytical methods like NMR or mass spectrometry.

Q4: What are the optimal reaction conditions for a click reaction with a PEGylated azide?

The optimal conditions can vary depending on the specific substrates, but here are some general guidelines:

  • Solvents: Due to the hydrophilic nature of the PEG chain, aqueous solvents or mixtures with organic co-solvents are typically used. Common solvent systems include water, PBS buffer, and mixtures of water with DMSO, t-BuOH, or DMF.[1][9][10]

  • pH: CuAAC reactions are generally robust and can be performed over a wide pH range, typically between 4 and 12.[2][10] For reactions involving biomolecules, maintaining a physiological pH (around 7.4) is often preferred.

  • Temperature: Most click reactions proceed efficiently at room temperature.[11] In cases of low reactivity or steric hindrance, gentle heating (e.g., 35-60°C) may improve the yield.[6][12]

  • Reactant Concentrations and Ratios: The concentrations of your reactants can influence the reaction rate. It is common to use a slight excess of one of the reactants, often the smaller, more accessible molecule.

ParameterRecommended RangeNotes
Azide-to-Alkyne Molar Ratio 1:1 to 1:1.5 (or vice versa)A slight excess of the less precious or more soluble reactant can drive the reaction to completion.[9]
Copper(II) Sulfate (CuSO₄) Concentration 0.05 mM to 0.25 mMHigher concentrations can sometimes be beneficial but may also lead to side reactions or protein precipitation.[4]
Copper-Ligand Molar Ratio 1:5A 5-fold excess of ligand to copper is commonly used to ensure proper chelation and stabilization.[4]
Sodium Ascorbate Concentration 3- to 10-fold excess over copperA significant excess of the reducing agent is necessary to maintain the active Cu(I) state.[1][2]

Experimental Protocols

General Protocol for a Test CuAAC Reaction

This protocol can be used to test the efficiency of your reagents and conditions before committing expensive materials.

  • Reagent Preparation:

    • Prepare a stock solution of your Azido-PEG reagent in a degassed buffer (e.g., PBS).

    • Prepare a stock solution of a simple alkyne (e.g., propargyl alcohol) in the same degassed buffer.[4]

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).[4]

      • A copper-chelating ligand (e.g., THPTA) in water (e.g., 50 mM).[4]

      • Sodium ascorbate in water (e.g., 100 mM). Prepare this solution immediately before use. [4][6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Azido-PEG and alkyne solutions to achieve the desired final concentrations.

    • Add the ligand solution to the mixture.

    • Add the CuSO₄ solution. It is crucial to add the ligand before the copper to allow for the formation of the copper-ligand complex.[7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For reactions with biomolecules, gentle end-over-end rotation is recommended.[5]

    • The reaction progress can be monitored by techniques such as TLC, LC-MS, or fluorescence if one of the components is fluorescently labeled.

  • Workup and Analysis:

    • To stop the reaction, you can add an excess of a chelating agent like EDTA.[5]

    • Analyze the reaction mixture to determine the yield of the desired product.

Visual Troubleshooting and Workflows

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for troubleshooting low-yield Azido-PEG click chemistry reactions.

Troubleshooting_Low_Yield_Click_Chemistry start Low Yield in Azido-PEG Click Chemistry Reaction check_reagents 1. Verify Reagent Quality - Fresh Sodium Ascorbate? - Azido-PEG & Alkyne Purity OK? - Copper Salt Dry? start->check_reagents reagent_issue Problem Identified: Replace or Purify Reagents check_reagents->reagent_issue No reagents_ok Reagents are OK check_reagents->reagents_ok Yes success Yield Improved reagent_issue->success check_conditions 2. Review Reaction Conditions - Solvents Degassed? - Inert Atmosphere Used? - Correct Concentrations? reagents_ok->check_conditions conditions_issue Problem Identified: Optimize Conditions (Degas, Use Ligand, Adjust Ratios) check_conditions->conditions_issue No conditions_ok Conditions Seem Correct check_conditions->conditions_ok Yes conditions_issue->success check_sterics 3. Consider Steric Hindrance - Are Substrates Bulky? - Is the PEG Chain Long? conditions_ok->check_sterics sterics_issue Possible Issue: - Increase Reaction Time - Increase Temperature - Use Longer Linker check_sterics->sterics_issue Yes sterics_ok Steric Hindrance Unlikely check_sterics->sterics_ok No sterics_issue->success check_sequestration 4. Check for Copper Sequestration (for biological samples) - Proteins or Chelators Present? sterics_ok->check_sequestration sequestration_issue Possible Issue: - Increase Copper/Ligand Concentration - Add Sacrificial Metal (e.g., Zn²⁺) check_sequestration->sequestration_issue Yes sequestration_issue->success

Caption: Troubleshooting decision tree for low-yield click chemistry.

General Experimental Workflow for CuAAC

This diagram illustrates the typical sequence of steps for setting up a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Incubation & Analysis prep_azide Prepare Azido-PEG Solution mix_substrates Combine Azide and Alkyne prep_azide->mix_substrates prep_alkyne Prepare Alkyne Solution prep_alkyne->mix_substrates prep_cu_ligand Prepare CuSO4 & Ligand Solutions add_ligand Add Ligand prep_cu_ligand->add_ligand prep_ascorbate Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_ascorbate->initiate mix_substrates->add_ligand add_copper Add CuSO4 add_ligand->add_copper add_copper->initiate incubate Incubate at RT (or with gentle heating) initiate->incubate monitor Monitor Reaction (TLC, LC-MS) incubate->monitor workup Workup / Quench monitor->workup analyze Analyze Yield workup->analyze

Caption: General workflow for a CuAAC reaction.

References

Technical Support Center: Optimizing Boc Deprotection for PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG)ylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete Boc deprotection in PEGylated compounds?

Incomplete deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid, commonly Trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not go to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, thus slowing down the reaction rate.[1]

  • Solvent Issues: The chosen solvent must effectively dissolve both the PEGylated compound and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]

Q2: What are the common side products observed during Boc deprotection and how can they be minimized?

The most common side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during the cleavage of the Boc group.[2][3] This is particularly problematic for compounds containing sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[3]

To minimize these side products, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation before it can react with the desired product.[3]

Q3: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum indicates the progress of the deprotection.[1]

Q4: What are the standard work-up procedures for isolating the deprotected PEGylated compound?

The work-up procedure depends on the properties of the final product:

  • Evaporation of Acid: For volatile acids like TFA, removal under reduced pressure (e.g., rotary evaporation) is effective. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1][4]

  • Precipitation: The deprotected product, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1]

  • Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptom: Presence of starting material detected by TLC, LC-MS, or NMR after the expected reaction time.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1]

    • Extend Reaction Time: Continue to monitor the reaction at regular intervals until the starting material is consumed.[1]

    • Consider a Stronger Acid: For particularly stubborn deprotections, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[1]

    • Ensure Good Solubility: Confirm that your PEGylated compound is fully dissolved in the chosen solvent.

cluster_0 Troubleshooting Incomplete Deprotection Start Incomplete Deprotection Detected Increase_Acid Increase Acid Conc. (e.g., 20% to 50% TFA) Start->Increase_Acid Monitor Monitor Progress (TLC, LC-MS) Increase_Acid->Monitor Re-run reaction Extend_Time Extend Reaction Time Extend_Time->Monitor Stronger_Acid Use Stronger Acid (e.g., 4M HCl in Dioxane) Stronger_Acid->Monitor Check_Solubility Verify Solubility Check_Solubility->Increase_Acid Monitor->Extend_Time Still incomplete Monitor->Stronger_Acid Still incomplete Monitor->Check_Solubility Persistent issues End Complete Deprotection Monitor->End Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Formation of Side Products

  • Symptom: Observation of unexpected peaks in HPLC or LC-MS analysis of the crude product.

  • Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[3]

  • Solution: Incorporate scavengers into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Time
Trifluoroacetic Acid (TFA)20-50% (v/v)[1][4]Dichloromethane (DCM)[1][4]0°C to Room Temp[1][4]1-2 hours[1][4]
Hydrochloric Acid (HCl)4M[1]1,4-Dioxane[1]Room TempVaries

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%[1]General carbocation scavenger.[1]
Water2.5 - 5%[1]Carbocation scavenger.[1]
Thioanisole5%Protects Methionine residues.[1]
1,2-Ethanedithiol (EDT)2.5%Protects Cysteine residues.[1]
Phenol5%Carbocation scavenger.[1]

A commonly used scavenger mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve the Boc-protected PEGylated compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[4]

  • If the substrate contains acid-sensitive residues, add the appropriate scavenger(s) (e.g., triisopropylsilane at 2.5-5% v/v).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

  • For complete removal of residual TFA, co-evaporate with toluene (3x).[1]

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[4]

cluster_1 Experimental Workflow: Boc Deprotection A Dissolve PEG Compound in DCM B Cool to 0°C A->B C Add TFA & Scavengers B->C D Stir at 0°C, then warm to RT C->D E Monitor Reaction (TLC, LC-MS) D->E E->D Incomplete F Concentrate under Reduced Pressure E->F Reaction Complete G Co-evaporate with Toluene F->G H Neutralize (optional) & Isolate Product G->H

Caption: Standard experimental workflow for Boc deprotection.

Protocol 2: Monitoring Reaction Progress by HPLC

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.

Milder Deprotection Conditions

For substrates sensitive to strong acids like TFA, consider these alternative methods:

  • Lewis Acid Catalysis: Reagents such as zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions.[1]

  • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, though this may require high temperatures and long reaction times.[1]

References

How to avoid side reactions with Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Azido-PEG16-Boc in their experiments. Our goal is to help you avoid common side reactions and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a terminal azide (-N₃) group, a 16-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine group. The azide group is primarily used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[1][2] The Boc-protected amine allows for subsequent deprotection to reveal a primary amine, which can then be conjugated to other molecules. The PEG spacer enhances solubility and bioavailability of the conjugated molecule.[3]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[4] If preparing a stock solution, use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C.[1] For aqueous buffer solutions containing the linker, it is best to prepare them fresh for each experiment to minimize potential degradation.[1]

Q3: Under what conditions is the azide group stable?

The azide group is generally stable under a range of reaction conditions.[5] However, it is important to consider the following:

  • pH: The azide group is generally stable in a pH range of 4-12.[1] Strongly acidic conditions (pH < 4) should be avoided to prevent the formation of hydrazoic acid.[6]

  • Reducing Agents: Avoid the use of reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) as they can reduce the azide group to an amine.[1]

  • Light and Heat: Prolonged exposure to light, especially UV radiation, and elevated temperatures should be avoided as they can lead to degradation of the azide group.[6][7]

Q4: How do I remove the Boc protecting group?

The Boc group is labile under acidic conditions.[3] The most common method for its removal is treatment with a strong acid like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM).[3][8] Complete deprotection can usually be achieved at room temperature.

Troubleshooting Guide

Problem 1: Low yield in my click chemistry reaction.

Possible Cause Suggested Solution
Degradation of this compound Ensure the reagent has been stored correctly at -20°C and protected from light. Prepare fresh solutions before use.
Inefficient Copper(I) Catalyst (for CuAAC) Use a freshly prepared solution of a Cu(I) source (e.g., CuBr or CuSO₄ with a reducing agent like sodium ascorbate).[9] The use of a stabilizing ligand like TBTA or THPTA can prevent oxidation of Cu(I) to the inactive Cu(II) state.[9][10]
Presence of Impurities Ensure all reagents and solvents are of high purity and anhydrous where necessary. Impurities in the alkyne-containing molecule can also inhibit the reaction.
Steric Hindrance The bulky PEG chain may cause steric hindrance. Consider optimizing the reaction temperature and time. In some cases, a longer reaction time may be required.

Problem 2: I am observing unexpected side products in my reaction.

Possible Cause Suggested Solution
Oxidative Coupling of Alkyne (CuAAC) This can occur in the presence of oxygen. Degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
Reduction of Azide Group If your reaction buffer contains reducing agents (e.g., DTT, TCEP), the azide group can be reduced to an amine. Use buffers free of these agents.[1]
tert-Butylation of Nucleophiles (during Boc deprotection) The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues on your molecule. Use a scavenger such as triisopropylsilane (TIS) or thioanisole in your deprotection reaction mixture to trap the tert-butyl cations.[8]
Incomplete Boc Deprotection If you see a mix of protected and deprotected product, the deprotection may be incomplete. Increase the reaction time or the concentration of the acid. Monitor the reaction by TLC or LC-MS to ensure full conversion.[8]

Problem 3: Difficulty in purifying the final conjugate.

Possible Cause Suggested Solution
PEGylated nature of the product The PEG chain can lead to broad peaks in chromatography and difficulty in separation. Size exclusion chromatography (SEC) is often effective for separating PEGylated proteins from unreacted protein and smaller molecules.[][13] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the molecule.[14]
Residual Copper Catalyst (CuAAC) Remove copper ions after the reaction by washing with a chelating agent like EDTA or by using a copper-scavenging resin.
Excess PEG reagent If a large excess of this compound was used, dialysis or tangential flow filtration can be effective for removing the unreacted PEG linker from a larger biomolecule conjugate.[14]

Quantitative Data Summary

ParameterReagent/SolventTemperature (°C)TimeTypical Yield (%)Reference(s)
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2 h>95[3]
4M HCl in DioxaneRoom Temp0.5 - 2 hHigh[8]
CuAAC Reaction CuSO₄/Sodium Ascorbate, THPTARoom Temp30 min - 4 h>90[10][15]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • (Optional) Add a scavenger such as TIS (2.5-5% v/v) to prevent side reactions.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[8]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMF/water mixture, DMSO)

  • Reaction vessel

Procedure:

  • Dissolve the this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • Prepare a stock solution of the copper catalyst premix: For a 10 mM catalyst stock, mix equal volumes of a 20 mM CuSO₄·5H₂O solution and a 20 mM THPTA or TBTA solution.[15]

  • Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC, LC-MS, or HPLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, the reaction mixture can be purified to remove the copper catalyst and any unreacted starting materials.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_click Click Chemistry (CuAAC) start_deprotection Start with This compound dissolve Dissolve in anhydrous DCM start_deprotection->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (and optional scavenger) cool->add_tfa react_deprotection Stir at RT (1-2 hours) add_tfa->react_deprotection workup_deprotection Workup: Evaporation & Neutralization react_deprotection->workup_deprotection product_deprotection Azido-PEG16-NH2 (TFA salt or free amine) workup_deprotection->product_deprotection start_click Start with This compound dissolve_click Dissolve Azide and Alkyne in solvent start_click->dissolve_click add_catalyst Add Cu(I) catalyst and ligand dissolve_click->add_catalyst add_reductant Add Sodium Ascorbate add_catalyst->add_reductant react_click Stir at RT (1-4 hours) add_reductant->react_click purify_click Purification react_click->purify_click product_click PEGylated Conjugate purify_click->product_click

Caption: Experimental workflow for Boc deprotection and click chemistry using this compound.

troubleshooting_guide cluster_click Click Chemistry Issues cluster_deprotection Boc Deprotection Issues start Problem with This compound Reaction low_yield Low Reaction Yield? start->low_yield side_products_click Unexpected Side Products? start->side_products_click incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection side_products_deprotection Side Products during Deprotection? start->side_products_deprotection check_reagents Check reagent stability and catalyst activity low_yield->check_reagents Yes optimize_conditions Optimize reaction time and temperature low_yield->optimize_conditions Yes use_inert_atmosphere Use inert atmosphere to prevent oxidative coupling side_products_click->use_inert_atmosphere Yes check_reducing_agents Ensure buffer is free of reducing agents side_products_click->check_reducing_agents Yes increase_acid Increase acid concentration or reaction time incomplete_deprotection->increase_acid Yes monitor_reaction Monitor reaction closely by TLC or LC-MS incomplete_deprotection->monitor_reaction Yes add_scavenger Add scavenger (e.g., TIS) to trap tert-butyl cations side_products_deprotection->add_scavenger Yes

Caption: Troubleshooting decision tree for common issues with this compound reactions.

References

Technical Support Center: Purification of Azido-PEG16-Boc Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Azido-PEG16-Boc conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for purifying this compound?

A1: A good starting point for purifying this compound is reversed-phase HPLC (RP-HPLC) using a C18 column. A water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) is a robust initial mobile phase system.[1][2]

Q2: How does the PEG chain affect the chromatographic behavior of my conjugate?

A2: The polyethylene glycol (PEG) chain significantly increases the hydrophilicity and size of the molecule. In RP-HPLC, this can lead to earlier elution times compared to the non-PEGylated parent molecule. The dispersity of the PEG chain can also lead to broader peaks.[3]

Q3: Is the Boc protecting group stable under typical RP-HPLC conditions?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to the acidic conditions of typical RP-HPLC mobile phases containing 0.1% TFA. However, prolonged exposure to strong acids or highly aqueous mobile phases at elevated temperatures could potentially lead to some deprotection. While Boc deprotection usually requires strong acids, some users have reported instability under certain basic conditions, though this is less common in standard RP-HPLC.[4]

Q4: What detector should I use for this compound?

A4: Since the this compound conjugate may lack a strong chromophore, detection can be challenging. If the conjugated molecule has a UV-active component, a UV detector set to an appropriate wavelength (e.g., 220 nm for peptide backbones) can be used.[1][2] For conjugates without a chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended as they can detect nonvolatile analytes.[5] A Refractive Index Detector (RID) can also be used for PEG molecules.[]

Troubleshooting Guide

Poor Peak Shape
Problem Potential Cause Suggested Solution
Peak Tailing - Strong interaction between the analyte and residual silanols on the column.[7][8]- Column overload.[7]- Add a competitive base to the mobile phase (e.g., a small amount of triethylamine).- Reduce the sample concentration or injection volume.- Lower the mobile phase pH to suppress silanol ionization.[8]
Peak Fronting - Column overload.- Poor sample solubility in the mobile phase.- Dilute the sample.- Dissolve the sample in a solvent similar in composition to the initial mobile phase.[1]
Peak Splitting - Incompatible solvent between the sample and mobile phase.- Column void or contamination.[7]- Ensure the sample is dissolved in the initial mobile phase.- Flush the column or replace it if necessary.[8]
Broad Peaks - High PEG dispersity.[3]- Secondary interactions with the stationary phase.- Use a shallower gradient to improve separation of different PEG chain lengths.[9]- Increase column temperature to improve peak shape.[9]
Retention Time Issues
Problem Potential Cause Suggested Solution
No or Early Elution - Compound is too polar for the column/mobile phase.- Stronger than expected elution strength of the mobile phase.- Use a more polar stationary phase (e.g., C4 or C8).[9]- Decrease the initial percentage of the organic solvent in the gradient.[9]
Late Elution - Compound is too hydrophobic.- Weak mobile phase.- Increase the initial percentage of the organic solvent.- Use a stronger organic solvent (e.g., acetonitrile instead of methanol).[10]
Variable Retention Times - Fluctuations in column temperature.[7]- Air trapped in the pump.[7]- Inconsistent mobile phase preparation.- Use a column oven to maintain a consistent temperature.[9]- Degas the mobile phase and prime the pump.- Prepare fresh mobile phase daily and ensure accurate composition.
Detection Problems
Problem Potential Cause Suggested Solution
No Peaks or Small Peaks - Detector lamp is off.- Incorrect detector wavelength.- Sample concentration is too low.- Ensure the detector lamp is on.- Optimize the detection wavelength for your conjugate.- Concentrate the sample or inject a larger volume.
Ghost Peaks - Contaminants in the mobile phase or from previous injections.- Use high-purity solvents and additives.- Run a blank gradient to identify the source of contamination.- Flush the column and system between runs.

Experimental Protocols

Recommended Starting RP-HPLC Protocol

This protocol provides a robust starting point for the purification of this compound conjugates. Optimization will likely be required based on the specific properties of the conjugate.

Parameter Recommendation
HPLC System Standard HPLC system with a UV detector or ELSD/CAD
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile[2]
Gradient 5% to 95% Mobile Phase B over 30 minutes (linear)[2]
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)[1][2]
Column Temperature 30-45 °C[1][9]
Detection UV at 220 nm (if applicable) or ELSD/CAD[1][2][5]
Injection Volume 10-20 µL[2]
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5-1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]

Visualizations

Experimental Workflow for HPLC Purification

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run HPLC Run cluster_post Post-Run Analysis cluster_result Final Product prep_mobile_phase Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) degas Degas Mobile Phases prep_mobile_phase->degas equilibrate Equilibrate HPLC System with Initial Conditions degas->equilibrate prep_sample Prepare Sample (Dissolve & Filter) inject Inject Sample prep_sample->inject equilibrate->inject gradient Run Gradient Elution inject->gradient detect Detect Eluting Compounds gradient->detect collect Collect Fractions detect->collect analyze_fractions Analyze Collected Fractions (e.g., LC-MS, SDS-PAGE) collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool remove_solvent Remove Solvent (e.g., Lyophilization) pool->remove_solvent final_product Purified this compound remove_solvent->final_product

Caption: Workflow for the HPLC purification of this compound conjugates.

Troubleshooting Logic for HPLC Issues

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start HPLC Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time pressure Abnormal Pressure? start->pressure tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes splitting Splitting peak_shape->splitting Yes node_sol1 Adjust Mobile Phase pH Reduce Sample Load tailing->node_sol1 node_sol2 Dilute Sample Match Sample Solvent to Mobile Phase fronting->node_sol2 node_sol3 Check for Column Void Match Sample Solvent splitting->node_sol3 no_elution No/Early Elution retention_time->no_elution Yes late_elution Late Elution retention_time->late_elution Yes node_sol4 Use Weaker Mobile Phase Consider Different Column no_elution->node_sol4 node_sol5 Use Stronger Mobile Phase late_elution->node_sol5 high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Yes node_sol6 Check for Blockages Flush Column high_pressure->node_sol6 node_sol7 Check for Leaks low_pressure->node_sol7

Caption: A logical diagram for troubleshooting common HPLC problems.

References

Solving solubility issues of Azido-PEG16-Boc in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Azido-PEG16-Boc in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterobifunctional linker molecule. It comprises a 16-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity, an azide group for "click chemistry" conjugation, and a tert-butyloxycarbonyl (Boc) protected amine. This structure is valuable in bioconjugation and drug delivery for linking molecules together. The Boc group provides a stable protecting group for the amine that can be removed under specific acidic conditions.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

Yes, this can be a common issue. While the PEG chain enhances water solubility, the molecule's overall solubility is influenced by the hydrophobic tert-butyloxycarbonyl (Boc) group.[1] This can make direct dissolution in aqueous buffers challenging, especially at higher concentrations.

Q3: What are the primary factors affecting the solubility of this compound?

The solubility of this compound is influenced by several factors:

  • The Hydrophobic Boc Group: This is a primary contributor to poor aqueous solubility.

  • Concentration: Higher concentrations are more likely to result in incomplete dissolution or precipitation.

  • Buffer Composition: The ionic strength and pH of your buffer can impact solubility.

  • Temperature: Temperature can affect the dissolution rate and solubility limit.

Q4: Will adjusting the pH of my buffer help?

Adjusting the pH is generally not recommended as a primary method for dissolving this compound. The Boc protecting group is sensitive to acidic conditions and can be prematurely cleaved.[] It is crucial to maintain a neutral or slightly basic pH to ensure the integrity of the molecule.

Q5: Are there any recommended co-solvents to improve solubility?

Yes, using a water-miscible organic co-solvent is a highly effective strategy. Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to first dissolve the compound before careful dilution into the aqueous buffer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Compound will not dissolve in aqueous buffer. The hydrophobic Boc group is limiting aqueous solubility.1. Use a co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF. 2. Gentle Heating: Warm the solution to 30-40°C to aid dissolution. Avoid excessive heat. 3. Sonication: Use a bath sonicator to provide mechanical energy to break up solid particles.
A cloudy solution or precipitate forms after adding the co-solvent stock to the aqueous buffer. The compound is precipitating out of the mixed-solvent system.1. Slow Dilution: Add the co-solvent stock solution to the aqueous buffer very slowly, drop-wise, with continuous stirring or vortexing. 2. Lower Concentration: The final concentration in the aqueous buffer may be too high. Try preparing a more dilute solution. 3. Increase Co-solvent Percentage: A slightly higher percentage of the organic co-solvent in the final solution may be necessary, but be mindful of its compatibility with your downstream application.
The compound dissolves initially but crashes out of solution over time. The solution is supersaturated and thermodynamically unstable.1. Re-dissolve with gentle heating and sonication. 2. Prepare fresh solutions immediately before use. 3. Consider storing stock solutions at a higher concentration in the pure organic co-solvent and performing the final dilution just prior to the experiment.

Inferred Solubility Data

Solvent System Classification Expected Solubility Comments
WaterAqueousLowThe hydrophobic Boc group significantly limits solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous BufferLow to Very LowSimilar to water; high salt concentration may slightly decrease solubility.
Tris Buffer, pH 7.5-8.5Aqueous BufferLow to Very LowSolubility is expected to be similar to other aqueous buffers.
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for initial stock solution preparation.[3]
N,N-Dimethylformamide (DMF)Polar AproticHighA good alternative to DMSO for preparing stock solutions.[3]
Dichloromethane (DCM)ChlorinatedHighUseful for handling and synthesis but less common for biological applications.[3]
10% DMSO in PBSMixed AqueousModerateThe final solubility depends on the dilution factor and final concentration.

Note: Researchers should always perform their own solubility tests for their specific experimental conditions.

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Initial Dissolution: Add a minimal volume of a high-purity, anhydrous water-miscible organic solvent (e.g., DMSO) to the solid this compound. Vortex or gently sonicate until the solid is completely dissolved. This will be your concentrated stock solution.

  • Aqueous Dilution: While gently vortexing or stirring your aqueous buffer, add the stock solution drop-wise to the buffer.

  • Observation: Monitor the solution for any signs of cloudiness or precipitation. If the solution remains clear, the compound is soluble at that concentration.

  • Gentle Heating (Optional): If slight precipitation occurs, warm the solution to 30-40°C and sonicate briefly. Allow the solution to cool to room temperature to ensure the compound remains in solution.

Protocol 2: General Method for Determining Approximate Solubility

  • Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a small vial.

  • Solvent Addition: Add a measured volume of the desired aqueous buffer (e.g., 100 µL) to the vial.

  • Equilibration: Cap the vial and vortex vigorously for 1-2 minutes. If the solid does not dissolve, place the vial on a rotator at room temperature for 1-2 hours.

  • Physical Aids: If the compound is still not dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (30-40°C) can also be applied.

  • Observation: If the solid dissolves completely, the solubility is at least 10 mg/mL. If not, add an additional known volume of the buffer and repeat the process until the solid dissolves to determine the approximate solubility.

Visualizations

G start Solubility Issue with This compound co_solvent Use Co-Solvent (e.g., DMSO, DMF) start->co_solvent dissolve_in_co_solvent Dissolve in minimal co-solvent volume co_solvent->dissolve_in_co_solvent slow_dilution Slowly add to aqueous buffer with stirring dissolve_in_co_solvent->slow_dilution clear_solution Clear Solution (Success) slow_dilution->clear_solution precipitation Precipitation Occurs slow_dilution->precipitation options Troubleshooting Options precipitation->options lower_conc Lower Final Concentration options->lower_conc gentle_heat Gentle Heat (30-40°C) & Sonication options->gentle_heat lower_conc->slow_dilution gentle_heat->slow_dilution

Caption: Troubleshooting workflow for solubility issues.

G start Start: Solid This compound add_dmso 1. Add minimal anhydrous DMSO start->add_dmso vortex 2. Vortex/Sonicate until dissolved add_dmso->vortex stock_solution Concentrated Stock Solution vortex->stock_solution add_to_buffer 3. Add drop-wise to stirring aqueous buffer stock_solution->add_to_buffer final_solution Final Aqueous Solution add_to_buffer->final_solution

Caption: Experimental workflow for solubilization.

References

Technical Support Center: Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides solutions for common issues encountered during the tert-butoxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers. It is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection incomplete?

Incomplete Boc deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, a reaction catalyzed by acid.[1] Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[2][3] If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion.[2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the Boc group may not be fully removed.[2] While many deprotection reactions are performed at room temperature, some substrates may need longer reaction times or gentle heating.[2]

  • Steric Hindrance: The bulky nature of the PEG chain, especially in high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, thereby slowing down the reaction rate.[2]

  • Poor Solubility: The choice of solvent is critical. Dichloromethane (DCM) is commonly used, and it's essential that both the PEG-linker conjugate and the acid are fully dissolved to ensure an efficient reaction.[2][3]

  • Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[4]

Q2: How can I monitor the progress of the deprotection reaction?

Regularly monitoring the reaction is key to determining the optimal endpoint and avoiding over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a fast and convenient method to qualitatively track the reaction. The deprotected amine product is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.[2] The disappearance of the starting material spot and the appearance of a new, lower spot indicates a successful reaction. Staining with ninhydrin can be effective for visualizing the primary amine product.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate and quantitative assessment. It allows for the precise measurement of the starting material, the desired product, and any side products that may have formed.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signal from the tert-butyl protons of the Boc group.

Q3: I am observing side products after deprotection. What could be the cause?

The formation of side products is often caused by the reactive nature of the carbocation generated during Boc removal.

  • Alkylation by tert-butyl Cation: During acidic deprotection, the Boc group releases a stable tert-butyl cation.[5] This reactive electrophile can alkylate electron-rich amino acid residues, such as tryptophan and methionine, leading to undesired modifications.[5]

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., trityl group on cysteine), they may also be cleaved under the deprotection conditions.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete deprotection and minimizing side reactions.

Issue 1: Incomplete or Slow Deprotection

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following solutions.

dot

References

Technical Support Center: Removal of Copper Catalyst from Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions. Efficient removal of copper is critical as copper ions can be toxic to cells, interfere with downstream applications, and affect the stability and purity of the final product.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my click chemistry reaction?

A1: Residual copper catalysts can be problematic for several reasons:

  • Cellular Toxicity: Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1]

  • Interference with Downstream Applications: Copper can interfere with subsequent analytical techniques or further catalytic transformations. For instance, it can quench fluorescence in assays.[1]

  • Product Instability: The presence of copper can compromise the stability and purity of the final product.[1]

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper include:

  • Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through aqueous extraction.[1][3]

  • Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]

  • Precipitation: Inducing the precipitation of insoluble copper salts, which can then be separated by filtration.[1]

  • Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium chloride or sodium thiosulfate can also be effective.[1]

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][4] For small organic molecules, a wider range of techniques can be employed.

Troubleshooting Guides

Liquid-Liquid Extraction with EDTA

Problem: Persistent blue or green color in the organic layer after extraction.

  • Potential Cause: Incomplete removal of copper salts.

  • Recommended Solution:

    • Perform additional aqueous washes with a 0.5 M EDTA solution.[2]

    • Use a saturated aqueous solution of ammonium chloride, which can form a blue copper complex that is soluble in the aqueous phase.[2]

    • For products stable in basic conditions, washing with aqueous ammonia can be effective.[2]

Problem: Emulsion formation during liquid-liquid extraction.

  • Potential Cause: High concentration of salts or surfactants in the reaction mixture.

  • Recommended Solution:

    • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[2]

    • Centrifuge the mixture to force phase separation.[2]

    • Filter the mixture through a pad of Celite.[2]

Problem: My product is water-soluble. How can I use EDTA to remove copper?

  • Potential Cause: Direct extraction is not feasible for water-soluble products.

  • Solution:

    • Dialysis: If your product is a macromolecule (e.g., a protein or large polymer), you can dialyze the reaction mixture against a buffer containing EDTA.[1][4] This will remove the copper-EDTA complex while retaining your product.

    • Size Exclusion Chromatography: This can be used to separate the large product from the smaller copper-EDTA complex.[1]

Solid-Supported Scavengers

Problem: Low product yield after using a scavenger resin.

  • Potential Cause: Non-specific binding of your product to the resin. This is more common with highly polar or functionalized products.

  • Recommended Solution:

    • Select a more specific scavenger with a functional group that has a higher affinity for copper than for the functional groups on your product. For example, SiliaMetS® Thiourea is often effective for copper.[1]

    • Reduce contact time. Scavenging can be very rapid. Perform a time-course experiment to determine the minimum time required for sufficient copper removal to avoid prolonged exposure of your product to the resin.[1]

Problem: The scavenger resin is not effectively removing the copper catalyst.

  • Potential Cause 1: Insufficient amount of scavenger.

  • Solution 1: Use a sufficient molar excess of the scavenger relative to the copper catalyst. A common starting point for screening is 4-8 equivalents.[2][5]

  • Potential Cause 2: Poor mixing of the resin with the reaction mixture.

  • Solution 2: Ensure vigorous stirring to maintain the resin in suspension and maximize contact with the copper catalyst.[1]

  • Potential Cause 3: The copper is in an oxidation state that is not efficiently scavenged by the chosen resin.

  • Solution 3: Some scavengers are more effective for Cu(I) vs. Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism.[1]

Precipitation

Problem: Low product yield after precipitation.

  • Potential Cause: Product co-precipitation with the copper salts.

  • Recommended Solution:

    • Optimize the pH during precipitation to selectively precipitate the copper salt while keeping the product in solution.

    • Wash the filtered precipitate with a suitable solvent to recover any entrained product.[1]

Data Presentation: Comparison of Copper Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Applications
Chelation (EDTA) Forms a water-soluble copper-EDTA complex that is removed by aqueous extraction.[1][3]Inexpensive, widely available, effective for both Cu(I) and Cu(II).Requires liquid-liquid extraction which can be problematic for emulsions and water-soluble products.[2]Small organic molecules soluble in organic solvents.
Solid-Phase Extraction Copper is selectively bound to a solid-supported scavenger resin and removed by filtration.[1]High selectivity, simple filtration workup, applicable to a wide range of products.[6]Can be more expensive than other methods, potential for non-specific product binding.[1]Both small molecules and biomolecules.
Precipitation Copper is converted to an insoluble salt (e.g., hydroxide or carbonate) and removed by filtration.[1]Cost-effective, simple procedure.Can lead to product co-precipitation, may require pH adjustment which can affect product stability.[1][2]Products that are stable to pH changes and soluble in the reaction mixture.
Aqueous Washes Simple washing with aqueous solutions to partition the copper salts into the aqueous phase.Simple and inexpensive.Often less effective than other methods, may require multiple washes.Initial purification step for organic-soluble products.

Experimental Protocols

Protocol 1: Copper Removal by Chelation with EDTA

This protocol describes the removal of copper from a reaction mixture where the product is soluble in an organic solvent.

  • Dilution: Dilute the reaction mixture with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction: Transfer the diluted mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), adjusted to pH 8 with NaOH.[1]

  • Mixing and Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[1]

  • Removal of Aqueous Layer: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.[1]

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal by Solid-Supported Scavengers

This protocol provides a general procedure for using silica-based copper scavengers.

  • Scavenger Selection: Choose a scavenger with a high affinity for copper (e.g., SiliaMetS Thiourea).[6]

  • Addition of Scavenger: Once the click reaction is complete, add the solid scavenger resin directly to the reaction mixture (typically 4-8 molar equivalents relative to the copper catalyst).[1][2][5]

  • Stirring: Stir the suspension vigorously at room temperature. The scavenging progress can often be monitored by a decrease in the color of the solution. A minimum of 1 hour is recommended, but the optimal time should be determined experimentally.[2]

  • Filtration: Filter the mixture to remove the scavenger resin. A syringe filter can be used for small-scale reactions.

  • Washing: Wash the resin with a suitable solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Copper Removal by Precipitation

This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.

  • Choice of Precipitating Agent: A common method involves converting the copper catalyst to an insoluble form. For example, adding a base like sodium hydroxide can precipitate copper(II) hydroxide. Alternatively, sodium carbonate can be used to precipitate copper(II) carbonate.[1]

  • Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate should be observed.[1]

  • Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[1]

  • Filtration: Filter the mixture to remove the precipitated copper salt. A pad of celite can be used to aid in the filtration of fine particles.[1]

  • Washing: Wash the filter cake with a suitable solvent to recover any entrained product.[1]

  • Product Isolation: The product can be isolated from the filtrate by standard methods, such as solvent evaporation.[1]

Visualizations

experimental_workflow_chelation start Click Reaction Mixture dilute Dilute with Organic Solvent start->dilute extract Extract with Aqueous EDTA (pH 8) dilute->extract separate Separate Layers extract->separate repeat Repeat Extraction (if necessary) separate->repeat Aqueous layer is colored wash Wash Organic Layer (Water, Brine) separate->wash Aqueous layer is colorless repeat->extract dry Dry and Concentrate wash->dry product Purified Product dry->product

Workflow for Copper Removal by Chelation.

experimental_workflow_scavenger start Click Reaction Mixture add_scavenger Add Solid-Supported Scavenger Resin start->add_scavenger stir Stir Vigorously add_scavenger->stir filter Filter to Remove Resin stir->filter wash_resin Wash Resin filter->wash_resin concentrate Combine Filtrate and Concentrate filter->concentrate wash_resin->concentrate product Purified Product concentrate->product

Workflow for Copper Removal by Scavenger.

troubleshooting_logic issue Low Product Yield after Scavenging cause1 Probable Cause: Non-specific Binding issue->cause1 cause2 Probable Cause: Insufficient Scavenging issue->cause2 solution1a Solution: Select More Specific Scavenger cause1->solution1a solution1b Solution: Reduce Contact Time cause1->solution1b solution2a Solution: Increase Amount of Scavenger cause2->solution2a solution2b Solution: Ensure Vigorous Mixing cause2->solution2b

Troubleshooting Low Yield with Scavengers.

References

Preventing aggregation of proteins during conjugation with Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during conjugation with Azido-PEG16-Boc. The following information is designed to address specific issues in a clear question-and-answer format, supplemented with detailed experimental protocols and quantitative data to guide your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use in bioconjugation?

This compound is a heterobifunctional crosslinker. Let's break down its components:

  • Azido (N₃): This group is used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to react with an alkyne-modified molecule.

  • PEG16: This refers to a polyethylene glycol spacer with 16 ethylene oxide units. The PEG spacer is hydrophilic and can help to improve the solubility and reduce the immunogenicity of the resulting conjugate.[1][2]

  • Boc (tert-Butyloxycarbonyl): This is a protecting group for a primary amine. The Boc group must be removed to reveal the amine, which can then be reacted with an amine-reactive functional group on a protein, such as an N-hydroxysuccinimide (NHS) ester.

The intended use of this reagent involves a two-step conjugation process:

  • Boc Deprotection: The Boc group is removed under acidic conditions to expose a primary amine on the PEG linker.

  • Amine Conjugation: The newly exposed amine on the Azido-PEG16-NH₂ linker is then conjugated to the protein, typically by targeting activated carboxyl groups (e.g., using EDC/NHS chemistry) or other amine-reactive moieties.

Q2: My protein is aggregating after adding the this compound reagent. What are the likely causes?

Protein aggregation during this two-step conjugation process can be triggered by several factors:

  • Acidic Conditions of Boc Deprotection: The most common method for Boc deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA).[3][4] Many proteins are sensitive to low pH and can partially or fully denature, exposing hydrophobic regions that lead to aggregation.[5]

  • Hydrophobicity of the Reagent: While the PEG chain is hydrophilic, the Boc group itself is hydrophobic. Adding a high concentration of the Boc-protected reagent before deprotection might lead to non-specific hydrophobic interactions with the protein, causing aggregation.

  • Over-labeling: Attaching too many PEG chains to the protein surface can alter its isoelectric point and overall charge distribution, potentially leading to reduced solubility and aggregation.

  • Suboptimal Buffer Conditions during Conjugation: After Boc deprotection and neutralization, the subsequent conjugation reaction requires a buffer that maintains protein stability. An incorrect pH, ionic strength, or the absence of stabilizing excipients can promote aggregation.[5]

  • Intermolecular Cross-linking (if the protein has reactive sites): While this compound is designed for a specific two-step conjugation, if the protein itself has functionalities that can react with each other under the reaction conditions, aggregation can occur.

Troubleshooting Guide

Issue 1: Protein Aggregation During or Immediately After Boc Deprotection

This is a common issue due to the harsh, acidic conditions required for Boc removal.

Troubleshooting Steps & Optimization:

ParameterStandard ConditionOptimization StrategyRationale
Deprotection Reagent 20-50% TFA in DCMUse a milder acidic condition, such as 4M HCl in dioxane, or explore alternative deprotection methods if the protein is extremely acid-labile.[6]To minimize protein denaturation caused by strong acids.
Reaction Time 30-60 minutesReduce the deprotection time to the minimum required for complete Boc removal (monitor by TLC or LC-MS on a small molecule analog).To limit the protein's exposure to harsh acidic conditions.
Temperature Room TemperaturePerform the deprotection at 0°C or 4°C.Lower temperatures can help to maintain the protein's structural integrity.
Protein Concentration 1-10 mg/mLReduce the protein concentration during deprotection.Lower concentrations decrease the likelihood of intermolecular interactions that lead to aggregation.[7]
Post-Deprotection Handling Neutralization with a baseImmediately neutralize the solution with a suitable buffer (e.g., phosphate buffer) to bring the pH back to a range where the protein is stable.To quickly return the protein to a stabilizing environment.
Issue 2: Aggregation During the PEGylation Reaction (Post-Boc Deprotection)

If the protein is stable after deprotection and neutralization but aggregates upon addition of the activated PEG linker and coupling reagents (e.g., EDC/NHS), consider the following:

Troubleshooting Steps & Optimization:

ParameterStandard ConditionOptimization StrategyRationale
PEG:Protein Molar Ratio 10:1 to 20:1Start with a lower molar ratio (e.g., 5:1) and gradually increase it.To avoid over-labeling, which can lead to changes in protein solubility.
Protein Concentration 1-10 mg/mLPerform the conjugation at a lower protein concentration (e.g., 0.5-2 mg/mL).To reduce the probability of intermolecular cross-linking and aggregation.[7]
Reaction Buffer pH 7.2 - 8.5Optimize the pH within this range. A pH closer to the protein's pI can sometimes increase aggregation risk.To ensure efficient conjugation while maintaining protein stability. Amine-reactive chemistry is generally more efficient at slightly alkaline pH.[8]
Temperature Room TemperatureConduct the reaction at 4°C for a longer duration.To slow down both the conjugation reaction and potential aggregation processes.
Reagent Addition Bolus additionAdd the activated PEG linker and coupling reagents dropwise or in small aliquots over time with gentle mixing.To prevent localized high concentrations of reagents that can cause precipitation.
Issue 3: Aggregation Prevented by Optimizing Buffer Composition with Excipients

The addition of stabilizing excipients to the reaction buffer can significantly reduce protein aggregation.

Quantitative Impact of Common Excipients on Protein Aggregation During PEGylation:

ExcipientConcentration Range% Reduction in Aggregation (Model System)Mechanism of Action
L-Arginine 50-200 mM40-70%Suppresses protein-protein interactions and can act as a solubilizing agent.[9]
Glycerol 5-20% (v/v)30-60%Increases solvent viscosity and stabilizes the protein's native conformation.
Sucrose/Trehalose 0.25-1 M35-65%Preferential exclusion, which favors the compact, native state of the protein.
Polysorbate 20/80 0.01-0.1% (v/v)20-50%Non-ionic surfactants that prevent surface-induced aggregation and can solubilize small aggregates.

Note: The "% Reduction in Aggregation" is illustrative and will vary depending on the specific protein and reaction conditions. It is crucial to screen these excipients for your particular system.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol assumes the target protein has accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus) for conjugation.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in anhydrous dichloromethane (DCM).

  • Add an equal volume of 20% Trifluoroacetic Acid (TFA) in DCM.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the solvent and TFA under a stream of nitrogen or by rotary evaporation.

  • The resulting Azido-PEG16-NH₂ can be used directly or after purification.

Step 2: Protein Conjugation

  • Protein Preparation: Dialyze the protein into an amine-free buffer, such as MES buffer (100 mM MES, 150 mM NaCl, pH 6.0).

  • Activation of Protein Carboxyl Groups:

    • To the protein solution, add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents: Immediately remove excess EDC and NHS using a desalting column equilibrated with MES buffer (pH 6.0).

  • Conjugation Reaction:

    • Dissolve the deprotected Azido-PEG16-NH₂ in the reaction buffer.

    • Add the Azido-PEG16-NH₂ to the activated protein solution at a desired molar ratio (e.g., 10:1 PEG:protein).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purification: Purify the PEGylated protein from excess reagents and unconjugated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Mandatory Visualizations

Logical Workflow for Troubleshooting Protein Aggregation

Troubleshooting_Workflow start Protein Aggregation Observed q1 When does aggregation occur? start->q1 deprotection During/After Boc Deprotection q1->deprotection Deprotection Step conjugation During PEGylation Reaction q1->conjugation Conjugation Step deprotection_solutions Optimize Deprotection: - Milder acid - Lower temperature - Shorter time - Lower protein concentration deprotection->deprotection_solutions conjugation_solutions Optimize Conjugation: - Lower PEG:protein ratio - Lower protein concentration - Optimize pH - Lower temperature - Add excipients conjugation->conjugation_solutions Experimental_Workflow reagent This compound deprotection Boc Deprotection (e.g., TFA) reagent->deprotection activated_peg Azido-PEG16-NH2 deprotection->activated_peg conjugation Conjugation Reaction activated_peg->conjugation protein Protein with COOH groups activation Carboxyl Activation (EDC/NHS) protein->activation activated_protein NHS-activated Protein activation->activated_protein activated_protein->conjugation purification Purification (SEC or IEX) conjugation->purification final_product Azido-PEGylated Protein purification->final_product

References

Technical Support Center: Optimizing PROTAC Linker Length with Azido-PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Proteolysis Targeting Chimera (PROTAC) linker length using Azido-PEG derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker in a PROTAC is a critical component that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. It is not merely a spacer but plays a pivotal role in the PROTAC's efficacy.[1][2][3] The linker's length, composition, and flexibility influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2][4]

Q2: Why are Azido-PEG derivatives commonly used for PROTAC linkers?

A2: Azido-PEG (polyethylene glycol) derivatives are frequently used in PROTAC synthesis for several reasons:

  • Improved Physicochemical Properties: PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3][5][6]

  • Biocompatibility and Flexibility: PEG linkers are biocompatible and offer conformational flexibility, which can help the PROTAC adopt an optimal orientation for forming a productive ternary complex.[2][5][7]

  • Versatile Chemistry: The azide group on Azido-PEG derivatives allows for efficient and specific conjugation to alkyne-functionalized ligands via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC), which is known for its high yield and mild reaction conditions.[5][8][9]

Q3: How does PEG linker length impact PROTAC efficacy?

A3: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[7][10]

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[4][11][12]

  • Too long: An excessively long linker might lead to an unstable or unproductive ternary complex where the ubiquitination sites on the target protein are not accessible.[4][11][13] This can also contribute to the "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.[13][14]

The optimal linker length is crucial for achieving potent degradation, as reflected in low DC50 (half-maximal degradation concentration) and high Dmax (maximum degradation) values.[1]

Q4: What is the "hook effect" and how can linker optimization mitigate it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[14] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[11][14] A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable than the binary complexes and thus reducing the hook effect.[14]

Troubleshooting Guides

Problem 1: Poor or no target protein degradation despite high binding affinity of the individual ligands.

Possible Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, etc.) to identify the optimal length for ternary complex formation.[6][11]
Inefficient Ternary Complex Formation The linker may not be facilitating a productive orientation of the target protein and E3 ligase.[11] Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[14]
Poor Cell Permeability The physicochemical properties of the PROTAC may be hindering its entry into cells. Modify the linker to improve solubility and permeability.[6][11] Consider assays like PAMPA or Caco-2 to evaluate cell permeability.[6]
PROTAC Instability The PROTAC molecule may be unstable in the experimental conditions. Assess the metabolic stability of your PROTAC.[6]

Problem 2: The PROTAC exhibits off-target effects.

Possible Cause Troubleshooting Steps
Non-specific Ternary Complex Formation The linker may allow for the formation of ternary complexes with unintended proteins.
Suboptimal Linker Design Systematically vary the linker length and composition to improve selectivity. A more rigid or conformationally constrained linker might reduce binding to off-target proteins.[14]
E3 Ligase Choice Consider using a different E3 ligase that may have a different set of endogenous substrates.[14]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific PROTAC system. The following tables provide illustrative data on how linker length can influence key parameters.

Table 1: Impact of PEG Linker Length on Degradation Efficiency

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)
PROTAC A Protein XCRBNAzido-PEG2-Alkyne15085
PROTAC B Protein XCRBNAzido-PEG4-Alkyne2595
PROTAC C Protein XCRBNAzido-PEG6-Alkyne10090
PROTAC D Protein YVHLAzido-PEG3-Alkyne50060
PROTAC E Protein YVHLAzido-PEG5-Alkyne7592
PROTAC F Protein YVHLAzido-PEG7-Alkyne20088

Note: This data is illustrative and compiled from trends observed in the literature.[4][9][13] Actual values will vary depending on the specific experimental system.

Table 2: Influence of PEG Linker Length on Physicochemical Properties

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1 Alkyl Chain785.94.2165.2
PROTAC 2 PEG2831.93.5174.5
PROTAC 3 PEG4919.02.8193.0

Data adapted from publicly available research to illustrate trends.[13]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Library with Varying PEG Linker Lengths using Click Chemistry

This protocol describes a general method for synthesizing a PROTAC library with varying linker lengths using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Target protein ligand with a terminal alkyne group.

  • E3 ligase ligand with a terminal azide group (or vice versa).

  • Azido-PEGn-OH derivatives (where n = number of PEG units) for varying linker lengths.

  • Reagents for converting the terminal -OH of the PEG linker to an azide or alkyne.

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., HPLC).

Procedure:

  • Synthesis of Functionalized Ligands:

    • Synthesize or procure the target protein ligand with a terminal alkyne.

    • Synthesize or procure the E3 ligase ligand with a suitable functional group for attachment to the PEG linker.

  • Synthesis of Azido-PEG-Ligand Conjugates:

    • React the E3 ligase ligand with a series of Azido-PEGn-OH derivatives of varying lengths under appropriate conditions to form an amide or ether linkage, for example.

    • Purify the resulting Azido-PEGn-E3 ligase ligand conjugates.

  • Click Chemistry Reaction (CuAAC):

    • In a reaction vessel, dissolve the alkyne-functionalized target protein ligand and one of the Azido-PEGn-E3 ligase ligand conjugates in a suitable solvent like DMF or DMSO.

    • Add copper(II) sulfate and sodium ascorbate to the mixture to catalyze the click reaction.

    • Stir the reaction at room temperature and monitor its progress using LC-MS.

  • Purification:

    • Once the reaction is complete, purify the final PROTAC product using reverse-phase HPLC.

    • Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.

  • Library Generation:

    • Repeat steps 3 and 4 with each of the different length Azido-PEGn-E3 ligase ligand conjugates to generate a library of PROTACs with varying linker lengths.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[15]

Materials:

  • Cell line expressing the target protein.

  • PROTAC compounds and vehicle control (e.g., DMSO).

  • Cell culture reagents.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compounds or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for loading by adding sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus PROTAC concentration to determine the DC50 and Dmax values.[4][15]

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular Cellular Assays cluster_biophysical Biophysical Assays (Optional) S1 Synthesize PROTAC Library (Varying PEG Linker Lengths) S2 Purify & Characterize (HPLC, LC-MS, NMR) S1->S2 C1 Cell Treatment with PROTAC Library S2->C1 B1 Ternary Complex Formation (TR-FRET, SPR, ITC) S2->B1 C2 Cell Lysis & Protein Quantification C1->C2 C3 Western Blot Analysis C2->C3 C4 Data Analysis (DC50 & Dmax Determination) C3->C4 C4->S1 Iterative Optimization

Caption: Experimental workflow for PROTAC optimization.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Azido-PEG16-Boc Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of functionalized polyethylene glycol (PEG) linkers is paramount for ensuring the quality, efficacy, and reproducibility of the final conjugate. This guide provides a comprehensive comparison of analytical methods for determining the conjugation efficiency of Azido-PEG16-Boc, a heterobifunctional linker featuring an azide group for "click" chemistry and a Boc-protected amine.

This guide delves into the principles, protocols, and data interpretation of key analytical techniques, including Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Additionally, alternative methods for quantifying azide functionality are explored to provide a well-rounded perspective for selecting the most suitable analytical strategy.

Comparison of Analytical Techniques

The selection of an analytical method for assessing this compound conjugation efficiency depends on the specific information required, such as structural confirmation, purity, or quantitative measurement of functional groups. Each technique offers distinct advantages and limitations.

Analytical Method Information Provided Advantages Limitations
¹H NMR Spectroscopy Structural confirmation, quantitative assessment of functional group incorporation (azide and Boc), and determination of purity.Provides detailed structural information, is non-destructive, and can be quantitative with proper standards.[1][2]Lower sensitivity compared to MS, requires a relatively pure sample for clear spectra, and complex spectra for large molecules.
Mass Spectrometry (MALDI-TOF, ESI) Confirmation of molecular weight, assessment of polydispersity, and identification of conjugation products.High sensitivity, provides direct evidence of conjugation through mass increase.[3][4][5]Can be difficult to quantify accurately without internal standards, and ionization efficiency can vary.
High-Performance Liquid Chromatography (RP-HPLC) Determination of purity, separation of conjugated and unconjugated species, and reaction monitoring.Robust for purity analysis, can be quantitative with proper calibration, and is widely available.[6][7]Does not provide direct structural information, and method development can be time-consuming.
FTIR Spectroscopy Confirmation of the presence of the azide functional group.Label-free and non-destructive.Lower sensitivity and not ideal for quantification in solution.
Fluorescence-Based Azide Quantification Quantitative determination of accessible azide groups.High sensitivity.Requires labeling with a fluorescent probe and may be indirect.[8][9][10][11]
Staudinger Ligation-Based Assay Quantification of azide groups through a specific chemical reaction.Highly specific and bioorthogonal.Can be a multi-step process and may require synthesis of specific reagents.[12][13][14][15][16]

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of this compound.

Table 1: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃)
Chemical Shift (ppm) Multiplicity Integration Assignment
~3.64s~64HPEG backbone (-O-CH₂-CH₂-O-)
~3.38t2H-CH₂-N₃
~3.35m2H-CH₂-NHBoc
~1.44s9H-C(CH₃)₃ (Boc group)

Note: The integration values are relative and can be used to confirm the presence and ratio of the functional groups.

Table 2: Representative Mass Spectrometry Data for this compound
Technique Parameter Expected Value
MALDI-TOF MS Average Molecular Weight (Mw)~860 g/mol (as [M+Na]⁺)
Peak-to-peak mass difference44 Da (corresponding to the PEG repeat unit)
ESI-MS Major Ion Species[M+Na]⁺, [M+K]⁺, [M+NH₄]⁺
Table 3: Representative RP-HPLC Data for this compound
Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or ELSD
Expected Retention Time Dependent on the specific system, but the product should be well-resolved from starting materials.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To confirm the structure and assess the purity of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • Dissolve the this compound sample in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the relevant peaks corresponding to the PEG backbone, the methylene protons adjacent to the azide and Boc-protected amine, and the tert-butyl protons of the Boc group.

MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight distribution of this compound.

Materials:

  • This compound sample

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

Procedure:

  • Mix the sample solution with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Analyze the sample in a MALDI-TOF mass spectrometer in positive ion mode.

  • Process the spectrum to determine the average molecular weight and the distribution of PEG oligomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • C18 HPLC column

Procedure:

  • Prepare mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

  • Dissolve the sample in the initial mobile phase composition.

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the sample and run the gradient method as described in Table 3.

  • Monitor the elution profile using a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Analyze the chromatogram to determine the purity by calculating the relative peak areas.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_interpretation Data Interpretation Sample Sample NMR NMR Sample->NMR MS MS Sample->MS HPLC HPLC Sample->HPLC Structure_Purity Structure & Purity NMR->Structure_Purity MW_Distribution MW & Distribution MS->MW_Distribution Purity_Profile Purity Profile HPLC->Purity_Profile

Alternative Methods for Azide Quantification

Beyond the standard characterization techniques, specific assays can be employed to quantify the azide functionality, which is crucial for predicting conjugation efficiency.

Fluorescence-Based Quantification

This method involves the use of a fluorescent probe containing a reactive group (e.g., an alkyne) that specifically reacts with the azide on the PEG linker via a "click" reaction. The increase in fluorescence upon conjugation can be correlated to the amount of azide present.

fluorescence_quantification Azido_PEG This compound Click_Reaction Click Reaction (CuAAC or SPAAC) Azido_PEG->Click_Reaction Alkyne_Fluorophore Alkyne-Fluorophore Alkyne_Fluorophore->Click_Reaction Fluorescent_PEG Fluorescently Labeled PEG Click_Reaction->Fluorescent_PEG Fluorometer Fluorometer Measurement Fluorescent_PEG->Fluorometer Quantification Azide Quantification Fluorometer->Quantification

Staudinger Ligation-Based Assay

The Staudinger ligation is a highly specific reaction between an azide and a phosphine. By using a phosphine reagent that is either chromogenic or fluorogenic upon reaction, the amount of azide can be quantified spectrophotometrically or fluorometrically.

staudinger_ligation Azido_PEG This compound Ligation Staudinger Ligation Azido_PEG->Ligation Phosphine_Probe Phosphine Probe Phosphine_Probe->Ligation Aza_Ylide Aza-ylide Intermediate Ligation->Aza_Ylide Hydrolysis Hydrolysis Aza_Ylide->Hydrolysis Amine_Signal Amine + Signal Hydrolysis->Amine_Signal

References

A Comparative Guide to Monitoring Azido-PEG16-Boc Reactions: An LC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation and PEGylation, the precise monitoring of chemical reactions is paramount to ensure product quality, optimize yields, and maintain consistency. The bifunctional linker, Azido-PEG16-Boc, which features an azide group for "click" chemistry and a Boc-protected amine, requires robust analytical methods to track its two primary reaction steps: the deprotection of the tert-butyloxycarbonyl (Boc) group and the subsequent conjugation via the azide moiety.

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring these reactions. It includes supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

Reaction Monitoring: Key Checkpoints

The use of this compound typically involves a two-stage process. First, the Boc-protecting group is removed from the amine, usually under acidic conditions. Second, the exposed azide group is reacted with an alkyne-containing molecule in a click chemistry reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Effective monitoring is crucial at both stages to confirm reaction completion and quantify reactants and products.

cluster_0 Stage 1: Boc Deprotection cluster_1 Stage 2: Azide Conjugation (Click Chemistry) Start This compound Reaction1 Acidic Treatment (e.g., TFA) Start->Reaction1 Product1 Azido-PEG16-NH2 Reaction1->Product1 Monitoring1 Monitoring Point 1: Confirm Boc Removal Product1->Monitoring1 Product1_clone Azido-PEG16-NH2 Monitoring1->Product1_clone Proceed if complete Reactant2 + Alkyne Molecule Product1_clone->Reactant2 Reaction2 CuAAC or SPAAC Reactant2->Reaction2 Product2 Conjugated Product Reaction2->Product2 Monitoring2 Monitoring Point 2: Confirm Azide Consumption Product2->Monitoring2

Figure 1. Key monitoring points in a typical this compound reaction workflow.

LC-MS Analysis: A Powerful Tool for Monitoring

LC-MS is a highly sensitive and specific technique that separates components of a mixture by liquid chromatography and detects them by mass spectrometry. This provides both retention time and mass-to-charge ratio (m/z) information, allowing for the accurate identification and quantification of starting materials, intermediates, products, and byproducts.

Strengths of LC-MS:

  • High Specificity: Can distinguish between molecules with very similar structures but different masses.

  • High Sensitivity: Capable of detecting and quantifying compounds at very low concentrations.

  • Quantitative Accuracy: Provides reliable quantification of reaction components when appropriate standards are used.

  • Versatility: Can be applied to monitor both the Boc deprotection and the azide conjugation steps.

Limitations:

  • Higher Cost: Instrumentation and maintenance are more expensive compared to other techniques.

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting quantification.

  • Complex Data Analysis: Requires expertise for data interpretation and method development.

Experimental Workflow: LC-MS

Sample Withdraw Aliquot from Reaction Quench Quench Reaction (e.g., Dilution/Neutralization) Sample->Quench Prepare Prepare Sample (e.g., Dilute in Mobile Phase) Quench->Prepare Inject Inject into LC-MS System Prepare->Inject LC Liquid Chromatography (e.g., C18 Reverse Phase) Inject->LC MS Mass Spectrometry (ESI-MS) LC->MS Data Data Analysis: Extract Ion Chromatograms, Integrate Peak Areas MS->Data Quantify Quantify Reactants & Products Data->Quantify

Figure 2. General experimental workflow for monitoring reactions using LC-MS.

Comparison of Analytical Techniques

While LC-MS offers comprehensive analysis, other techniques provide practical alternatives, each with distinct advantages and disadvantages. The choice of method often depends on the specific requirements of the experiment, including the need for real-time monitoring, quantitative accuracy, and available resources.

cluster_LCMS LC-MS cluster_TLC TLC cluster_NMR NMR cluster_FTIR FTIR LCMS_S Strengths: - High Sensitivity - High Specificity - Quantitative LCMS_W Weaknesses: - High Cost - Complex - Not Real-time TLC_S Strengths: - Low Cost - Fast & Simple - Good for quick checks TLC_W Weaknesses: - Low Resolution - Non-Quantitative - Low Sensitivity NMR_S Strengths: - Structural Info - Quantitative - Non-destructive NMR_W Weaknesses: - Low Sensitivity - Requires Deuterated Solvents - Expensive FTIR_S Strengths: - Real-time Monitoring - Non-destructive - Tracks Functional Groups FTIR_W Weaknesses: - Lower Sensitivity - Not for Complex Mixtures - Indirect Quantification

Figure 3. Comparison of strengths and weaknesses of analytical techniques.

Quantitative Data Summary

The following table summarizes key performance metrics for each analytical technique discussed.

FeatureLC-MSThin Layer Chromatography (TLC)NMR SpectroscopyFTIR Spectroscopy
Primary Use Quantification & IdentificationQualitative Progress CheckStructural Elucidation & QuantificationReal-time Functional Group Tracking
Sensitivity High (pmol - fmol)Low (μg - ng)[1]Low (μmol)Moderate (mmol)[2]
Quantification ExcellentPoor (Semi-quantitative at best)ExcellentGood (with calibration)
Real-time Analysis No (requires sample workup)NoLimited (requires specific setup)Yes (with ATR probe)[2][3]
Equipment Cost HighVery LowHighModerate
Expertise Required HighLowHighModerate

Alternative Monitoring Techniques & Protocols

Thin Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and straightforward method for qualitatively monitoring reaction progress.[4] It is particularly useful for observing the disappearance of a starting material and the appearance of a product.

  • Monitoring Boc Deprotection: The Boc-protected starting material is significantly less polar than the deprotected amine product. This difference in polarity leads to a clear separation on a TLC plate, with the product having a lower retention factor (Rf) value.[5]

  • Monitoring Azide Reactions: Visualizing azides on a TLC plate can be challenging as they often lack a UV chromophore.[1] A specific two-step staining protocol can be used: first, reduction of the azide to an amine using triphenylphosphine, followed by staining with ninhydrin to produce a colored spot.[1]

Experimental Protocol: TLC Staining of Organic Azides [1]

  • Spot and Develop: Spot the reaction mixture on a silica gel TLC plate and develop using an appropriate mobile phase.

  • Dry: Dry the plate at 80°C for 5 minutes.

  • Reduction: Dip the dried plate into a 10% solution of triphenylphosphine in dichloromethane for 30 seconds. Dry the plate again at 80°C for 5 minutes.

  • Staining: Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3, v/v).

  • Visualize: Heat the plate at 80°C for a few minutes until colored spots appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify the components in a reaction mixture.

  • Monitoring Boc Deprotection: ¹H NMR is effective for monitoring the disappearance of the characteristic singlet peak of the nine tert-butyl protons of the Boc group, which appears around 1.4 ppm.[5][6][7] By integrating this peak relative to a stable internal standard or a peak from the core molecule, the extent of deprotection can be quantified.

  • Monitoring Azide Reactions: While NMR can be used, it is often limited by the need for deuterated solvents and its relatively lower sensitivity compared to other methods, making it less ideal for monitoring reactions in complex biological media.[8]

Experimental Protocol: NMR Monitoring of Boc Deprotection

  • Sample Preparation: Withdraw an aliquot from the reaction, quench it, and remove the solvent.

  • Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Integrate the Boc signal (~1.4 ppm) and compare its area to the integral of the internal standard or a non-labile proton on the PEG linker to determine the percentage of remaining starting material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for monitoring reactions in real-time by tracking changes in the vibrational frequencies of specific functional groups.[2] It is particularly well-suited for monitoring azide reactions due to the strong and distinct azide asymmetric stretch.

  • Monitoring Azide Reactions: The azide group has a characteristic sharp absorption peak around 2100 cm⁻¹.[2][3] The progress of an azide-alkyne cycloaddition can be monitored by observing the decrease in the intensity of this peak over time.[9] Attenuated Total Reflectance (ATR)-FTIR probes allow for in-situ, continuous monitoring of reactions in solution.[2]

Experimental Protocol: Real-time Monitoring with ATR-FTIR [2]

  • Setup: Equip an FTIR spectrometer with an ATR probe inserted into the reaction vessel.

  • Background Spectrum: Record a background spectrum of the solvent at the desired reaction temperature.

  • Initial Spectrum: Record a spectrum of the azide-containing reactant in the solvent before initiating the reaction to establish the initial intensity of the azide peak at ~2100 cm⁻¹.

  • Initiate Reaction: Add the alkyne-containing reactant to the vessel.

  • Data Acquisition: Collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).

  • Analysis: Monitor the decrease in the integrated area of the azide peak over time. The disappearance of this peak signals the completion of the reaction.

Conclusion

The choice of an analytical method for monitoring this compound reactions is a critical decision that influences workflow efficiency and product quality. LC-MS stands out for its superior sensitivity and specificity, providing definitive identification and accurate quantification of all reaction components, making it the gold standard for final product characterization and purity assessment.

However, for rapid, qualitative checks of reaction progress, TLC offers an inexpensive and simple alternative. For quantitative analysis with detailed structural information, NMR is highly effective, especially for monitoring Boc deprotection. For real-time, in-situ monitoring of the azide conjugation step, FTIR spectroscopy provides a direct and non-destructive option. A multi-faceted approach, employing a rapid technique like TLC or FTIR for in-process checks and LC-MS for final analysis, often represents the most robust strategy for researchers in drug development and bioconjugation.

References

Characterizing Azido-PEG16-Boc Conjugates: A Comparative Guide to MALDI-TOF Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated conjugates is paramount for ensuring the quality, efficacy, and safety of therapeutic molecules and research tools. This guide provides a comprehensive overview of the characterization of Azido-PEG16-Boc conjugates using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, offering a comparison with alternative analytical techniques and supported by representative experimental data.

This compound is a heterobifunctional linker containing an azide group for "click" chemistry, a Boc-protected amine for subsequent deprotection and conjugation, and a 16-unit polyethylene glycol (PEG) spacer. The precise mass and purity of this linker are critical for its successful application in bioconjugation and drug delivery. MALDI-TOF mass spectrometry stands out as a powerful technique for the detailed characterization of such synthetic polymers.

Unveiling the Molecular Landscape with MALDI-TOF

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like synthetic polymers with high sensitivity and accuracy. For PEG derivatives, MALDI-TOF provides valuable information on molecular weight, polydispersity (the distribution of molecular masses in a given polymer sample), and end-group integrity.[1][2]

Representative MALDI-TOF Data for this compound

The following table summarizes representative data that would be expected from the MALDI-TOF analysis of an this compound conjugate. The theoretical average molecular weight is calculated based on the chemical formula. The measured average molecular weight (Mn and Mw) and polydispersity index (PDI) are determined from the mass spectrum.

ParameterTheoretical ValueRepresentative Measured Value (MALDI-TOF)
Repeat Unit (C₂H₄O) 44.03 g/mol 44.03 Da
Theoretical Monoisotopic Mass ~890.5 g/mol -
Number-Average Molecular Weight (Mn) -~890 Da
Weight-Average Molecular Weight (Mw) -~895 Da
Polydispersity Index (PDI = Mw/Mn) Close to 1~1.005
Observed Ion Series [M+Na]⁺, [M+K]⁺[M+Na]⁺, [M+K]⁺

Note: The theoretical monoisotopic mass is an approximation and can be precisely calculated from the exact chemical formula. The measured values are representative and may vary slightly between batches.

In the Lab: A Detailed Protocol for MALDI-TOF Analysis

This section provides a detailed methodology for the characterization of this compound using MALDI-TOF MS.

Materials:

  • This compound sample

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in a 1:1 solution of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Cationizing agent: Sodium trifluoroacetate (NaTFA) at 1 mg/mL in the matrix solvent.

  • Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% TFA.

  • Calibrant: A suitable polymer standard with a molecular weight range encompassing the analyte.

Experimental Workflow:

MALDI_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dissolve this compound in Solvent Mix Mix Sample, Matrix, and Cationizing Agent Sample->Mix Matrix Prepare Matrix and Cationizing Agent Solution Matrix->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry the Spot Spot->Dry Load Load Target Plate into MALDI-TOF MS Dry->Load Calibrate Calibrate Instrument with Standard Load->Calibrate Acquire Acquire Mass Spectrum of the Sample Calibrate->Acquire Process Process Raw Data Acquire->Process Identify Identify Ion Series (e.g., [M+Na]⁺) Process->Identify Calculate Calculate Mn, Mw, and PDI Identify->Calculate Report Generate Report Calculate->Report

MALDI-TOF Experimental Workflow

Procedure:

  • Sample Preparation: Dissolve the this compound conjugate in the solvent to a final concentration of approximately 1 mg/mL.

  • Matrix and Cationizer Preparation: Prepare a fresh solution of the chosen matrix (CHCA is common for peptides and polymers) containing the cationizing agent.

  • Sample-Matrix Mixture: Mix the sample solution and the matrix/cationizer solution in a 1:1 volume ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in positive ion mode, typically in both linear and reflector modes for optimal resolution and mass accuracy.

  • Data Analysis: Process the raw data using the instrument's software. Identify the series of peaks corresponding to the sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts of the PEG molecules. Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

A Comparative Look: MALDI-TOF vs. Other Techniques

While MALDI-TOF is a powerful tool, other analytical techniques can also be employed for the characterization of PEG conjugates. The choice of technique often depends on the specific information required.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
MALDI-TOF MS Soft ionization mass spectrometry measuring the mass-to-charge ratio of ions.High sensitivity, provides detailed information on molecular weight distribution and end groups, tolerant to some impurities.[1][2]Potential for fragmentation of fragile molecules, mass accuracy can be lower than ESI-MS.
Electrospray Ionization Mass Spectrometry (ESI-MS) Soft ionization technique that produces multiply charged ions from a solution.High mass accuracy, can be coupled with liquid chromatography (LC-MS) for separation of complex mixtures.Can produce complex spectra with multiple charge states for polymers, potentially less tolerant to salts and impurities.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Provides information on the hydrodynamic volume and an estimation of the molecular weight distribution (PDI).Does not provide absolute molecular weight, resolution may be lower than MS techniques, requires calibration with standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can confirm the presence of azide and Boc functional groups, and the PEG backbone structure.Lower sensitivity compared to MS, may not be ideal for determining high molecular weight distributions accurately.

Conclusion

For the comprehensive characterization of this compound conjugates, MALDI-TOF mass spectrometry offers an unparalleled combination of speed, sensitivity, and detailed molecular information. It allows for the accurate determination of molecular weight, polydispersity, and the confirmation of end-group integrity, all of which are critical quality attributes for these important bioconjugation reagents. While other techniques such as ESI-MS, SEC, and NMR provide complementary information, MALDI-TOF stands as a primary and indispensable tool for ensuring the quality and consistency of this compound and other synthetic polymer conjugates.

References

A Comparative Guide to Confirming Boc Deprotection using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection. Its widespread use is attributed to its stability across a range of reaction conditions and its straightforward removal under acidic conditions. However, the confirmation of its successful removal, or deprotection, is a critical step to ensure the progression of a synthetic route. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming Boc deprotection, supported by experimental data and detailed protocols.

¹H NMR Spectroscopy: The Gold Standard for Confirmation

¹H NMR spectroscopy stands out as the most definitive and structurally informative method for confirming Boc deprotection. The key diagnostic feature is the disappearance of the characteristic signal from the tert-butyl group of the Boc moiety.

Key Spectral Changes:

  • Disappearance of the tert-Butyl Signal: The nine equivalent protons of the tert-butyl group in a Boc-protected amine give rise to a sharp singlet in the upfield region of the ¹H NMR spectrum, typically around 1.4-1.5 ppm.[1][2] The complete disappearance of this signal is the primary and most unambiguous evidence of successful deprotection.[3]

  • Appearance/Shift of N-H Proton Signal: Upon removal of the Boc group, a proton is restored to the nitrogen atom. The resulting N-H proton signal can appear over a broad chemical shift range (typically 1-5 ppm for amines) and is often a broad singlet.[4] Its presence, though sometimes difficult to pinpoint due to signal broadening or exchange with deuterated solvents, further supports deprotection.[3]

  • Shift of Adjacent Protons: Protons on the carbon atom adjacent to the nitrogen (α-protons) experience a change in their chemical environment upon Boc deprotection. The electron-withdrawing effect of the carbamate in the Boc-protected amine typically causes a downfield shift of the α-proton signals. Upon deprotection, these signals will shift upfield.[3]

Comparison of Analytical Methods

While ¹H NMR is the most conclusive method, other techniques can be used to monitor the progress of a Boc deprotection reaction. The following table provides a comparison of common methods.

Analytical MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Provides unambiguous structural confirmation through the disappearance of the tert-butyl signal. Quantitative.[3]Requires a relatively pure sample. The N-H proton signal can be broad and difficult to observe.[3]
Thin-Layer Chromatography (TLC) Separates components based on polarity.Quick, easy, and inexpensive for monitoring reaction progress. The deprotected amine is typically more polar than the Boc-protected starting material.[5]Does not provide structural confirmation. Not quantitative.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components by chromatography and detects them by mass.Provides molecular weight confirmation of the product. Highly sensitive and can be used for reaction monitoring.[5]Can sometimes be misleading as the Boc group can be labile in the mass spectrometer source.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Can show the disappearance of the C=O stretch of the carbamate (around 1680-1720 cm⁻¹) and the appearance of N-H stretching bands for primary amines (two bands around 3300-3500 cm⁻¹).Not as definitive as NMR for structural confirmation, especially in complex molecules. Not ideal for monitoring reaction progress directly.

Quantitative Data: ¹H NMR Chemical Shift Comparison

The following table summarizes the typical ¹H NMR chemical shift ranges for the key protons involved in Boc deprotection, providing a clear comparison for analysis.

Proton TypeBoc-Protected Amine (ppm)Deprotected Amine (ppm)
tert-Butyl (Boc) ~1.4 - 1.5 (singlet, 9H)Absent
N-H ~4.5 - 5.5 (broad singlet, 1H, can vary)~1 - 5 (broad singlet, 1H or 2H, can vary)[4]
α-Protons (R-C H-NH) Shifted downfield due to carbamateShifted upfield relative to protected amine

Experimental Protocols

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a common and effective method for Boc deprotection.

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v).[7]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 30 minutes to a few hours).[5]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Work-up: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Follow with a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol for NMR Sample Preparation after Boc Deprotection

Materials:

  • Crude or purified deprotected amine

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Ensure the deprotected amine sample is free of residual solvent from the work-up by drying it under high vacuum.

  • Weigh approximately 5-25 mg of the deprotected amine for a ¹H NMR spectrum.[8]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[9]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[8]

  • Cap the NMR tube and gently vortex or invert several times to ensure a homogeneous solution.

  • The sample is now ready for ¹H NMR analysis.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming Boc deprotection using NMR spectroscopy.

Boc_Deprotection_Workflow Workflow for Confirming Boc Deprotection via NMR cluster_reaction Boc Deprotection Reaction cluster_analysis NMR Analysis cluster_conclusion Conclusion start Boc-Protected Amine reaction Deprotection (e.g., TFA/DCM) start->reaction workup Aqueous Work-up & Solvent Removal reaction->workup product Crude Deprotected Amine workup->product nmr_prep Prepare NMR Sample (Dissolve in Deuterated Solvent) product->nmr_prep nmr_acq Acquire ¹H NMR Spectrum nmr_prep->nmr_acq data_proc Process Spectrum (FT, Phasing, Baseline Correction) nmr_acq->data_proc analysis Analyze Spectrum data_proc->analysis deprotection_confirmed Deprotection Confirmed (Boc signal absent) analysis->deprotection_confirmed Is the ~1.4 ppm singlet absent? [Yes] deprotection_incomplete Deprotection Incomplete (Boc signal present) analysis->deprotection_incomplete [No]

Caption: A flowchart of the experimental and analytical steps to confirm Boc deprotection of an amine.

References

A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG16-Boc vs. NHS-ester PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a pivotal decision in the design of bioconjugates. This choice profoundly influences the efficiency of the conjugation reaction, the stability of the resulting product, and the preservation of the biomolecule's biological activity. This guide provides an objective comparison between two prevalent classes of PEGylation reagents: Azido-PEG16-Boc, which utilizes bioorthogonal "click chemistry," and N-hydroxysuccinimide (NHS)-ester PEG linkers, which react with primary amines.

This comparison will delve into the fundamental chemistry, performance metrics, and detailed experimental protocols for each linker type, offering a comprehensive resource to inform the strategic selection of a bioconjugation partner. While this compound offers highly specific and bioorthogonal ligation, NHS-ester PEG linkers provide a more traditional and direct approach to modifying lysine residues and N-termini of proteins.

At a Glance: Key Differences and Applications

This compound is a heterobifunctional linker that leverages the power of copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."[1][2] The azide group provides a bioorthogonal handle that does not react with native functional groups found in biological systems.[3] The other end of the linker requires a two-step process involving the deprotection of the tert-butyloxycarbonyl (Boc) group to reveal a primary amine, which can then be coupled to a molecule of interest. This multi-step approach allows for the precise and controlled assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents, where specificity is paramount.

NHS-ester PEG linkers are a well-established class of amine-reactive reagents.[] They directly form stable amide bonds with the primary amines found on the side chains of lysine residues and the N-terminus of proteins.[] This method is straightforward and has been a workhorse in the field of bioconjugation for decades, widely used for applications such as protein labeling and the development of ADCs.[1][5] However, this approach can lead to a heterogeneous mixture of products with varying degrees of labeling and at different positions on the protein, which can potentially impact the protein's function.[5][6]

Quantitative Data Summary

The efficiency and outcome of a bioconjugation reaction are critical for the successful development of novel therapeutics and research tools. The following tables summarize key quantitative data for Azido-PEG-based click chemistry and NHS-ester-based amine coupling. The data presented is a synthesis of information from various sources to provide a comparative overview.

Table 1: Reaction Efficiency and Kinetics

ParameterAzido-PEG mediated "Click Chemistry" (CuAAC)NHS-ester PEG Amine Coupling
Reaction Rate Fast, with second-order rate constants of 10–200 M⁻¹s⁻¹[3]Fast, with reactions often reaching completion in 30-120 minutes[]
Typical Yield High, often >90%[5]Variable, dependent on protein concentration and pH, can be high
Specificity Highly specific to alkyne groups[3]Specific to primary amines (lysine, N-terminus)[]
Bioorthogonality Yes[3]No

Table 2: Stability and Reaction Conditions

ParameterAzido-PEG mediated "Click Chemistry"NHS-ester PEG Amine Coupling
Resulting Linkage 1,2,3-triazoleAmide bond
Linkage Stability Highly stableHighly stable
Optimal pH 4-117.2-8.5[]
Reaction Temperature Room Temperature4°C to Room Temperature[2]
Required Co-factors Copper(I) catalyst (for CuAAC) or strained alkyne (for SPAAC)[2]None
Competing Reactions MinimalHydrolysis of NHS ester[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these bioconjugation strategies. Below are representative protocols for bioconjugation using this compound and a standard NHS-ester PEG linker.

Protocol 1: Two-Step Bioconjugation using this compound

This protocol involves the deprotection of the Boc group followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to an alkyne-modified protein.

Materials:

  • This compound

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Trifluoroacetic acid (TFA) for deprotection

  • Dichloromethane (DCM) for deprotection

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Desalting column

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the TFA and DCM under reduced pressure to yield the deprotected Azido-PEG16-amine.

Step 2: CuAAC "Click" Reaction

  • Prepare a stock solution of the alkyne-modified protein in PBS.

  • Prepare a premix of CuSO₄ and THPTA ligand in water.

  • In a reaction tube, add the alkyne-modified protein solution.

  • Add the deprotected Azido-PEG16-amine to the protein solution. The molar excess will need to be optimized.

  • Add the CuSO₄/THPTA premix to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purify the resulting conjugate using a desalting column to remove excess reagents and byproducts.

  • Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: One-Step Bioconjugation using NHS-ester PEG

This protocol describes the direct labeling of primary amines on a protein with an NHS-ester PEG linker.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester PEG linker

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare a stock solution of the protein in the reaction buffer.

  • Immediately before use, dissolve the NHS-ester PEG linker in DMF or DMSO to a desired stock concentration (e.g., 10 mM).

  • Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG linker to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[7]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

  • Remove excess, unreacted linker and byproducts using a desalting column.

  • Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and its impact on protein activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_azido_peg This compound Bioconjugation Pathway AzidoPEG_Boc This compound Deprotection Boc Deprotection (TFA) AzidoPEG_Boc->Deprotection AzidoPEG_Amine Azido-PEG16-Amine Deprotection->AzidoPEG_Amine CuAAC CuAAC 'Click' Reaction (CuSO4, Ascorbate) AzidoPEG_Amine->CuAAC Alkyne_Protein Alkyne-Modified Protein Alkyne_Protein->CuAAC Conjugate_A PEGylated Protein (Triazole Linkage) CuAAC->Conjugate_A

This compound bioconjugation workflow.

cluster_nhs_peg NHS-ester PEG Bioconjugation Pathway NHS_PEG NHS-ester PEG Amine_Coupling Amine Coupling (pH 7.2-8.5) NHS_PEG->Amine_Coupling Hydrolysis Hydrolysis (Competing Reaction) NHS_PEG->Hydrolysis Protein_Amine Protein (Lysine, N-terminus) Protein_Amine->Amine_Coupling Conjugate_N PEGylated Protein (Amide Bond) Amine_Coupling->Conjugate_N

NHS-ester PEG bioconjugation workflow.

cluster_comparison Logical Relationship: Azido-PEG vs. NHS-ester PEG Start Bioconjugation Goal Site_Specific Site-Specific Modification? Start->Site_Specific Bioorthogonal Bioorthogonal Reaction Needed? Site_Specific->Bioorthogonal Yes Random_Labeling Random Labeling Acceptable? Site_Specific->Random_Labeling No Azido_PEG Choose Azido-PEG (Click Chemistry) Bioorthogonal->Azido_PEG Yes NHS_Ester Choose NHS-ester PEG (Amine Coupling) Bioorthogonal->NHS_Ester No Random_Labeling->Site_Specific Re-evaluate Goal Random_Labeling->NHS_Ester Yes

Decision-making for linker selection.

Conclusion

The choice between this compound and NHS-ester PEG linkers is fundamentally guided by the specific requirements of the bioconjugation application. NHS-ester PEG linkers offer a rapid and straightforward method for the robust conjugation to primary amines, yielding highly stable amide bonds.[1] They are particularly well-suited for applications where a degree of heterogeneity in the final product is acceptable and high stability is paramount.

In contrast, this compound, through the elegance of click chemistry, provides a pathway to highly specific and bioorthogonal conjugation. This approach is ideal for the construction of complex, well-defined bioconjugates where precise control over the site of modification is critical to preserve biological function. While it involves a multi-step process, the resulting homogeneity and specificity of the conjugate often justify the additional synthetic effort, particularly in the development of sophisticated protein therapeutics and diagnostics. Ultimately, a thorough understanding of the chemistry and performance characteristics of each linker system is essential for making an informed decision that will lead to the successful creation of functional bioconjugates.

References

The Goldilocks Dilemma: Optimizing PROTAC Efficacy Through PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective analysis of experimental data, detailed methodologies for key experiments, and visual representations of underlying mechanisms to inform rational PROTAC design.

In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] This guide delves into the comparative efficacy of PROTACs synthesized with varying PEG linker lengths, supported by experimental data.

The Linker's Crucial Role: More Than Just a Spacer

The linker in a PROTAC molecule is not a mere spacer but plays a pivotal role in dictating its overall efficacy.[2] The length and composition of the linker directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to a non-productive complex where ubiquitination sites on the target protein are not accessible to the E3 ligase.[3]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

To illustrate the profound impact of PEG linker length on PROTAC performance, we have compiled and summarized data from studies on PROTACs targeting several distinct proteins.

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear dependency. A series of PROTACs with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand were synthesized and evaluated.

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1 9>1000<20
PROTAC 2 12~500~60
PROTAC 3 16~100>90
PROTAC 4 19~250~80
PROTAC 5 21~500~70

Data synthesized from descriptive reports in multiple sources.[1][4]

The data indicates that a 16-atom linker provided the optimal length for ERα degradation, exhibiting the lowest DC50 (half-maximal degradation concentration) and the highest Dmax (maximum degradation).[4] Shorter and longer linkers resulted in diminished degradation efficiency.

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Studies on PROTACs targeting TBK1 also demonstrated a strong correlation between linker length and degradation activity.

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A <12No significant degradation-
PROTAC B 12-29Submicromolar>75
PROTAC C (Optimal) 21396
PROTAC D 2929276

Data synthesized from descriptive reports in multiple sources.[1][5]

For TBK1-targeting PROTACs, degradation was not observed with linkers shorter than 12 atoms.[5] A 21-atom linker was identified as optimal, with longer linkers leading to a decrease in potency.[5]

Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

The degradation of BRD4, a key epigenetic regulator, by Cereblon (CRBN)-recruiting PROTACs also showed a dependency on linker length, although with a different pattern.

PROTAC SeriesLinker CompositionDC50 (µM)
Short Linker 0 PEG units<0.5
Intermediate Linkers 1-2 PEG units>5
Longer Linkers 4-5 PEG units<0.5

Data synthesized from descriptive reports.[5]

Intriguingly, for CRBN-based BRD4 PROTACs, both short (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent degradation, while intermediate length linkers (1-2 PEG units) were significantly less effective.[5] This highlights that the optimal linker length is highly dependent on the specific target and E3 ligase combination.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[1] Below are protocols for key experiments.

Western Blot for Protein Degradation

This method is used to quantify the amount of target protein remaining in cells after PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of degradation relative to the vehicle-treated control.[6]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays provide a high-throughput method for quantifying protein degradation.

  • Cell Plating and Treatment: Plate cells in a multi-well plate and treat with PROTACs as described for the Western blot protocol.

  • Cell Lysis: Lyse the cells directly in the wells using the lysis buffer provided in the HTRF kit.

  • Antibody Incubation: Add the HTRF antibody pair (a donor-labeled antibody and an acceptor-labeled antibody, both specific for the target protein) to the cell lysates.

  • Signal Measurement: After incubation, measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of target protein present.

  • Data Analysis: Calculate the percentage of remaining protein for each treatment condition relative to the vehicle control.

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End Results Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The presented data unequivocally demonstrates that PEG linker length is a critical parameter in PROTAC design that must be empirically optimized for each target and E3 ligase combination. A systematic approach to varying linker length is paramount for achieving potent and selective protein degradation. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules. By carefully considering the principles of linker design and employing rigorous experimental validation, researchers and drug development professionals can unlock the full therapeutic potential of PROTACs.

References

A Comparative Guide to Validating PROTAC Ternary Complex Formation: SPR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex, consisting of the target Protein of Interest (POI), the Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation.[1] Validating and characterizing this complex is therefore a critical step in the development of effective PROTAC therapeutics. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other key biophysical techniques for the validation of PROTAC ternary complex formation, supported by experimental data and detailed protocols.

The Critical Role of the Ternary Complex

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2] They achieve this by bringing a specific E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin to the target and marking it for degradation by the proteasome.[3] The efficiency of this process is highly dependent on the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[4] Therefore, robust biophysical methods are essential to confirm and characterize these interactions.

Surface Plasmon Resonance (SPR): A Powerful Tool for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5] It has emerged as a powerful tool for characterizing PROTAC ternary complexes due to its ability to provide not only binding affinity (KD) but also crucial kinetic parameters such as association (ka) and dissociation (kd) rates.[6][7] This kinetic information offers deeper insights into the stability and lifetime of the ternary complex, which has been shown to correlate with the rate of intracellular protein degradation.[6]

Advantages of SPR:
  • Provides Kinetic Data: Measures on- and off-rates (ka and kd), offering insights into complex stability.[8]

  • Label-Free: Does not require modification of the interacting molecules, preserving their native conformation and activity.[4]

  • Real-Time Monitoring: Allows for the direct observation of binding events as they occur.[5]

  • High Sensitivity: Capable of detecting interactions with a wide range of affinities.

  • Moderate Throughput: Faster than techniques like Isothermal Titration Calorimetry (ITC).[4]

Comparison of Key Validation Methods

While SPR is a leading technique, other biophysical methods are also employed to validate ternary complex formation. The choice of method often depends on the specific information required, the availability of reagents, and the desired throughput.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Principle Measures changes in refractive index upon binding to a sensor surface.[5]Measures the heat change associated with a binding event.[9]Measures changes in the interference pattern of white light reflected from a biosensor tip.[10]
Key Outputs KD, ka, kd, Stoichiometry (indirectly)KD, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)[11]KD, ka, kd
Throughput Moderate[4]Low[9]High[12]
Sample Consumption Low to moderate[10]High[9]Low[12]
Label-Free Yes[4]Yes[11]Yes
Kinetic Information Yes (ka, kd)[8]No[8]Yes (ka, kd)
Thermodynamic Data NoYes (ΔH, ΔS)[9]No
Strengths Detailed kinetic analysis, high sensitivity.[6]Gold standard for thermodynamics, direct stoichiometry.[11]High throughput, suitable for screening.[12]
Limitations Potential for mass transport limitations and surface artifacts.[8]Low throughput, high sample requirement, sensitive to buffer mismatch.[9]Lower sensitivity, may not be suitable for small molecule binary interactions.[12]

Quantitative Data Comparison: The Case of MZ1

To illustrate the comparative performance of these techniques, let's consider the well-characterized PROTAC MZ1, which brings together the VHL E3 ligase and the BRD4 bromodomain.

InteractionTechniqueKD (nM)Cooperativity (α)Reference
VHL : MZ1 (Binary) SPR29N/A[13]
ITC66N/A[13]
VHL : MZ1 : BRD4BD2 (Ternary) SPR1.1~26[6][12]
ITC415[12]
BRD4BD2 : MZ1 (Binary) SPR1N/A[13]
ITC4N/A[13]

Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD of the PROTAC binding to one protein in the presence of the other.[6] A value greater than 1 indicates positive cooperativity.

The data shows good agreement between SPR and ITC in determining the binding affinities and confirming the positive cooperativity of the VHL:MZ1:BRD4BD2 ternary complex.[12][13] The ability of SPR to also provide kinetic data on the formation and dissociation of this complex provides a more complete picture of its dynamics.[6]

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis

This protocol outlines a typical SPR experiment to measure the kinetics and affinity of PROTAC-induced ternary complex formation.

Objective: To determine the ka, kd, and KD of the binary and ternary interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S Sensor Chip CM5 or SA)

  • Purified E3 ligase (e.g., VHL complex), biotinylated for SA chip

  • Purified target protein (POI)

  • PROTAC

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling) or streptavidin (for SA chip)

Methodology:

  • Ligand Immobilization:

    • Immobilize the E3 ligase onto the sensor chip surface. This can be done via amine coupling to a CM5 chip or by capturing a biotinylated E3 ligase on a streptavidin (SA) chip.[11] Aim for a low immobilization level to minimize mass transport effects.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a series of PROTAC concentrations in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between injections if necessary.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.[11]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC in running buffer.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases.

    • Fit the data to a 1:1 binding model to determine the apparent kinetic parameters for ternary complex formation.[11]

  • Data Analysis and Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[6]

Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis

Objective: To determine the thermodynamic parameters (KD, ΔH, n) of the binary and ternary interactions.

Materials:

  • Isothermal Titration Calorimeter

  • Purified E3 ligase

  • Purified POI

  • PROTAC

  • Dialysis buffer (ensure all components are in a matched buffer)

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Typically, the protein is placed in the sample cell and the ligand (PROTAC) is in the syringe.

  • Binary Titration (PROTAC into E3 Ligase):

    • Load the E3 ligase solution into the sample cell.

    • Load the PROTAC solution (at a concentration 10-20 times higher than the E3 ligase) into the injection syringe.[11]

    • Perform a series of injections of the PROTAC into the E3 ligase solution and measure the heat changes.

    • Fit the integrated heat data to a binding model to determine KD, ΔH, and stoichiometry (n).

  • Ternary Titration (PROTAC into E3 Ligase + POI):

    • Prepare a solution of the E3 ligase pre-saturated with the POI in the sample cell.

    • Load the PROTAC solution into the injection syringe.

    • Perform the titration and analyze the data to determine the apparent thermodynamic parameters for ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) from the determined KD values.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the SPR experimental workflow, and the logical flow for comparing validation methods.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Binds Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

SPR_Workflow start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize binary Binary Interaction Analysis (PROTAC injections) immobilize->binary binary_data Acquire Binary Binding Data (ka, kd, KD) binary->binary_data ternary Ternary Interaction Analysis (PROTAC + POI injections) binary_data->ternary ternary_data Acquire Ternary Binding Data (ka, kd, KD) ternary->ternary_data cooperativity Calculate Cooperativity (α) ternary_data->cooperativity end End cooperativity->end

Caption: Experimental workflow for SPR-based analysis of PROTAC ternary complexes.

Validation_Logic question Need to Validate Ternary Complex Formation? spr Use SPR for Kinetics & Affinity question->spr Yes itc Use ITC for Thermodynamics & Stoichiometry question->itc Yes bli Use BLI for High-Throughput Screening question->bli Yes compare Compare Data for Comprehensive Understanding spr->compare itc->compare bli->compare decision Informed Decision on PROTAC Candidate compare->decision

Caption: Logical flow for selecting and comparing methods for ternary complex validation.

Conclusion

The validation of ternary complex formation is a non-negotiable step in the development of PROTACs. While several biophysical techniques can be employed, SPR stands out for its ability to provide detailed kinetic information that is crucial for understanding the stability and lifetime of the POI-PROTAC-E3 ligase complex. The choice of validation method should be guided by the specific questions being asked. For a comprehensive understanding, an orthogonal approach combining the kinetic insights from SPR with the thermodynamic data from ITC is often the most powerful strategy. This allows researchers to build a complete picture of the ternary complex, enabling more rational design and optimization of next-generation protein degraders.

References

Navigating Functional Integrity: A Comparative Guide to Assays for Azido-PEG16-Boc Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of proteins with moieties like Azido-PEG16-Boc is a pivotal step in enhancing therapeutic properties. However, ensuring that the protein's function remains intact post-conjugation is critical. This guide provides an objective comparison of functional assays for proteins conjugated with this compound, supported by experimental data and detailed protocols, to aid in the selection of appropriate validation strategies.

The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins.[1] This modification can lead to an increased serum half-life, reduced immunogenicity, and enhanced stability.[1] this compound is a popular linker that facilitates site-specific PEGylation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2][3] This method offers high efficiency and selectivity.[1][4] However, like any modification, PEGylation can potentially impact the biological activity of the protein.[5] Therefore, rigorous functional analysis is paramount.

Comparative Analysis of Conjugation Chemistries

The choice of conjugation chemistry can influence the functional outcome of the modified protein. While Azido-PEG chemistry offers site-specificity, other methods like N-terminal PEGylation or conjugation to cysteine residues via maleimide chemistry are also common.

FeatureAzido-PEG (Click Chemistry)N-terminal Aldehyde-PEGCysteine-Maleimide PEG
Specificity High (site-specific incorporation of alkyne)Moderate (can have side reactions with lysines)[6]High (targets specific cysteine residues)[7]
Reaction Conditions Mild, aqueous[1]Mild, aqueous[6]Mild, aqueous[7]
Potential for Heterogeneity Low[6]High (mixture of mono-PEGylated species)[6]Low to moderate
Impact on Activity Generally well-preserved due to site-specificity[1]Variable, potential for reduced activity[6]Can impact activity if cysteine is near active site

Quantitative Data on Functional Assays

The impact of PEGylation on protein function can be quantified through various assays. Below is a summary of data from studies on PEGylated proteins, offering insights into the expected outcomes.

Enzyme Kinetics

PEGylation can alter the catalytic activity of enzymes. A study on α-chymotrypsin showed that increasing the number of attached PEG molecules decreased the catalytic turnover rate (kcat) and substrate affinity (KM).

Degree of PEGylation (PEG molecules/enzyme)kcat (s⁻¹)KM (mM)
Unmodified0.220.05
10.180.08
30.150.12
50.110.19
Receptor Binding Affinity

For therapeutic proteins like antibodies and cytokines, receptor binding is a key functional parameter. Surface Plasmon Resonance (SPR) is a powerful technique to measure binding kinetics. A study on antibody-drug conjugates (ADCs) showed that different linkers and conjugation methods had varying effects on Fc receptor binding.

ConjugateTarget Antigen Binding (KD)FcγIIb Receptor Binding (KD)
Unconjugated Antibody1.2 nM150 nM
Thiol-PEG8 Conjugate1.3 nM180 nM
Amine-LC Conjugate1.2 nM210 nM
Amine-PEG4 Conjugate1.1 nM>1000 nM (significant reduction)

Data adapted from a study on model antibody-drug conjugates; specific values are illustrative of potential effects.[8]

In Vivo Biological Activity

Cell-based assays and in vivo studies provide a comprehensive assessment of the biological function of PEGylated proteins. A study on site-specific PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) demonstrated prolonged biological activity in a neutropenic mouse model.

Treatment GroupAbsolute Neutrophil Count (Day 4 post-treatment)
Vehicle Control~1 x 10⁹ cells/L
Standard G-CSF~8 x 10⁹ cells/L
20 kDa Cysteine-Maleimide PEG-G-CSF~12 x 10⁹ cells/L
40 kDa Cysteine-Maleimide PEG-G-CSF~18 x 10⁹ cells/L

Data adapted from a study on site-specific PEGylated G-CSF, illustrating enhanced in vivo activity.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable functional assessment.

Protocol 1: Enzyme Activity Assay for a PEGylated Protease

This protocol is adapted for a generic protease and can be modified for specific enzymes.

Materials:

  • Unmodified and this compound conjugated protease

  • Chromogenic substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the unmodified and PEGylated protease in assay buffer.

  • Prepare a stock solution of the chromogenic substrate in a suitable solvent and dilute to the working concentration in assay buffer.

  • In a 96-well microplate, add a fixed volume of substrate solution to each well.

  • Initiate the reaction by adding a corresponding volume of the enzyme dilutions to the wells.

  • Immediately place the plate in a microplate reader pre-set to the appropriate temperature.

  • Measure the absorbance at the wavelength corresponding to the product of the substrate cleavage at regular intervals for a set period.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine kinetic parameters such as Michaelis-Menten constant (KM) and maximum velocity (Vmax) by plotting V₀ against a range of substrate concentrations.

Protocol 2: Cell Proliferation Assay for a PEGylated Growth Factor

This protocol is based on a WST-8 assay for PEGylated G-CSF using the NFS-60 cell line.[9]

Materials:

  • Unmodified and this compound conjugated growth factor (e.g., G-CSF)

  • NFS-60 cell line (or other responsive cell line)

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Culture NFS-60 cells in RPMI-1640 medium.

  • Wash the cells to remove any residual growth factors and resuspend in fresh medium.

  • Seed the cells into a 96-well plate at an optimized density (e.g., 7 x 10⁵ cells/ml).[9]

  • Prepare serial dilutions of the unmodified and PEGylated growth factor in culture medium.

  • Add the growth factor dilutions to the wells containing the cells. Include a negative control with medium only.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[9]

  • Add WST-8 reagent to each well and incubate for an additional 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell proliferation by subtracting the absorbance of the negative control wells. Plot the absorbance against the growth factor concentration to determine the EC₅₀ (half-maximal effective concentration).

Protocol 3: Surface Plasmon Resonance (SPR) for Receptor Binding Analysis

This protocol provides a general workflow for analyzing the binding of a PEGylated protein to its receptor.[10][11]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Unmodified and this compound conjugated protein (ligand)

  • Receptor protein (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

  • Inject the unmodified or PEGylated protein (ligand) in immobilization buffer to allow for covalent coupling to the surface.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • Prepare a series of dilutions of the receptor protein (analyte) in running buffer.

  • Inject the analyte dilutions over the ligand-immobilized surface at a constant flow rate, allowing for association.

  • Switch to running buffer to monitor the dissociation phase.

  • After each cycle, regenerate the sensor surface by injecting the regeneration solution.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualization of Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_conjugation Protein Conjugation Workflow Protein_with_Alkyne Protein with non-natural amino acid (alkyne group) CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_with_Alkyne->CuAAC Azido_PEG16_Boc This compound Azido_PEG16_Boc->CuAAC Conjugated_Protein PEGylated Protein CuAAC->Conjugated_Protein

Caption: Workflow for this compound conjugation.

G cluster_assay Functional Assay Workflow Start Start: PEGylated Protein Enzyme_Assay Enzyme Kinetic Assay (e.g., Protease activity) Start->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation) Start->Cell_Assay Binding_Assay Binding Affinity Assay (e.g., SPR) Start->Binding_Assay Kinetic_Params Determine kcat, KM Enzyme_Assay->Kinetic_Params EC50 Determine EC50 Cell_Assay->EC50 KD Determine KD Binding_Assay->KD

Caption: Decision tree for functional assays.

G cluster_pathway G-CSF Signaling Pathway PEG_GCSF PEGylated G-CSF GCSF_Receptor G-CSF Receptor PEG_GCSF->GCSF_Receptor Binding JAK JAK GCSF_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression

Caption: G-CSF signaling pathway for functional assays.

References

A Comparative Guide to the Purity Assessment of Azido-PEG16-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of polyethylene glycol (PEG) reagents is paramount to ensure the efficacy, safety, and reproducibility of PEGylated therapeutics and other applications. This guide provides an objective comparison of the purity assessment of Azido-PEG16-Boc, a heterobifunctional PEG linker, with a common alternative, methoxy-PEG16-alcohol (mPEG16-OH). The comparison is supported by established analytical techniques and representative data.

Comparison of Purity: this compound vs. mPEG16-OH

The purity of PEG derivatives is a critical parameter, and suppliers typically provide a minimum purity specification. While both this compound and mPEG16-OH are available at high purity, the nature and percentage of potential impurities can differ based on the synthetic route.

FeatureThis compoundmPEG16-OH (Alternative)
Typical Stated Purity >95% - 98%[1][2]>95%
Primary Functional Groups Azide (-N3), Boc-protected amine (-NHBoc)Methoxy (-OCH3), Hydroxyl (-OH)
Potential Impurities PEG diol, PEG with other functional groups, residual starting materials, molecules with incomplete PEGylation.PEG diol, dimethyl ether PEG, residual starting materials.
Analytical Purity (Representative) 98.5% (by HPLC-ELSD)97.0% (by HPLC-ELSD)
Polydispersity Index (PDI) ~1.01~1.01

Note: The analytical purity and PDI values are representative and can vary between batches and suppliers.

Experimental Protocols for Purity Assessment

A comprehensive purity assessment of PEG derivatives typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for separating and quantifying PEG oligomers and impurities that lack a UV chromophore.[3][4]

Protocol:

  • Sample Preparation: Dissolve 1 mg of the PEG conjugate in 1 mL of the initial mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity LC or equivalent.[5]

    • Column: PLRP-S 100Å 5 µm, 150 x 4.6 mm.[3][4]

    • Detector: Agilent 380-ELSD or equivalent.[3][4]

    • Nebulizer Temperature: 50 °C

    • Evaporator Temperature: 70 °C

    • Gas Flow Rate: 1.6 SLM

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 10% B.

    • Linearly increase to 30% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Data Analysis: Integrate the peak area of the main compound and any impurities to calculate the percentage purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure and determining the purity of PEG derivatives by identifying characteristic peaks of the functional end groups and the PEG backbone.[6][7][8][9][10]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the PEG conjugate in 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ can be advantageous as it can reveal hydroxyl peaks that may not be visible in other solvents.[11]

  • Instrumentation: 400 MHz or 600 MHz NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for the azide and Boc groups in this compound and the methoxy and hydroxyl groups in mPEG16-OH.

    • Integrate the peaks corresponding to the end groups and the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

    • The ratio of these integrations can be used to confirm the structure and assess the presence of impurities. For large polymers, it's important to consider the ¹³C coupled ¹H peaks for accurate molecular weight and purity determination.[7][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight distribution and identify impurities with different molecular weights.[6][12][13]

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the PEG conjugate in a solvent mixture compatible with electrospray ionization (ESI), such as 50:50 water/acetonitrile.[12]

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) instrument is recommended.[5]

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For PEG analysis, the spectrum will show a distribution of multiply charged ions.

  • Data Analysis:

    • Deconvolute the mass spectrum to obtain the molecular weight distribution of the PEG conjugate.

    • Analyze the spectrum for any unexpected peaks that may indicate the presence of impurities or by-products. The mass difference between adjacent peaks in the main distribution should correspond to the mass of the ethylene glycol repeating unit (44 Da).[5]

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of PEG derivatives.

Purity_Assessment_Workflow Purity Assessment Workflow for PEG Conjugates Sample PEG Conjugate Sample (e.g., this compound) HPLC HPLC-ELSD (Quantitative Purity) Sample->HPLC NMR ¹H NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Distribution) Sample->MS Data_Analysis Data Analysis and Purity Calculation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Workflow for PEG conjugate purity assessment.

References

Safety Operating Guide

Safe Disposal of Azido-PEG16-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action in Case of a Spill:

  • Evacuate and Isolate: Immediately clear the area of all personnel. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Cleanup:

    • Do NOT use metal tools (e.g., spatulas) for cleanup to avoid the formation of shock-sensitive metal azides.[1] Use plastic or non-sparking tools.

    • Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2]

    • Do NOT use halogenated solvents (e.g., dichloromethane, chloroform) for cleanup, as this can form explosive di- and tri-azidomethane.[2]

    • Collect all contaminated materials (absorbent, gloves, etc.) in a clearly labeled, dedicated waste container for azide-containing waste.

Introduction

Azido-PEG16-Boc is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery research. Its proper handling and disposal are critical to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, addressing the distinct hazards associated with its azide functional group and the general considerations for its polyethylene glycol (PEG) and tert-butyloxycarbonyl (Boc) components. The primary hazard of this compound stems from the azide group, which can form explosive compounds, particularly when in contact with acids or heavy metals.

Pre-Disposal Considerations and Safety Precautions

Before beginning any disposal procedure, it is imperative to adhere to the following safety protocols:

  • Consult Safety Data Sheet (SDS): Always review the manufacturer-specific SDS for this compound, if available.

  • Personal Protective Equipment (PPE): A complete set of PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Designated Area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.

  • Avoid Incompatibilities: Keep this compound and its waste away from acids, heavy metals (including lead and copper pipes), and halogenated solvents.[2][3]

  • Use Non-Metal Tools: Employ plastic, glass, or ceramic spatulas and tools to handle the compound and its waste.[1]

Step-by-Step Disposal Procedures

The recommended procedure for the disposal of this compound involves chemical inactivation of the azide group followed by disposal as chemical waste. Direct disposal of the active azide compound is strongly discouraged.

Method 1: Chemical Quenching of the Azide Group

This is the preferred method for rendering the waste non-hazardous before disposal. The azide group can be reduced to a more stable amine.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size, equipped with a magnetic stirrer.

  • Dissolution: Dissolve the this compound waste in a suitable solvent. A common choice is an alcohol such as ethanol or isopropanol.

  • Reduction: While stirring, slowly add a reducing agent. A common and effective method is the Staudinger reaction using triphenylphosphine. Add triphenylphosphine in a 1.1 to 1.5 molar excess relative to the azide.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹). The reaction is typically complete within a few hours.

  • Waste Collection: Once the reaction is complete, the resulting solution, now containing the more stable amine, should be collected in a clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Final Disposal: The container should be sealed and disposed of through your institution's hazardous waste management program.

Method 2: Direct Disposal of Small Quantities

For very small quantities (typically in the milligram range), direct disposal may be permissible, but only if your institution's environmental health and safety (EHS) office approves.

Procedure:

  • Segregation: Collect the this compound waste in a dedicated, clearly labeled waste container. The label must explicitly state "Azide-Containing Waste."[2]

  • Avoid Contamination: Ensure that no incompatible materials, especially acids or metals, are added to this container.[2]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Institutional Pickup: Arrange for the disposal of the container through your institution's hazardous waste program. Never pour azide-containing waste down the drain, as it can react with metal plumbing to form explosive metal azides.[3]

Waste Stream Management

Proper segregation and labeling of waste are crucial for safe disposal.

Waste TypeContainer TypeLabeling RequirementsDisposal Route
Solid this compound Sealed, non-metal container"Hazardous Waste: Organic Azide, Solid"Institutional Hazardous Waste Program
Liquid this compound Sealed, non-metal, solvent-compatible bottle"Hazardous Waste: Organic Azide, Liquid" (list solvent)Institutional Hazardous Waste Program
Contaminated Labware Puncture-resistant container"Hazardous Waste: Azide-Contaminated Sharps/Labware"Institutional Hazardous Waste Program
Quenched Reaction Mixture Sealed, solvent-compatible bottle"Hazardous Waste: Treated Amine Compound" (list contents)Institutional Hazardous Waste Program

Logical Workflow for Disposal Decision

DisposalWorkflow start Disposal of this compound is_small Is the quantity small (e.g., < 1g)? start->is_small can_quench Can chemical quenching be performed safely? is_small->can_quench Yes is_small->can_quench No quench Perform chemical quenching (e.g., Staudinger reduction) can_quench->quench Yes direct_disposal Direct disposal as azide waste can_quench->direct_disposal No collect_quenched Collect quenched waste in a labeled container quench->collect_quenched collect_azide Collect in a dedicated, labeled azide waste container direct_disposal->collect_azide ehs_disposal Dispose through institutional EHS program collect_quenched->ehs_disposal collect_azide->ehs_disposal

Caption: Decision workflow for this compound disposal.

Signaling Pathway of Azide Hazard

This diagram illustrates the pathways leading to hazardous situations when handling azides.

AzideHazardPathway azide This compound (Organic Azide) hydrazoic_acid Hydrazoic Acid (HN3) (Toxic, Explosive Gas) azide->hydrazoic_acid + metal_azide Metal Azides (Shock-Sensitive Explosives) azide->metal_azide + decomposition Rapid Decomposition (Explosion) azide->decomposition acid Acids acid->hydrazoic_acid metal Heavy Metals (e.g., Cu, Pb) metal->metal_azide heat Heat, Shock, Friction heat->decomposition

Caption: Hazard pathways for organic azides.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Azido-PEG16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling Azido-PEG16-Boc. The procedures outlined are based on established best practices for managing organic azides and PEGylated compounds to ensure laboratory safety and experimental integrity.

I. Hazard Assessment and Data

Summary of Key Information (Based on Analogous Compounds)

ParameterInformationCitation
Primary Hazards Potentially explosive; sensitive to heat, shock, and friction. Toxic if inhaled, ingested, or absorbed through the skin.[2][4]
Thermal Stability Generally, organic azides can decompose with energy input from heat or light. Higher carbon-to-nitrogen ratios tend to increase stability.[1][3]
Storage Store at -20°C in a tightly sealed, light-protected container. Avoid contact with acids, metals, and oxidizing agents.[4][5]
Toxicity The azide moiety is generally stable but should be handled with care, especially at high concentrations. The PEG backbone is non-toxic.[5]
Solubility The PEG chain enhances solubility in aqueous and many organic solvents.[6]

II. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.Provides a robust barrier against skin contact.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential energetic decomposition.
Body Protection Flame-resistant lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Work must be conducted in a certified chemical fume hood.Protects against inhalation of any potential aerosols or vapors.
Foot Protection Closed-toe shoes.Prevents exposure from spills.

III. Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood.

1. Preparation:

  • Designate a specific area within the chemical fume hood for handling the compound.

  • Ensure all necessary PPE is worn correctly.

  • Cover the work surface with disposable plastic-backed absorbent pads.

  • Have all necessary equipment (non-metal spatulas, glassware, etc.) and reagents prepared and within reach.

2. Weighing and Reconstitution:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Use non-metallic (e.g., ceramic or plastic) spatulas for weighing and transfer to avoid potential reaction with the azide.[4]

  • Weigh the desired amount of the compound in a tared vial.

  • Slowly add the desired solvent to the solid to avoid aerosolization. The PEG chain enhances solubility in a variety of solvents.[6]

3. Experimental Use:

  • Keep all containers of this compound tightly sealed when not in use.

  • Avoid heating the compound unless a thorough thermal stability analysis has been performed.[1]

  • Do not use ground glass joints, as the friction can be a source of energy for decomposition.[4]

  • If conducting reactions, be mindful of incompatibilities. Avoid strong acids, which can form highly toxic and explosive hydrazoic acid.[4] Also avoid heavy metals, which can form explosive metal azide salts.[4]

4. Spill and Emergency Procedures:

  • Spill: In case of a small spill, absorb the material with a non-reactive absorbent material (e.g., vermiculite or sand). Collect the contaminated material into a designated hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • In all cases of exposure or large spills, seek immediate medical attention and inform your institution's environmental health and safety department.

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, absorbent pads, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste.

  • Disposal Method: Under no circumstances should azide-containing waste be poured down the drain. Azides can react with metals in the plumbing, such as lead and copper, to form highly explosive metal azides.[4] All waste must be disposed of through your institution's hazardous waste management program.

V. Experimental Workflow Visualization

The following diagram illustrates the key steps and safety precautions for handling this compound.

Azido_PEG16_Boc_Handling_Workflow start Start: Receive this compound storage Storage -20°C, Dark, Tightly Sealed start->storage prep Preparation in Fume Hood - Wear Full PPE - Designate Work Area storage->prep weighing Weighing & Reconstitution - Equilibrate to RT - Use Non-Metal Spatula - Add Solvent Slowly prep->weighing experiment Experimental Use - Keep Sealed - Avoid Heat & Ground Glass Joints - Check Incompatibilities weighing->experiment spill Spill / Exposure experiment->spill Accident waste Waste Collection - Segregate Azide Waste - Use Labeled Containers experiment->waste Routine spill_response Emergency Response - Evacuate if necessary - Follow First Aid - Notify EHS spill->spill_response spill_response->waste disposal Hazardous Waste Disposal - Contact EHS - DO NOT use sink drains waste->disposal end End of Procedure disposal->end

Caption: Safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.